Jagged-1 (188-204)
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H127N25O26S3/c94-32-8-7-16-58(80(132)112-63(37-50-14-5-2-6-15-50)83(135)117-70(48-147)88(140)108-59(17-9-33-101-92(97)98)90(142)118-35-11-19-71(118)89(141)109-60(91(143)144)18-10-34-102-93(99)100)107-84(136)66(41-72(96)122)115-87(139)69(47-146)106-74(124)45-103-78(130)61(36-49-12-3-1-4-13-49)105-73(123)44-104-79(131)62(38-51-20-26-54(119)27-21-51)111-81(133)64(39-52-22-28-55(120)29-23-52)113-82(134)65(40-53-24-30-56(121)31-25-53)114-86(138)68(43-76(127)128)116-85(137)67(42-75(125)126)110-77(129)57(95)46-145/h1-6,12-15,20-31,57-71,119-121,145-147H,7-11,16-19,32-48,94-95H2,(H2,96,122)(H,103,130)(H,104,131)(H,105,123)(H,106,124)(H,107,136)(H,108,140)(H,109,141)(H,110,129)(H,111,133)(H,112,132)(H,113,134)(H,114,138)(H,115,139)(H,116,137)(H,117,135)(H,125,126)(H,127,128)(H,143,144)(H4,97,98,101)(H4,99,100,102)/t57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKGTGHRKPOFSA-RXGRUPDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)N)C(=O)NC(CCCNC(=N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H127N25O26S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2107.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Jagged-1 (188-204)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jagged-1, a key ligand in the Notch signaling pathway, plays a critical role in intercellular communication, influencing a myriad of cellular processes including proliferation, differentiation, and apoptosis. The peptide fragment Jagged-1 (188-204), derived from the Delta/Serrate/Lag-2 (DSL) domain of the full-length Jagged-1 protein, has emerged as a potent agonist of the Notch signaling pathway.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Jagged-1 (188-204), focusing on its interaction with Notch receptors, downstream signaling events, and its effects on various cell types. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of Notch signaling and the development of novel therapeutics targeting this pathway.
Core Mechanism of Action: Notch Pathway Activation
The canonical Notch signaling pathway is initiated by the binding of a ligand, such as Jagged-1, to a Notch receptor on an adjacent cell. This interaction triggers a cascade of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). The liberated NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Suppressor of Hairless/LAG-1) and other co-activators to regulate the transcription of target genes, including those in the Hes and Hey families.
The Jagged-1 (188-204) peptide, as a functional fragment of the Jagged-1 ligand, mimics this natural activation process. It directly engages with Notch receptors, initiating the signaling cascade that culminates in the transcriptional regulation of downstream target genes.
Quantitative Data Summary
While direct binding affinity data (Kd values) for the Jagged-1 (188-204) peptide to individual Notch receptors is not extensively documented in the literature, functional assays have provided quantitative insights into its activity. The following table summarizes the available quantitative data for Jagged-1 (188-204).
| Parameter | Value | Cell Type | Assay | Source |
| EC50 (SOCE - transient phase) | ~37 µM | Human Pulmonary Arterial Smooth Muscle Cells (PASMC) | Store-Operated Calcium Entry (SOCE) | |
| EC50 (SOCE - plateau phase) | ~27 µM | Human Pulmonary Arterial Smooth Muscle Cells (PASMC) | Store-Operated Calcium Entry (SOCE) |
Note: The provided EC50 values are for the functional outcome of Notch activation (enhancement of SOCE) and not a direct measure of receptor binding affinity.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Jagged-1 (188-204) in activating the Notch signaling pathway.
Caption: Jagged-1 (188-204) induced Notch signaling pathway.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Jagged-1 (188-204).
Keratinocyte Differentiation Assay
This assay assesses the ability of Jagged-1 (188-204) to induce the terminal differentiation of human keratinocytes.
a. Cell Culture:
-
Culture primary human keratinocytes in a low-calcium medium (e.g., Keratinocyte-SFM with supplements).
-
Plate cells on collagen-coated dishes and grow to sub-confluence.
b. Treatment:
-
Switch the culture medium to a high-calcium medium (e.g., DMEM with 1.2 mM CaCl2) to induce differentiation.
-
Treat the cells with Jagged-1 (188-204) peptide at a final concentration of 40 µM.[2] A vehicle control (e.g., sterile water or PBS) should be run in parallel.
-
Incubate for 72 hours.[2]
c. Analysis:
-
Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with a primary antibody against a late differentiation marker, such as loricrin. Follow with a fluorescently labeled secondary antibody and visualize using a fluorescence microscope.
-
Western Blot: Lyse the cells and perform Western blotting as described below, probing for loricrin and NF-κB pathway proteins (e.g., phosphorylated IκBα).
Western Blot for NICD Cleavage
This protocol details the detection of the cleaved Notch intracellular domain (NICD) as a direct indicator of Notch pathway activation.
a. Cell Lysis:
-
Plate and treat cells (e.g., human pulmonary arterial smooth muscle cells or Jurkat cells) with Jagged-1 (188-204) (e.g., 50 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
b. SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cleaved form of a Notch receptor (e.g., anti-Notch1 NICD) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Measurement of Store-Operated Calcium Entry (SOCE)
This experiment measures the effect of Jagged-1 (188-204) on calcium influx following the depletion of intracellular calcium stores.
a. Cell Preparation and Dye Loading:
-
Plate human pulmonary arterial smooth muscle cells (PASMCs) on glass coverslips.
-
Load the cells with the ratiometric calcium indicator Fura-2 AM (e.g., 5 µM) in a physiological salt solution (e.g., HBSS) for 60 minutes at 37°C.
b. Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with a Ca2+-free solution to establish a baseline.
-
Induce passive store depletion by adding a SERCA inhibitor (e.g., 10 µM thapsigargin or cyclopiazonic acid) in the Ca2+-free solution.
-
After store depletion, reintroduce a solution containing 2 mM Ca2+ to measure SOCE.
-
To test the effect of Jagged-1 (188-204), pre-incubate the cells with the peptide (e.g., 5, 50, or 500 µM) for 30 minutes before initiating the experiment.
c. Data Analysis:
-
The Fura-2 fluorescence ratio (F340/F380) is used as a measure of intracellular calcium concentration.
-
Quantify the peak and plateau phases of the calcium influx upon reintroduction of extracellular calcium.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the cellular effects of Jagged-1 (188-204).
Caption: General experimental workflow for studying Jagged-1 (188-204).
Conclusion
The Jagged-1 (188-204) peptide is a valuable tool for studying the activation of the Notch signaling pathway. Its mechanism of action involves direct binding to Notch receptors, leading to the canonical cleavage cascade and nuclear translocation of NICD to regulate gene expression. This activity translates into diverse cellular responses, including the induction of keratinocyte differentiation and the modulation of intracellular calcium dynamics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the Notch pathway with Jagged-1 (188-204) and related compounds. Further research is warranted to elucidate the precise binding kinetics of this peptide with different Notch receptors and to fully explore its in vivo efficacy and safety profiles.
References
Jagged-1 (188-204): A Technical Guide to its Function as a Notch Signaling Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in a multitude of diseases, including cancer and developmental disorders. Jagged-1, a key ligand in this pathway, activates Notch signaling upon binding to its receptors. This technical guide provides an in-depth analysis of the Jagged-1 (188-204) peptide, a functional fragment of the full-length Jagged-1 protein. It details its primary role as a Notch signaling agonist, its mechanism of action, and its application in various experimental models. This document summarizes key quantitative data, provides detailed experimental protocols for studying its function, and includes visualizations of the relevant signaling pathways and experimental workflows to support researchers and professionals in drug development.
Introduction to Jagged-1 and Notch Signaling
The Notch signaling pathway is an evolutionarily conserved, juxtacrine signaling system that governs a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] The core of the pathway involves transmembrane receptors (Notch1-4) and their ligands (Jagged-1, Jagged-2, and Delta-like ligands).[1] The interaction between a ligand on one cell and a receptor on an adjacent cell initiates a cascade of proteolytic cleavages of the Notch receptor. This process, mediated by ADAM metalloproteases and the γ-secretase complex, releases the Notch Intracellular Domain (NICD).[2][3][4] The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators like Mastermind-like (MAML) to activate the transcription of downstream target genes, most notably the Hairy and Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families of transcriptional repressors.[2][3]
Jagged-1 is a 1218-amino acid transmembrane protein characterized by an N-terminal signal peptide, a Delta/Serrate/Lag-2 (DSL) domain, 16 epidermal growth factor (EGF)-like repeats, a cysteine-rich region, a transmembrane domain, and a short intracellular tail.[1] The DSL domain is essential for binding to Notch receptors, while the EGF repeats are thought to enhance the binding affinity.[5] The peptide fragment Jagged-1 (188-204) corresponds to a highly conserved region within the DSL domain and has been identified as a potent activator of Notch signaling.[6][7]
Mechanism of Action: Jagged-1 (188-204) as a Notch Agonist
The Jagged-1 (188-204) peptide functions as an agonist of the Notch signaling pathway by mimicking the action of the full-length Jagged-1 ligand. It directly binds to Notch receptors, initiating the signaling cascade.
Canonical Notch Pathway Activation
The primary mechanism of action for Jagged-1 (188-204) is the activation of the canonical Notch signaling pathway. Upon binding to the extracellular domain of a Notch receptor, the peptide induces a conformational change that exposes the S2 cleavage site for ADAM metalloproteases. Subsequent cleavage by the γ-secretase complex releases the NICD, which then travels to the nucleus to activate target gene expression.
Context-Dependent Inhibitory Role of Full-Length Jagged-1
It is important to note that while the Jagged-1 (188-204) peptide is consistently reported as a Notch agonist, the full-length Jagged-1 protein can, under specific circumstances, act as a competitive inhibitor of Notch signaling. This has been observed in the embryonic pancreas in the presence of the glycosyltransferase Manic Fringe (Mfng), where Jagged-1 binds to but does not efficiently activate Notch, thereby blocking access for other activating ligands like Delta-like 1 (Dll1). There is currently no evidence to suggest that the Jagged-1 (188-204) fragment alone exhibits this inhibitory function.
Quantitative Data
The following tables summarize the available quantitative data for the Jagged-1 (188-204) peptide.
Table 1: Potency of Jagged-1 (188-204) Peptide
| Parameter | Value | Cell Type | Assay | Reference |
| EC50 (peak phase) | ~37 µM | Human Pulmonary Arterial Smooth Muscle Cells | Store-Operated Ca2+ Entry | [2][3] |
| EC50 (plateau phase) | ~27 µM | Human Pulmonary Arterial Smooth Muscle Cells | Store-Operated Ca2+ Entry | [2][3] |
Table 2: Effective Concentrations of Jagged-1 (188-204) in In Vitro Studies
| Concentration | Cell Type | Observed Effect | Reference |
| 20 µg/ml | Human Peripheral Blood Mononuclear Cells | Modulation of T-cell activation network | [8] |
| 25 µM | Ovarian Cancer Cells (SNFT) | Induction of Notch3 activation and cellular redistribution of p21 | [9] |
| 40 µM | Human Keratinocytes | Induction of terminal differentiation markers | [7] |
| 50 µM | Human Pulmonary Arterial Smooth Muscle Cells | Enhancement of store-operated Ca2+ entry | [7] |
Table 3: In Vivo Dosage of Jagged-1 (188-204) Peptide
| Dosage | Animal Model | Application | Reference |
| 1 mg/day | Mouse (EAE model) | Amelioration of experimental autoimmune encephalomyelitis | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of Jagged-1 (188-204) in Notch signaling.
Western Blot for NICD Detection
This protocol is designed to detect the activation of Notch signaling by measuring the levels of the cleaved Notch Intracellular Domain (NICD).
Workflow:
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of Jagged-1 (188-204) peptide for the specified duration. A vehicle control (e.g., DMSO or sterile water, depending on peptide solvent) should be run in parallel.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of the Notch receptor of interest (e.g., anti-Notch1 NICD) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for Hes1 and Hey1 Expression
This protocol measures the mRNA levels of the canonical Notch target genes Hes1 and Hey1 to quantify the transcriptional response to Jagged-1 (188-204) treatment.
Workflow:
Methodology:
-
Cell Treatment: Treat cells with Jagged-1 (188-204) as described for the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA samples using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA, forward and reverse primers for Hes1, Hey1, and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.
In Vivo Administration of Jagged-1 (188-204)
This protocol provides a general guideline for the in vivo administration of the Jagged-1 (188-204) peptide in a mouse model. Specific parameters may need to be optimized for different models and research questions.
Methodology:
-
Peptide Preparation: Dissolve the Jagged-1 (188-204) peptide in a vehicle suitable for in vivo use. A common formulation involves dissolving the peptide in a small amount of DMSO and then diluting it with a carrier solution such as polyethylene glycol (PEG300) and saline.
-
Animal Model: Utilize an appropriate animal model for the disease under investigation (e.g., an experimental autoimmune encephalomyelitis model for multiple sclerosis).
-
Administration: Administer the peptide solution to the animals via a suitable route, such as intraperitoneal (i.p.) injection. The dosage and frequency of administration will depend on the specific study and should be determined empirically. A vehicle control group should be included.
-
Monitoring and Analysis: Monitor the animals for phenotypic changes relevant to the disease model. At the end of the study, tissues of interest can be collected for further analysis, such as immunohistochemistry for Notch pathway components, or gene expression analysis of target tissues.
Conclusion
The Jagged-1 (188-204) peptide is a valuable tool for researchers studying the Notch signaling pathway. Its well-defined role as a Notch agonist allows for the targeted activation of this pathway in a variety of in vitro and in vivo models. This technical guide provides a comprehensive overview of its function, quantitative data on its activity, and detailed experimental protocols to facilitate its use in research and drug development. Further investigation into the precise binding kinetics and the exploration of its therapeutic potential in a broader range of disease models are promising avenues for future research.
References
- 1. JAG1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Jagged1 protein processing in the developing mammalian lens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jagged1 (JAG1): Structure, Expression, and Disease Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Network Analysis of the Human T-Cell Activation Gene Network Identifies Jagged1 as a Therapeutic Target for Autoimmune Diseases | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
Jagged-1 (188-204): A Deep Dive into its Role in Cell Fate Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Notch signaling pathway is a cornerstone of intercellular communication, governing critical cell fate decisions during embryonic development and in adult tissue homeostasis. Ligand-receptor interactions are the linchpin of this pathway, and among these, the Jagged-1 (JAG-1) protein plays a pivotal role. This technical guide focuses on a specific, functionally active fragment of Jagged-1, the peptide spanning amino acids 188-204. This peptide acts as a Notch agonist, initiating the signaling cascade and influencing the differentiation and maturation of various cell types. This document provides a comprehensive overview of the core mechanisms, experimental data, and methodologies related to Jagged-1 (188-204), serving as a vital resource for professionals in cellular research and therapeutic development.
Core Signaling Pathway
Jagged-1 (188-204) functions by binding to Notch receptors on neighboring cells, initiating a cascade of proteolytic cleavages. This process ultimately leads to the release of the Notch Intracellular Domain (NICD), which translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and other co-activators, leading to the transcription of downstream target genes, most notably those of the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families. These transcription factors are critical in orchestrating cell fate decisions.
Quantitative Data Summary
The following tables summarize the quantitative effects of Jagged-1 (188-204) on various cell types as reported in the literature.
Table 1: Dose-Dependent Effects of Jagged-1 (188-204) on Human Pulmonary Artery Smooth Muscle Cells (PASMCs) [1]
| Concentration (µM) | Peak [Ca2+]cyt Increase (Amplitude) | Plateau [Ca2+]cyt Increase (Amplitude) |
| 0 (Control) | Baseline | Baseline |
| 5 | ~1.2x increase vs. control | ~1.3x increase vs. control |
| 50 | ~1.8x increase vs. control | ~2.0x increase vs. control |
| 500 | ~1.7x increase vs. control | ~1.9x increase vs. control |
Table 2: Time-Dependent Effects of Jagged-1 (188-204) on NICD Levels and SOCE in Human PASMCs [2][3]
| Treatment Time (min) | Normalized NICD Protein Level (Fold Change) | Peak SOCE Amplitude (Fold Change) |
| 0 | 1.0 | 1.0 |
| 5 | ~1.8 | ~1.2 |
| 10 | ~1.7 | ~1.5 |
| 30 | ~1.6 | ~1.8 |
| 60 | ~1.4 | ~1.6 |
Table 3: Effect of Jagged-1 Peptide on Tracheobronchial Epithelial Cell Fate [4][5]
| Treatment | Cell Type | Outcome |
| 40 µM JAG-1 Peptide | Bristle Cells | Significant increase in frequency |
| 40 µM JAG-1 Peptide | Ciliated Cells | No significant change in frequency |
Key Experimental Protocols
Keratinocyte Differentiation Assay
This protocol is adapted from studies demonstrating the induction of epidermal maturation by Jagged-1 (188-204).[6][7][8]
-
Cell Culture: Human keratinocytes are cultured in a submerged monolayer.
-
Treatment: The culture medium is supplemented with Jagged-1 (188-204) peptide and an elevated calcium concentration to induce differentiation.
-
Analysis:
-
Immunofluorescence: Cells are fixed and stained for markers of terminal differentiation, such as loricrin.
-
Western Blot: Cell lysates are analyzed for the expression of differentiation markers and activation of signaling pathways like NF-κB.
-
Store-Operated Calcium Entry (SOCE) Measurement in PASMCs
This protocol is based on experiments investigating the effect of Jagged-1 (188-204) on calcium signaling in human pulmonary arterial smooth muscle cells.[1][2][3]
-
Cell Preparation: Human PASMCs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Treatment: Cells are treated with Jagged-1 (188-204) peptide at various concentrations and for different durations. A scrambled peptide is used as a negative control.
-
SOCE Induction: The sarcoplasmic reticulum calcium stores are depleted using an agent like cyclopiazonic acid (CPA) in a calcium-free medium. Calcium is then reintroduced to the extracellular solution to induce SOCE.
-
Data Acquisition: Changes in intracellular calcium concentration ([Ca2+]cyt) are measured using fluorescence microscopy and recorded over time.
Role in Cell Fate Determination
The Jagged-1 (188-204) peptide has been implicated in the determination of cell fate in various biological systems:
-
Epidermal Maturation: As detailed in the experimental protocol, Jagged-1 (188-204) promotes the terminal differentiation of keratinocytes, a crucial process for skin barrier formation.[6][7][8] This involves the upregulation of differentiation markers and the activation of key signaling pathways like NF-κB.
-
Airway Epithelial Cell Differentiation: In the tracheobronchial epithelium, Jagged-1 signaling influences the balance between different cell types. Treatment with the Jagged-1 (188-204) peptide has been shown to increase the frequency of bristle cells, which are precursors to ciliated cells.[4][5] This suggests a role for Jagged-1 in regulating the differentiation program of airway progenitors. The full-length Jagged1 protein is a major regulator of Notch-dependent cell fate in proximal airways.[9]
-
Hematopoietic Stem Cell (HSC) Fate: The role of Jagged-1 in hematopoiesis is complex. While some studies suggest its importance in HSC self-renewal and differentiation, others indicate it may be dispensable for these processes.[10] Notably, recent findings point towards a mechanism of cis-inhibition of NOTCH1 by JAGGED1 in sustaining the embryonic HSC fate.[11][12] Hematopoietic Jagged1 is also considered a niche factor required for the maturation and engraftment of fetal HSCs.[13]
Conclusion and Future Directions
The Jagged-1 (188-204) peptide is a potent and specific activator of the Notch signaling pathway, with demonstrated effects on cell fate determination in multiple tissues. Its ability to modulate cellular differentiation highlights its potential as a research tool and a basis for therapeutic development. Future research should focus on further elucidating the context-dependent downstream targets of Jagged-1 (188-204)-induced Notch signaling and exploring its therapeutic efficacy in models of diseases characterized by aberrant cell differentiation, such as certain cancers and skin disorders. The development of more stable and targeted delivery systems for this peptide could also open new avenues for its clinical application.
References
- 1. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Assemblies of JAG1 and JAG2 determine tracheobronchial cell fate in mucosecretory lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. JAG-1 (188-204), Jagged-1 (188-204), Notch Ligand, DSL Peptide - 1 mg [eurogentec.com]
- 8. peptide.com [peptide.com]
- 9. Jagged1 is the major regulator of Notch-dependent cell fate in proximal airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jagged1-dependent Notch signaling is dispensable for hematopoietic stem cell self-renewal and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cis inhibition of NOTCH1 through JAGGED1 sustains embryonic hematopoietic stem cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. hematopoietic-jagged1-is-required-for-the-transition-of-hematopoietic-stem-cells-from-the-fetal-liver-to-the-adult-bone-marrow-niche - Ask this paper | Bohrium [bohrium.com]
An In-depth Technical Guide to the Discovery and Significance of the Jagged-1 (188-204) Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Jagged-1 (188-204) peptide, a 17-amino acid fragment derived from the Delta/Serrate/Lag2 (DSL) domain of the human Jagged-1 protein, has emerged as a significant tool in the study of Notch signaling. This technical guide provides a comprehensive overview of its discovery, its role as a Notch agonist, and its applications in various in vitro and in vivo models. Detailed experimental protocols for its use in keratinocyte differentiation and store-operated calcium entry assays are provided, along with a summary of its therapeutic potential, particularly in the context of autoimmune diseases. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the experimental utility and biological significance of this specific peptide.
Introduction: The Discovery of a Potent Notch Agonist
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for a multitude of cellular processes, including cell fate determination, proliferation, differentiation, and apoptosis.[1] Ligands of the Notch receptors, primarily the Jagged and Delta-like families, initiate this signaling cascade. The Jagged-1 protein, a key ligand in this pathway, is a transmembrane protein with a large extracellular domain containing a DSL domain, which is essential for receptor binding.[2]
The Jagged-1 (188-204) peptide, with the sequence Cys-Asp-Asp-Tyr-Tyr-Tyr-Gly-Phe-Gly-Cys-Asn-Lys-Phe-Cys-Arg-Pro-Arg, was identified as a functional fragment of the full-length Jagged-1 protein.[1][3] This 17-amino acid peptide corresponds to a portion of the DSL domain and has been demonstrated to act as a Notch agonist, capable of activating the Notch signaling pathway independently.[4] Its discovery has provided researchers with a valuable and specific tool to probe the intricacies of Notch signaling without the need for whole-cell or full-length protein systems.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of the Jagged-1 (188-204) peptide is presented in Table 1.
| Property | Value | Reference |
| Sequence | CDDYYYGFGCNKFCRPR | [3] |
| Molecular Weight | ~2107.4 g/mol | [3] |
| Purity | >95% (typically) | [3] |
| Form | Lyophilized powder | [3] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Store lyophilized powder at -20°C. Reconstituted peptide should be aliquoted and stored at -20°C or lower. Avoid repeated freeze-thaw cycles. | [3] |
Preparation for In Vitro Use: For most cell-based assays, Jagged-1 (188-204) is first dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in the appropriate cell culture medium to the final working concentration.[5]
Preparation for In Vivo Use: For animal studies, the peptide can be formulated for injection. A common formulation involves dissolving the peptide in a vehicle solution, which may include DMSO and other solubilizing agents like PEG300 and Tween 80, diluted in a physiological buffer.[5]
Mechanism of Action: Activating the Notch Signaling Pathway
The Jagged-1 (188-204) peptide functions as a Notch agonist by mimicking the action of the native Jagged-1 ligand. The proposed mechanism of action is illustrated in the following signaling pathway diagram.
Upon binding to the extracellular domain of a Notch receptor, the Jagged-1 (188-204) peptide is believed to induce a conformational change in the receptor. This leads to two sequential proteolytic cleavages. The first, known as S2 cleavage, is mediated by an ADAM family metalloprotease. The second, S3 cleavage, is carried out by the γ-secretase complex, which releases the Notch intracellular domain (NICD). The liberated NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Suppressor of Hairless/Lag-1) and co-activators of the Mastermind-like (MAML) family. This transcriptional activation complex then drives the expression of Notch target genes, such as those in the Hes and Hey families.[6]
Biological Significance and Applications
The ability of the Jagged-1 (188-204) peptide to specifically activate Notch signaling has made it a valuable tool in a variety of research areas.
In Vitro Applications
One of the well-documented applications of Jagged-1 (188-204) is in the induction of terminal differentiation in human keratinocytes.[7] This process is crucial for the formation of a functional epidermal barrier.
Quantitative Data Summary:
| Cell Type | Peptide Concentration | Treatment Duration | Observed Effect | Reference |
| Human Keratinocytes | 40 µM | 72 hours | Induction of loricrin and involucrin expression, redistribution of Notch receptors | [8][9] |
In human pulmonary arterial smooth muscle cells (PASMCs), Jagged-1 (188-204) has been shown to enhance store-operated calcium entry (SOCE), a critical mechanism for calcium influx.[2] This has implications for understanding the pathophysiology of pulmonary arterial hypertension.
Quantitative Data Summary:
| Cell Type | Peptide Concentration | Treatment Duration | Observed Effect | Reference |
| Human PASMCs | 5 µM - 500 µM | 30 minutes | Dose-dependent enhancement of SOCE | [2] |
| Human PASMCs | 50 µM | 0 - 60 minutes | Time-dependent increase in NICD levels and SOCE | [2][6] |
In Vivo Applications: A Potential Therapeutic for Autoimmune Diseases
The immunomodulatory properties of Jagged-1 signaling have led to the investigation of the Jagged-1 (188-204) peptide as a potential therapeutic agent for autoimmune diseases. In a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE), treatment with this peptide has shown promising results.
Quantitative Data Summary:
| Animal Model | Disease Model | Peptide Dosage | Administration Route | Observed Effect |
| Mice | MOG 35-55 induced EAE | 1 mg/kg/day | Intraperitoneal | Amelioration of disease course |
Detailed Experimental Protocols
Protocol for Jagged-1 (188-204)-Induced Keratinocyte Differentiation
This protocol outlines the steps for inducing differentiation in primary human keratinocytes using the Jagged-1 (188-204) peptide.
Materials:
-
Primary human epidermal keratinocytes
-
Keratinocyte Serum-Free Medium (KSFM) supplemented with bovine pituitary extract and epidermal growth factor
-
High calcium keratinocyte medium (KSFM with final Ca²⁺ concentration of 1.2 mM)
-
Jagged-1 (188-204) peptide stock solution (e.g., 10 mM in DMSO)
-
Tissue culture treated plates or flasks
-
Reagents for Western blotting or immunofluorescence analysis
Procedure:
-
Cell Culture: Culture primary human keratinocytes in KSFM in a humidified incubator at 37°C and 5% CO₂.
-
Seeding: Seed keratinocytes onto tissue culture plates at a density that allows for confluence within 2-3 days.
-
Induction of Differentiation: Once the cells reach approximately 80-90% confluency, aspirate the KSFM and replace it with high calcium keratinocyte medium.
-
Peptide Treatment: Add Jagged-1 (188-204) peptide to the high calcium medium to a final concentration of 40 µM. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 72 hours.
-
Analysis: After the incubation period, lyse the cells for Western blot analysis to detect the expression of differentiation markers such as loricrin and involucrin. Alternatively, fix the cells for immunofluorescence staining of these markers.
Protocol for Measuring Store-Operated Calcium Entry (SOCE) in PASMCs
This protocol describes how to measure changes in intracellular calcium concentration in response to store depletion and treatment with Jagged-1 (188-204) in human PASMCs.
References
- 1. peptide.com [peptide.com]
- 2. Jagged1 (JAG1): Structure, Expression, and Disease Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Conserved Face of the Jagged/Serrate DSL Domain is Involved in Notch Trans-Activation and Cis-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of Delta1, Jagged1, and Jagged2 to Notch2 Rapidly Induces Cleavage, Nuclear Translocation, and Hyperphosphorylation of Notch2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed differentiation of human pluripotent stem cells into epidermal keratinocyte-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAG1 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
In-Depth Technical Guide: Biological Activity of the Jagged-1 (188-204) Fragment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various developmental disorders and cancers. Jagged-1 is a key transmembrane ligand for Notch receptors. The Jagged-1 (188-204) fragment, a synthetic peptide corresponding to a portion of the Delta/Serrate/Lag-2 (DSL) domain of the human Jagged-1 protein, acts as a Notch agonist, making it a valuable tool for studying Notch signaling and a potential therapeutic agent. This technical guide provides a comprehensive overview of the biological activity of the Jagged-1 (188-204) fragment, including its effects on various cell types, the underlying signaling pathways, and detailed experimental protocols.
Quantitative Data Summary
While extensive research has been conducted on the qualitative effects of the Jagged-1 (188-204) fragment, specific quantitative data such as binding affinities and dose-response values (EC50/IC50) are not widely reported in the available literature. The following table summarizes the effective concentrations of the Jagged-1 (188-204) peptide used in various published in vitro studies. This information can serve as a starting point for experimental design.
| Cell Type | Biological Effect Observed | Effective Concentration Range | Reference(s) |
| Human Keratinocytes | Induction of terminal differentiation | 40 µM | [1] |
| Human Monocyte-Derived Dendritic Cells | Induction of maturation | Not specified | [2][3] |
| Human Multiple Myeloma (MM) Cells | Drives proliferation | Not specified | [2][4] |
| Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | Enhancement of store-operated Ca2+ entry | 50 µM | [5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased branching in 3D angiogenesis assay | 20 µM | [1] |
| Human Dental Pulp and Periodontal Ligament Cells | Upregulation of Notch target genes (HES1 and HEY1) | Not specified (immobilized) | [6] |
Signaling Pathways
The Jagged-1 (188-204) fragment activates the canonical Notch signaling pathway. Upon binding to a Notch receptor on a neighboring cell, a series of proteolytic cleavages are initiated, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a member of the Mastermind-like (MAML) family of coactivators. This complex then activates the transcription of downstream target genes, primarily members of the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families of basic helix-loop-helix transcription factors.[6]
Canonical Notch signaling pathway activated by Jagged-1 (188-204).
In specific cell types, the Jagged-1 (188-204) fragment has been shown to engage additional downstream effectors. In human keratinocytes, Jagged-1-mediated Notch activation leads to the induction of NF-κB and PPARγ, which are crucial for terminal differentiation.[7]
Jagged-1 (188-204) signaling in keratinocyte differentiation.
Experimental Protocols
Keratinocyte Differentiation Assay
This protocol is adapted from studies demonstrating the induction of terminal differentiation in human keratinocytes by the Jagged-1 (188-204) peptide.[7]
Materials:
-
Human keratinocytes
-
Keratinocyte growth medium
-
Jagged-1 (188-204) peptide (solubilized in sterile, nuclease-free water or DMSO)
-
Calcium chloride (CaCl2) solution
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies against differentiation markers (e.g., loricrin, involucrin)
-
Fluorescently labeled secondary antibodies
-
DAPI nuclear stain
-
96-well culture plates
Procedure:
-
Seed human keratinocytes in a 96-well plate at a suitable density and culture in keratinocyte growth medium until they reach approximately 70-80% confluency.
-
Induce differentiation by increasing the calcium concentration in the medium to 1.2-1.8 mM.
-
Treat the cells with the Jagged-1 (188-204) peptide at a final concentration of 40 µM. Include a vehicle control (the solvent used to dissolve the peptide) and a negative control (no treatment).
-
Incubate the cells for 48-72 hours.
-
After incubation, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against loricrin and involucrin overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Visualize and quantify the expression of differentiation markers using a fluorescence microscope.
Workflow for Keratinocyte Differentiation Assay.
Endothelial Cell Tube Formation Assay
This protocol describes an in vitro angiogenesis assay to assess the effect of the Jagged-1 (188-204) fragment on the formation of capillary-like structures by endothelial cells.[1]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM)
-
Basement membrane matrix (e.g., Matrigel)
-
Jagged-1 (188-204) peptide
-
96-well culture plates
-
Calcein AM (for fluorescent visualization)
Procedure:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the thawed matrix solution per well. Ensure the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in EGM at a concentration of 1 x 10^5 cells/mL.
-
Add the Jagged-1 (188-204) peptide to the HUVEC suspension at a final concentration of 20 µM. Include a vehicle control.
-
Gently add 100 µL of the cell suspension to each matrix-coated well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
(Optional for fluorescent imaging) Add Calcein AM to the wells and incubate for 30 minutes.
-
Visualize the tube formation using a light or fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
Workflow for Endothelial Cell Tube Formation Assay.
Conclusion
The Jagged-1 (188-204) fragment is a potent agonist of the Notch signaling pathway with diverse biological activities. It has been shown to induce differentiation in keratinocytes, promote proliferation in multiple myeloma cells, and modulate angiogenesis. While the precise quantitative aspects of its interactions with Notch receptors require further investigation, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic and research potential of this important peptide. Further studies are warranted to elucidate the full spectrum of its biological functions and to establish its potential as a clinical agent.
References
- 1. Notch signaling in regulating angiogenesis in a 3D biomimetic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Jagged1-induced Notch signaling drives proliferation of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of Jagged1 on the expression of genes in regulation of osteoblast differentiation and bone mineralization ontology in human dental pulp and periodontal ligament cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jagged-1 mediated activation of notch signaling induces complete maturation of human keratinocytes through NF-kappaB and PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Jagged-1 (188-204) Signaling Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for regulating cell fate decisions, proliferation, differentiation, and apoptosis in a wide range of tissues.[1][2] Dysregulation of this pathway is implicated in various developmental disorders and cancers.[1][3] The activation of Notch receptors is initiated by the binding of ligands from the Delta-like (DLL) and Jagged (JAG) families.[2][4] Jagged-1 (JAG1) is a key ligand in this pathway, and its interaction with Notch receptors triggers a cascade of proteolytic cleavages, culminating in the release of the Notch Intracellular Domain (NICD).[1][2] The NICD then translocates to the nucleus, where it complexes with the transcription factor CSL (CBF1/RBP-Jk) to activate the transcription of downstream target genes, most notably those of the Hairy and Enhancer of Split (HES) and HES-related with YRPW motif (HEY) families.[5]
This technical guide focuses on a specific active fragment of the human Jagged-1 protein, the peptide spanning amino acids 188-204. This peptide, located within the highly conserved Delta/Serrate/Lag-2 (DSL) domain, functions as a Notch agonist, capable of independently activating the signaling cascade.[6][7][8] This document provides a comprehensive overview of the Jagged-1 (188-204) signaling pathway, quantitative data on its activation, detailed experimental protocols for its study, and visualizations to facilitate understanding.
The Jagged-1 (188-204) Signaling Pathway
The activation of the Notch pathway by the Jagged-1 (188-204) peptide follows the canonical signaling cascade. The peptide mimics the binding of the full-length Jagged-1 ligand to the extracellular domain of a Notch receptor (Notch1-4). This binding event induces a conformational change in the receptor, leading to two successive proteolytic cleavages. The first cleavage is mediated by an ADAM family metalloprotease, followed by a second cleavage within the transmembrane domain by the γ-secretase complex. This final cleavage releases the NICD into the cytoplasm. The liberated NICD then moves into the nucleus, where it displaces a corepressor complex from CSL and recruits coactivators, such as Mastermind-like (MAML) proteins, to initiate the transcription of target genes like HES1 and HEY1.
Quantitative Data on Pathway Activation
| Parameter | Cell Type | Assay | Concentration/Dose | Result | Reference |
| EC50 of SOCE (Peak) | Human PASMC | Calcium Imaging | ~37 µM | Half-maximal effective concentration for the transient phase of store-operated calcium entry. | [4] |
| EC50 of SOCE (Plateau) | Human PASMC | Calcium Imaging | ~27 µM | Half-maximal effective concentration for the plateau phase of store-operated calcium entry. | [4] |
| NICD Protein Levels | Human PASMC | Western Blot | 50 µM | Time-dependent increase, peaking at 30 minutes. | |
| Gene Expression | Human Dental Pulp Stem Cells | qPCR | 10 nM | Significant upregulation of HES1 and HEY1 after 24 hours. | [1] |
| Gene Expression | Human Epithelial Ovarian Cancer Cells | qPCR | 25 µM | 5.12-fold increase in CDKN1A and 13.75-fold increase in VEGFA. | [11] |
| Cell Differentiation | Human Keratinocytes | Immunohistochemistry | 40 µM | Induction of loricrin expression and epidermal stratification. | [7][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activation of the Jagged-1 (188-204) signaling pathway.
Cell Culture and Jagged-1 (188-204) Treatment
A generic workflow for studying the effects of Jagged-1 (188-204) is outlined below. Specific cell types and conditions will require optimization.
Materials:
-
Jagged-1 (188-204) peptide (e.g., AnaSpec, AS-61298)[12]
-
Scrambled control peptide[12]
-
Sterile distilled water or DMSO for peptide reconstitution[12]
-
Appropriate cell culture medium and supplements
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells at a desired density in the appropriate culture vessel and allow them to adhere and reach the desired confluency.
-
Peptide Reconstitution: Prepare a stock solution of the Jagged-1 (188-204) and scrambled control peptides by dissolving the lyophilized powder in sterile distilled water or DMSO to a concentration of, for example, 5 mM. Store aliquots at -20°C.[12]
-
Cell Treatment: On the day of the experiment, dilute the peptide stock solution to the desired final concentrations in the cell culture medium. Replace the existing medium with the peptide-containing medium. Incubate the cells for the desired time points (e.g., 15 minutes to 48 hours) at 37°C and 5% CO2.
Western Blotting for NICD Detection
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-Cleaved Notch1 (e.g., Cell Signaling Technology, #4147, D3B8 clone)[10]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-cleaved Notch1 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the bands using an imaging system. The expected molecular weight for NICD is approximately 110-120 kDa.[10]
Quantitative Real-Time PCR (qPCR) for HES1 and HEY1
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target and reference genes
Validated Primer Sequences (Human):
-
HES1 Forward: 5'-GGAAATGACAGTGAAGCACCTCC-3'[13]
-
HES1 Reverse: 5'-GAAGCGGGTCACCTCGTTCATG-3'[13]
-
HEY1 Forward: 5'-TGTCTGAGCTGAGAAGGCTGGT-3'[6]
-
HEY1 Reverse: 5'-TTCAGGTGATCCACGGTCATCTG-3'[6]
-
GAPDH (Reference) Forward: 5'-ATCAGCAATGCCTCCTGCAC-3'
-
GAPDH (Reference) Reverse: 5'-CGTCAAAGGTGGAGGAGTGG-3'[3]
Procedure:
-
RNA Extraction and cDNA Synthesis: Following treatment with Jagged-1 (188-204), extract total RNA from the cells using a commercial kit. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate with SYBR Green master mix, forward and reverse primers (at a final concentration of 150-350 nM), and diluted cDNA.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method, normalizing the expression of the target genes (HES1, HEY1) to the expression of a reference gene (e.g., GAPDH). Calculate the fold change in gene expression relative to the scrambled peptide or untreated control.
Luciferase Reporter Assay for Notch Pathway Activity
Materials:
-
Dual-luciferase reporter assay system
-
CSL-luciferase reporter plasmid (containing multiple CSL binding sites upstream of a minimal promoter driving firefly luciferase)
-
Control plasmid with a constitutively expressed Renilla luciferase (for normalization)
-
Transfection reagent
Procedure:
-
Transfection: Co-transfect the cells (e.g., HEK293 or HeLa cells) with the CSL-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.[9]
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of the Jagged-1 (188-204) peptide or a scrambled control. A γ-secretase inhibitor (e.g., DAPT) can be used as a negative control to confirm Notch-dependent signaling.[9]
-
Cell Lysis and Luminescence Measurement: After the desired incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in reporter activity relative to the control-treated cells.
Conclusion
The Jagged-1 (188-204) peptide is a valuable tool for researchers studying the Notch signaling pathway. As a potent and specific agonist, it allows for the controlled activation of the pathway in a variety of in vitro and in vivo models. The experimental protocols detailed in this guide provide a robust framework for investigating the downstream consequences of Jagged-1-mediated Notch activation, from the initial cleavage of the receptor to the transcriptional regulation of target genes. The quantitative data presented, while highlighting the need for further investigation into the direct binding kinetics of this peptide, demonstrates its efficacy in eliciting cellular responses. This in-depth guide serves as a critical resource for scientists and drug development professionals aiming to modulate the Notch pathway for therapeutic benefit or to further unravel its complex role in biology and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. Structural basis for Notch1 engagement of Delta-like 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. JAG-1 (188-204) | CRB1001588 | Biosynth [biosynth.com]
- 7. JAG-1 (188-204), Jagged-1 (188-204), Notch Ligand, DSL Peptide - 1 mg [anaspec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Notch-Jagged complex structure implicates a catch bond in tuning ligand sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physical interaction of Delta1, Jagged1, and Jagged2 with Notch1 and Notch3 receptors. | BioGRID [thebiogrid.org]
- 11. mdpi.com [mdpi.com]
- 12. anaspec.com [anaspec.com]
- 13. medchemexpress.com [medchemexpress.com]
The Role of Jagged-1 (188-204) in Keratinocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keratinocyte differentiation is a fundamental process for the formation and maintenance of a functional epidermal barrier. This intricate process involves a complex interplay of signaling pathways that regulate gene expression and cellular morphology, leading to the formation of distinct epidermal layers. The Notch signaling pathway is a critical regulator of this process, and its ligand, Jagged-1, has emerged as a key player in initiating and promoting keratinocyte maturation.[1][2][3] Specifically, a 17-amino acid peptide fragment of Jagged-1, corresponding to residues 188-204 (CDDYYYGFGCNKFCRPR), has been identified as a potent activator of Notch signaling in keratinocytes, capable of inducing a comprehensive differentiation program.[4][5] This technical guide provides an in-depth overview of the role of Jagged-1 (188-204) in keratinocyte differentiation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative effects of Jagged-1 (188-204) peptide treatment on human keratinocyte differentiation markers and proliferative potential. The data is derived from studies investigating the impact of this Notch agonist on cultured human keratinocytes.
| Parameter | Treatment | Result | Reference |
| Involucrin mRNA levels | 40 µM Jagged-1 (188-204) for 3 days | Increased | [4] |
| Keratin 10 (K10) mRNA levels | 40 µM Jagged-1 (188-204) for 3 days | Increased | [4] |
| Colony Forming Efficiency (CFE) | 40 µM Jagged-1 (188-204) for 3 days | Decreased by approximately 50% | [4] |
| NICD (activated Notch1) protein levels | 40 µM Jagged-1 (188-204) for 3 days | Increased | [4] |
Signaling Pathway
The Jagged-1 (188-204) peptide initiates a signaling cascade that culminates in the expression of terminal differentiation markers in keratinocytes. The proposed pathway involves the activation of the Notch1 receptor, leading to downstream activation of NF-κB and PPARγ.
Experimental Protocols
This section provides a detailed methodology for studying the effects of Jagged-1 (188-204) on keratinocyte differentiation in vitro.
Human Keratinocyte Culture
-
Cell Source: Primary Human Epidermal Keratinocytes (HEK) or immortalized human keratinocyte cell lines (e.g., HaCaT).
-
Culture Medium: Keratinocyte serum-free growth medium supplemented with bovine pituitary extract and epidermal growth factor.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Subculturing: Passage cells when they reach 70-80% confluency. Use trypsin/EDTA solution to detach the cells.
Induction of Differentiation with Jagged-1 (188-204)
-
Peptide Preparation: Dissolve lyophilized Jagged-1 (188-204) peptide (CDDYYYGFGCNKFCRPR) in sterile distilled water to create a stock solution (e.g., 10 mM).[4] Store aliquots at -20°C.
-
Treatment Protocol:
-
Plate keratinocytes in appropriate culture vessels (e.g., 6-well plates).
-
Grow cells to near confluency (e.g., 90%).
-
Switch to a high-calcium differentiation medium (e.g., 1.2-1.8 mM Ca2+).
-
Add Jagged-1 (188-204) peptide to the medium at the desired final concentration (e.g., 40 µM).[4][5][7] A scrambled peptide with the same amino acid composition but a random sequence can be used as a negative control.[5]
-
Incubate the cells for the desired time period (e.g., 72 hours).[4][7]
-
Analysis of Keratinocyte Differentiation
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from treated and control cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for differentiation markers such as Involucrin (IVL), Keratin 10 (KRT10), and Loricrin (LOR).
-
Normalize expression levels to a housekeeping gene (e.g., GAPDH or 18S rRNA).
-
-
Immunoblotting:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against differentiation markers (e.g., Loricrin, Keratin 10) and activated Notch1 (NICD).
-
Use a loading control antibody (e.g., β-actin or GAPDH) for normalization.
-
-
Colony Forming Efficiency (CFE) Assay:
-
After treatment, trypsinize and seed a known number of cells at low density in fresh culture medium.
-
Allow cells to grow for a defined period (e.g., 10-14 days) to form colonies.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies to determine the CFE.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the impact of Jagged-1 (188-204) on keratinocyte differentiation.
References
- 1. Jagged-1 mediated activation of notch signaling induces complete maturation of human keratinocytes through NF-kappaB and PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. (PDF) Jagged-1 mediated activation of notch signaling induces complete maturation of human keratinocytes through NF-κB and PPARγ (2002) | Brian J. Nickoloff | 334 Citations [scispace.com]
- 4. Arsenite suppresses Notch1 signaling in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Role of Jagged-1 (188-204) in Pulmonary Arterial Smooth Muscle Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the functional role of the Jagged-1 (188-204) peptide in the pathophysiology of pulmonary arterial smooth muscle cells (PASMCs). Pulmonary arterial hypertension (PAH) is a progressive disease characterized by the remodeling of pulmonary arteries, a process in which PASMC proliferation and migration are key contributors. The Notch signaling pathway has been identified as a critical regulator of these cellular behaviors. This document summarizes the key quantitative data, details the experimental methodologies to study these effects, and visualizes the involved signaling pathways and workflows.
Core Findings: Jagged-1 (188-204) and PASMC Function
The active fragment of the human Jagged-1 protein, corresponding to amino acids 188-204, serves as a potent activator of the Notch signaling pathway in human PASMCs. Its primary documented effect is the significant enhancement of store-operated Ca2+ entry (SOCE), a crucial mechanism for regulating intracellular calcium concentration ([Ca2+]cyt). An increase in [Ca2+]cyt is a primary trigger for both pulmonary vasoconstriction and the pathological proliferation and migration of PASMCs that underpin vascular remodeling in PAH.[1]
Activation of Notch receptors by Jagged-1 (188-204) leads to the proteolytic cleavage of the Notch intracellular domain (NICD) by γ-secretase. The released NICD then translocates to the nucleus to modulate gene transcription.[1] However, the rapid, non-transcriptional enhancement of SOCE suggests a more direct interaction between NICD and the machinery of store-operated calcium channels.[1]
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of Jagged-1 (188-204) on NICD levels and SOCE in human PASMCs, as derived from key experimental findings.
Table 1: Dose-Dependent Effect of Jagged-1 (188-204) on Store-Operated Ca2+ Entry (SOCE) in Human PASMCs
| Jagged-1 (188-204) Concentration (µM) | Treatment Duration | Peak Amplitude of SOCE (Normalized to Control) | Plateau Amplitude of SOCE (Normalized to Control) |
| 5 | 30 min | Moderately Increased | Moderately Increased |
| 50 | 30 min | Significantly Increased | Significantly Increased |
| 500 | 30 min | Significantly Increased | Significantly Increased |
Data adapted from Yamamura et al., 2014.[1] SOCE was induced by passive depletion of sarcoplasmic reticulum Ca2+ stores with 10 µM cyclopiazonic acid (CPA).
Table 2: Time-Dependent Effect of 50 µM Jagged-1 (188-204) on NICD Levels and SOCE in Human PASMCs
| Treatment Duration (minutes) | NICD Protein Level (Fold Change vs. 0 min) | Amplitude of SOCE (Normalized to 0 min) |
| 0 | 1.0 | 1.0 |
| 5 | ~1.2 | Minimally Affected |
| 10 | ~1.8 | Increased |
| 30 | ~2.5 | Maximally Increased |
| 60 | ~1.5 | Returned to near baseline |
Data adapted from Yamamura et al., 2014.[1] The correlation between NICD levels and SOCE amplitude suggests a direct link.
Table 3: Effect of Prolonged Exposure to 50 µM Jagged-1 (188-204) on SOCE
| Treatment Duration (hours) | Peak Amplitude of SOCE (Normalized to Control) | Plateau Amplitude of SOCE (Normalized to Control) |
| 24 | Markedly Enhanced | Markedly Enhanced |
| 48 | Markedly Enhanced | Markedly Enhanced |
| 72 | Markedly Enhanced | Markedly Enhanced |
Data adapted from Yamamura et al., 2014.[1] A scrambled version of the Jagged-1 peptide showed no effect.
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental procedures.
Caption: Jagged-1 (188-204) signaling pathway in PASMCs.
Caption: Experimental workflow for measuring SOCE.
Caption: Western blot workflow for NICD detection.
Experimental Protocols
Measurement of Store-Operated Ca2+ Entry (SOCE)
This protocol details the measurement of changes in cytosolic free Ca2+ concentration ([Ca2+]cyt) in response to Jagged-1 (188-204) treatment using ratiometric fluorescence microscopy.
Materials:
-
Human Pulmonary Arterial Smooth Muscle Cells (PASMCs)
-
Glass coverslips
-
Fura-2 AM (calcium indicator)
-
Pluronic F-127
-
Jagged-1 (188-204) peptide (AnaSpec or similar)
-
Scrambled Jagged-1 (scJag-1) peptide (negative control)
-
Cyclopiazonic acid (CPA)
-
N-[N-(3,5-difluorophenacetyl-l-alanyl)]-S-phenylglycine t-butyl ester (DAPT, γ-secretase inhibitor)
-
Physiological salt solution (PSS) containing (in mM): 141 NaCl, 4.7 KCl, 1.8 CaCl2, 1.2 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4.
-
Ca2+-free PSS (omitting CaCl2 and adding 1 mM EGTA).
Procedure:
-
Cell Culture: Culture human PASMCs on 25-mm glass coverslips in appropriate smooth muscle growth medium until they reach 70-80% confluency.
-
Dye Loading: Incubate cells with 3 µM Fura-2 AM and 0.05% Pluronic F-127 in PSS for 60 minutes at room temperature in the dark.
-
Washing: Wash the cells with PSS to remove extracellular Fura-2 AM.
-
Treatment: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope. Treat cells by adding Jagged-1 (188-204) (e.g., 50 µM), scJag-1, or vehicle to the chamber for the desired duration (e.g., 30 minutes). For inhibition experiments, pre-incubate cells with 10 µM DAPT for 30 minutes prior to Jagged-1 treatment.
-
SOCE Induction:
-
Begin perfusion with Ca2+-free PSS to establish a baseline.
-
Add 10 µM CPA to the Ca2+-free PSS to passively deplete the sarcoplasmic reticulum (SR) Ca2+ stores. This will cause a transient increase in [Ca2+]cyt due to Ca2+ release from the SR.
-
Once the [Ca2+]cyt returns to baseline, switch the perfusion to PSS containing 1.8 mM CaCl2. The subsequent rise in [Ca2+]cyt represents SOCE.
-
-
Data Acquisition: Excite Fura-2-loaded cells alternately at 340 nm and 380 nm, and capture the emission fluorescence at 510 nm. The ratio of fluorescence at 340 nm to 380 nm (F340/F380) is directly proportional to the [Ca2+]cyt.
-
Analysis: The amplitude of SOCE is calculated as the difference between the peak [Ca2+]cyt after re-addition of extracellular Ca2+ and the baseline [Ca2+]cyt before the re-addition.
Western Blot Analysis for NICD
This protocol describes the detection and quantification of Notch Intracellular Domain (NICD) protein levels in PASMCs following treatment with Jagged-1 (188-204).
Materials:
-
Human PASMCs cultured in 6-well plates
-
Jagged-1 (188-204) peptide
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-NICD (specific for the C-terminus of Notch1, 1:1,000 dilution)
-
Primary antibody: Mouse anti-β-Actin (loading control, 1:500 dilution)
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Culture PASMCs to near confluency. Treat cells with 50 µM Jagged-1 (188-204) for various time points (e.g., 0, 5, 10, 30, 60 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-NICD antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-β-Actin antibody following the same incubation and detection steps.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the NICD band intensity to the corresponding β-Actin band intensity. Express the results as a fold change relative to the untreated control (0 min).
Conclusion
The Jagged-1 (188-204) peptide is a valuable tool for investigating the role of the Notch signaling pathway in pulmonary arterial smooth muscle cells. The evidence strongly indicates that this peptide activates Notch signaling, leading to a rapid, NICD-dependent increase in store-operated Ca2+ entry. This elevation in intracellular calcium is a well-established driver of the PASMC proliferation and migration that contribute to the vascular remodeling seen in pulmonary arterial hypertension. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals aiming to further elucidate the mechanisms of PAH and to explore the therapeutic potential of targeting the Jagged-1/Notch axis.
References
The Role of Jagged-1 (188-204) in Multiple Myeloma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite significant therapeutic advances, MM remains largely incurable, primarily due to the complex interplay between tumor cells and the bone marrow microenvironment, which fosters cell growth, survival, and drug resistance.[1][2] A key signaling pathway implicated in this pathological interaction is the Notch pathway.[3]
The Notch signaling cascade is a highly conserved pathway that regulates cell fate decisions, proliferation, and apoptosis.[3] In the context of multiple myeloma, hyperactivation of the Notch pathway is a common feature, driven by the overexpression of Notch receptors (Notch1 and Notch2) and their ligands, particularly Jagged-1 and Jagged-2, on myeloma cells.[1][2] This guide focuses on the specific role of a synthetic peptide fragment of Jagged-1, spanning amino acids 188-204, in elucidating the mechanisms of Notch signaling in multiple myeloma and its potential as a research tool. This peptide, Jagged-1 (188-204), acts as a Notch agonist, making it a valuable tool for in vitro and in vivo studies aimed at understanding and targeting this critical pathway in multiple myeloma.[4]
The Jagged-1/Notch Signaling Pathway in Multiple Myeloma
The interaction between Jagged-1 on one cell and a Notch receptor on an adjacent cell initiates a signaling cascade that is crucial for multiple myeloma cell survival and proliferation. The Jagged-1 (188-204) peptide mimics the action of the full-length Jagged-1 ligand, thereby activating this pathway.
The binding of Jagged-1 (or the 188-204 peptide) to a Notch receptor triggers a series of proteolytic cleavages of the receptor. This releases the Notch intracellular domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML), leading to the transcriptional activation of downstream target genes, most notably the HES (Hairy and Enhancer of Split) family of transcription factors. HES1, a primary Notch target, in turn, regulates the expression of genes involved in cell survival and proliferation, including the anti-apoptotic proteins BCL2 and Survivin.[1][2][5][6]
This signaling can occur through two main modes in the bone marrow microenvironment:
-
Homotypic Signaling: Jagged-1 expressed on the surface of a multiple myeloma cell can activate Notch receptors on an adjacent myeloma cell, creating a positive feedback loop that promotes tumor cell growth and survival.
-
Heterotypic Signaling: Jagged-1 on multiple myeloma cells can bind to and activate Notch receptors on bone marrow stromal cells (BMSCs). This "educates" the stromal cells to create a more supportive tumor microenvironment.[1][2] A key consequence of this interaction is the increased secretion of stromal cell-derived factor-1α (SDF-1α) by the BMSCs. SDF-1α then binds to its receptor, CXCR4, on the multiple myeloma cells, further promoting their survival and drug resistance through the upregulation of BCL2 and Survivin.[1][2][6]
Figure 1: Jagged-1/Notch Signaling Pathway in Multiple Myeloma.
Quantitative Data on Jagged-1 Signaling
While direct quantitative data on the effects of the Jagged-1 (188-204) peptide on multiple myeloma cells is limited in publicly available literature, studies involving the knockdown of Jagged-1 provide valuable insights into the pathway's importance. The data presented below is from such studies and illustrates the consequences of inhibiting this signaling pathway. It can be inferred that activation of the pathway with the Jagged-1 (188-204) peptide would produce the opposite effects.
Table 1: Effect of Jagged-1/2 Knockdown on Anti-Apoptotic Gene Expression in Multiple Myeloma Cell Lines
| Cell Line | Gene | Fold Change in Expression (Compared to Control) | Reference |
| OPM2 | BCL2 | ~0.6 | [5][7] |
| OPM2 | Survivin | ~0.5 | [5][7] |
| U266 | BCL2 | ~0.5 | [5][7] |
| U266 | Survivin | ~0.7 | [5][7] |
| Data is estimated from graphical representations in the cited literature and represents the effect of siRNA-mediated knockdown of Jagged-1 and Jagged-2. |
Table 2: Effect of Jagged-1/2 Knockdown on Drug-Induced Apoptosis in Multiple Myeloma Cell Lines
| Cell Line | Drug | Approximate Increase in Apoptosis with J1/2 Knockdown | Reference |
| OPM2 | Bortezomib | ~20% | [5] |
| OPM2 | Melphalan | ~25% | [5] |
| U266 | Bortezomib | ~15% | [5] |
| U266 | Melphalan | ~20% | [5] |
| Data represents the approximate percentage point increase in apoptosis when Jagged-1/2 knockdown is combined with standard therapeutic agents. |
Table 3: Effect of Jagged-1 Peptide Stimulation on SDF-1α Secretion by Bone Marrow Stromal Cells
| Cell Line | Treatment | Fold Change in SDF-1α Secretion | Reference |
| HS5 | Jagged-1 Peptide | ~1.5 | [6] |
| Data is estimated from graphical representations in the cited literature and shows the effect of stimulating the HS5 stromal cell line with Jagged-1 peptide. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of Jagged-1 (188-204) in multiple myeloma research.
In Vitro Treatment of Multiple Myeloma Cells with Jagged-1 (188-204) Peptide
This protocol describes the general procedure for treating suspension multiple myeloma cells with the Jagged-1 (188-204) peptide to activate the Notch signaling pathway.
Materials:
-
Sterile, nuclease-free water or dimethyl sulfoxide (DMSO) for reconstitution[8]
-
Multiple myeloma cell lines (e.g., OPM2, U266)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Cell culture plates (e.g., 6-well or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized Jagged-1 (188-204) peptide in sterile, nuclease-free water or DMSO to create a stock solution (e.g., 1 mg/mL).[8] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed multiple myeloma cells in complete RPMI-1640 medium at a density of 2 x 10^5 to 5 x 10^5 cells/mL in the desired cell culture plate.
-
Treatment: Dilute the Jagged-1 (188-204) stock solution in complete medium to the desired final concentration (typically in the range of 10-50 µM or 10-20 µg/mL).[8] Add the peptide solution to the cells. For control wells, add an equivalent volume of the vehicle (water or DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analyses such as qRT-PCR, Western blotting, or apoptosis assays.
Figure 2: Experimental Workflow for Jagged-1 (188-204) Peptide Treatment.
Quantitative Real-Time PCR (qRT-PCR) for Notch Target Gene Expression
This protocol is for quantifying the mRNA levels of Notch target genes (e.g., HES1, BCL2, Survivin) following stimulation with Jagged-1 (188-204).
Materials:
-
Treated and control multiple myeloma cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for HES1, BCL2, Survivin, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from approximately 1-2 x 10^6 treated and control cells according to the manufacturer's protocol of the RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well qPCR plate. For each sample, a typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of cDNA template
-
6 µL of nuclease-free water
-
-
qPCR Run: Perform the qPCR on a real-time PCR system with a thermal cycling program, typically:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green)
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol details the detection and quantification of apoptosis in multiple myeloma cells treated with Jagged-1 (188-204) in combination with chemotherapeutic agents.[10][11][12][13]
Materials:
-
Treated and control multiple myeloma cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[11]
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect 1-5 x 10^5 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Figure 3: Experimental Workflow for Apoptosis Assay using Flow Cytometry.
Conclusion and Future Directions
The Jagged-1 (188-204) peptide is an invaluable tool for investigating the role of the Notch signaling pathway in multiple myeloma. Its ability to specifically activate Notch receptors allows researchers to dissect the molecular mechanisms underlying myeloma cell proliferation, survival, and drug resistance. While current research strongly indicates that activation of this pathway via Jagged-1 is pro-tumorigenic, further studies utilizing the Jagged-1 (188-204) peptide are needed to generate more direct quantitative data on its effects on myeloma cells.
Future research should focus on using this peptide to:
-
Elucidate the precise dose-dependent effects on myeloma cell gene expression and viability.
-
Investigate the synergistic effects of Notch activation with other signaling pathways in the bone marrow microenvironment.
-
Screen for small molecule inhibitors that can block the pro-survival effects induced by Jagged-1 (188-204) stimulation.
A deeper understanding of the Jagged-1/Notch axis, facilitated by tools like the Jagged-1 (188-204) peptide, will be critical for the development of novel therapeutic strategies that target the supportive microenvironment and overcome drug resistance in multiple myeloma.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Multiple myeloma exploits Jagged1 and Jagged2 to promote intrinsic and bone marrow-dependent drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notch signaling deregulation in multiple myeloma: A rational molecular target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Multiple myeloma exploits Jagged1 and Jagged2 to promote intrinsic and bone marrow-dependent drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haematologica.org [haematologica.org]
- 8. anaspec.com [anaspec.com]
- 9. genscript.com [genscript.com]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. scispace.com [scispace.com]
Methodological & Application
Jagged-1 (188-204): Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jagged-1 is a key cell surface ligand in the highly conserved Notch signaling pathway, playing a critical role in determining cell fate during development and in adult tissues.[1] The peptide Jagged-1 (188-204) is a 17-amino acid fragment derived from the Delta/Serrate/Lag2 (DSL) region of the full-length Jagged-1 protein. This peptide acts as a Notch agonist, capable of activating Notch signaling, making it a valuable tool for studying the roles of this pathway in various biological processes, including cell differentiation, proliferation, and apoptosis.[2] These application notes provide detailed protocols for the use of Jagged-1 (188-204) in cell culture experiments.
Mechanism of Action: The Notch Signaling Pathway
Jagged-1 (188-204) mimics the action of the endogenous Jagged-1 ligand by binding to Notch receptors on the surface of adjacent cells. This interaction initiates a cascade of proteolytic cleavages of the Notch receptor, first by an ADAM metalloprotease and subsequently by the γ-secretase complex. This releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/Suppressor of Hairless/LAG-1), converting it from a repressor to an activator of transcription. This complex then upregulates the expression of target genes, primarily of the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families. These target genes encode transcription factors that regulate a wide range of cellular processes.
Figure 1. Simplified diagram of the Jagged-1-mediated Notch signaling pathway.
Applications in Cell Culture
Jagged-1 (188-204) has been utilized in a variety of cell culture systems to investigate the functional outcomes of Notch signaling activation.
Table 1: Summary of Jagged-1 (188-204) Applications in Cell Culture
| Cell Type | Application | Concentration | Treatment Time | Observed Effect |
| Human Keratinocytes | Induction of epidermal maturation | 40 µM | 72 hours | Induced stratification and loricrin expression.[3] |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Enhancement of store-operated Ca2+ entry (SOCE) | 5-500 µM (EC50 ~37 µM for peak SOCE) | 15-60 minutes | Significantly increased the amplitude of SOCE.[4] |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Prolonged enhancement of SOCE | 50 µM | 24 hours | Markedly enhanced the amplitude of SOCE.[4] |
| Human Bronchial Basal Cells (ALI cultures) | Investigation of cell fate determination | Not specified | Not specified | Increased the frequency of bristle cells and decreased MUC5B-high cells.[5] |
| Human Limbal Epithelial Cells | Promotion of differentiation | Not specified | Not specified | Promoted differentiation and stratification.[6] |
| Monocyte-derived Human Dendritic Cells | Induction of maturation | Not specified | Not specified | Induced maturation.[2] |
Experimental Protocols
Reconstitution of Jagged-1 (188-204) Peptide
Proper reconstitution of the lyophilized Jagged-1 (188-204) peptide is crucial for its biological activity.
Materials:
-
Lyophilized Jagged-1 (188-204) peptide
-
Sterile, high-purity water or dimethyl sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
Protocol:
-
Before opening, briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Refer to the manufacturer's product data sheet for the recommended solvent. While some sources suggest dissolving in distilled water to a concentration of 5 mM[4], others recommend DMSO[7]. If using DMSO, create a high-concentration stock (e.g., 10 mM).
-
Slowly add the recommended solvent to the vial to achieve the desired stock concentration.
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
-
Aliquot the reconstituted peptide into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
General Protocol for Cell Treatment
This protocol provides a general framework for treating adherent cells with Jagged-1 (188-204). It is essential to optimize the conditions for each specific cell type and experimental question.
Materials:
-
Cultured cells in appropriate multi-well plates, flasks, or dishes
-
Complete cell culture medium
-
Reconstituted Jagged-1 (188-204) peptide stock solution
-
Scrambled control peptide (optional, but highly recommended)
-
Phosphate-buffered saline (PBS)
Figure 2. General experimental workflow for cell treatment with Jagged-1 (188-204).
Protocol:
-
Cell Seeding: Seed your cells of interest in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Jagged-1 (188-204) stock solution and, if used, a scrambled control peptide. Dilute the stock solution in complete cell culture medium to the desired final concentration(s). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and desired effect.
-
Cell Treatment: a. Carefully aspirate the old medium from the cells. b. Gently wash the cells once with sterile PBS (optional, can help remove residual serum components). c. Add the medium containing the appropriate concentration of Jagged-1 (188-204) or control peptide to the cells.
-
Incubation: Incubate the cells for the desired period. Incubation times can range from minutes for signaling pathway activation studies to several days for differentiation assays.[2][4]
-
Downstream Analysis: Following incubation, harvest the cells for analysis. This can include:
-
Western Blotting: To detect the cleaved Notch Intracellular Domain (NICD) as a marker of pathway activation.
-
Quantitative PCR (qPCR): To measure the expression of Notch target genes such as HES1 and HEY1.
-
Functional Assays: Such as proliferation assays, differentiation marker expression analysis, or calcium imaging.
-
Immunofluorescence/Immunocytochemistry: To visualize protein expression and localization.
-
Data Presentation
The following table provides a template for organizing quantitative data from experiments using Jagged-1 (188-204).
Table 2: Example Data Organization for a Dose-Response Experiment
| Treatment Group | Concentration (µM) | Incubation Time (hours) | NICD Level (relative to control) | HES1 mRNA Fold Change | Cell Viability (%) |
| Vehicle Control | 0 | 24 | 1.0 | 1.0 | 100 |
| Scrambled Peptide | 50 | 24 | 1.1 ± 0.2 | 1.2 ± 0.3 | 98 ± 3 |
| Jagged-1 (188-204) | 5 | 24 | 2.5 ± 0.4 | 3.1 ± 0.5 | 99 ± 2 |
| Jagged-1 (188-204) | 10 | 24 | 4.8 ± 0.6 | 6.2 ± 0.8 | 97 ± 4 |
| Jagged-1 (188-204) | 50 | 24 | 8.2 ± 1.1 | 12.5 ± 1.5 | 95 ± 3 |
Conclusion
Jagged-1 (188-204) is a potent and specific activator of the Notch signaling pathway in vitro. By following these protocols and application notes, researchers can effectively utilize this peptide to investigate the multifaceted roles of Notch signaling in their specific cellular models. It is crucial to empirically determine the optimal concentration and treatment duration for each new cell type and experimental context to ensure reliable and reproducible results. The use of a scrambled peptide control is strongly advised to confirm the specificity of the observed effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Assemblies of JAG1 and JAG2 determine tracheobronchial cell fate in mucosecretory lung disease [insight.jci.org]
- 6. glpbio.com [glpbio.com]
- 7. genscript.com [genscript.com]
Jagged-1 (188-204) In Vitro Stimulation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jagged-1 (JAG-1), a key ligand in the Notch signaling pathway, plays a critical role in regulating cell fate decisions, proliferation, and differentiation in a wide range of tissues.[1][2] The peptide fragment Jagged-1 (188-204) corresponds to a highly conserved part of the Delta/Serrate/Lag-2 (DSL) domain and functions as a potent agonist, activating Notch signaling upon interaction with its receptors (Notch1-4).[3] This document provides detailed application notes and protocols for utilizing Jagged-1 (188-204) in in vitro stimulation assays to investigate the Notch pathway and its downstream effects.
The canonical Notch signaling cascade is initiated by the binding of a ligand, such as Jagged-1, to a Notch receptor on an adjacent cell. This interaction triggers two sequential proteolytic cleavages of the receptor, mediated by ADAM-family metalloproteases and the γ-secretase complex.[4][5] These cleavages release the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1), also known as RBPJ, and co-activators like Mastermind-like (MAML), to activate the transcription of target genes, including those from the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.[2][6][7]
It is also worth noting that some studies suggest Jagged-1 may have signaling functions independent of the canonical Notch pathway, a concept referred to as "reverse signaling," where the Jagged-1 intracellular domain itself translocates to the nucleus.[8][9]
Data Presentation
Table 1: Summary of Jagged-1 (188-204) Stimulation Parameters in Human Pulmonary Artery Smooth Muscle Cells (PASMCs)
| Parameter | Value | Downstream Effect Measured | Reference |
| Concentration Range | 5, 50, 500 µM | Dose-dependent enhancement of store-operated Ca2+ entry (SOCE) | [10] |
| Optimal Concentration | 50 µM | Maximal enhancement of SOCE | [10] |
| Incubation Time (Short-term) | 5, 10, 30, 60 minutes | Time-dependent increase in NICD levels and SOCE | [10][11] |
| Optimal Incubation (Short-term) | 30 minutes | Peak NICD protein levels and maximal SOCE enhancement | [10][11] |
| Incubation Time (Long-term) | 24, 48 hours | Sustained enhancement of SOCE | [10][11] |
| Negative Control | Scrambled Jagged-1 Peptide (50 µM) | No effect on SOCE | [10] |
Table 2: Summary of Jagged-1 (188-204) Stimulation Parameters in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Parameter | Value | Downstream Effect Measured | Reference |
| Concentration | 20 µg/ml | Modulation of T-cell activation network gene expression | [12] |
| Incubation Time | 24 hours | Upregulation of HES5 mRNA | [12] |
| Cell Type | PBMCs from Multiple Sclerosis (MS) patients | Assessment of immunomodulatory effects | [12] |
Table 3: Summary of Jagged-1 (188-204) Stimulation Parameters in Human Keratinocytes
| Parameter | Value | Downstream Effect Measured | Reference |
| Concentration | 40 µM | Induction of keratinocyte maturation | [13][14] |
| Incubation Time | 72 hours | Activation of NF-κB and PPARγ pathways | [14] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical Jagged-1/Notch signaling pathway.
Caption: General workflow for in vitro Jagged-1 (188-204) stimulation.
Experimental Protocols
Protocol 1: Short-Term and Long-Term Stimulation of Adherent Cells (e.g., PASMCs)
This protocol is adapted from the methodology used for studying human pulmonary arterial smooth muscle cells.[10][11]
Materials:
-
Jagged-1 (188-204) peptide
-
Scrambled Jagged-1 (188-204) control peptide
-
Sterile, nuclease-free distilled water
-
Appropriate cell culture medium (e.g., DMEM)
-
Adherent cells of interest (e.g., human PASMCs)
-
Multi-well culture plates
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer for protein or RNA extraction
Procedure:
-
Peptide Reconstitution:
-
Cell Seeding:
-
Culture cells to the desired confluency (typically 70-80%) in their standard growth medium.
-
Trypsinize and seed the cells into multi-well plates (e.g., 6-well or 12-well) at an appropriate density. Allow cells to adhere and recover overnight.
-
-
Cell Stimulation:
-
On the day of the experiment, aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add fresh culture medium (serum-free or low-serum medium is often preferred to reduce basal signaling).
-
Dilute the Jagged-1 (188-204) and scrambled peptide stock solutions directly into the culture medium to achieve the final desired concentrations (e.g., 5 µM to 500 µM).[10]
-
For a time-course experiment, add the peptide solutions to different wells and incubate for the desired durations (e.g., 5, 10, 30, 60 minutes for short-term; 24, 48 hours for long-term).[10][11]
-
-
Harvesting and Downstream Analysis:
-
At the end of each time point, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer for either Western blot analysis (e.g., RIPA buffer with protease/phosphatase inhibitors) or qRT-PCR analysis (e.g., TRIzol or a lysis buffer from an RNA extraction kit).
-
Proceed with downstream analysis, such as quantifying NICD protein levels by Western blot or measuring target gene expression (e.g., HES1, HEY1) by qRT-PCR.[6][10]
-
Protocol 2: Stimulation of Suspension Cells (e.g., PBMCs)
This protocol is based on the methodology used for stimulating human PBMCs.[12]
Materials:
-
Jagged-1 (188-204) peptide
-
Sterile, nuclease-free distilled water or PBS
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Suspension cells of interest (e.g., freshly isolated human PBMCs)
-
Multi-well culture plates or culture tubes
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer for RNA extraction
Procedure:
-
Peptide Reconstitution:
-
Prepare a stock solution of Jagged-1 (188-204) in sterile distilled water or PBS to a known concentration (e.g., 1 mg/ml).
-
Store aliquots at -20°C.
-
-
Cell Preparation:
-
Isolate PBMCs from whole blood using a standard method like Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in the appropriate culture medium at a defined density (e.g., 1 x 10^6 cells/ml).
-
-
Cell Stimulation:
-
Add the cell suspension to the wells of a multi-well plate.
-
Dilute the Jagged-1 (188-204) stock solution into the cell suspension to the final desired concentration (e.g., 20 µg/ml).[12]
-
Include an untreated or vehicle-treated control.
-
Incubate the cells for the desired period (e.g., 24 hours) in a humidified incubator at 37°C and 5% CO2.[12]
-
-
Harvesting and Downstream Analysis:
-
Transfer the cell suspension from the wells to microcentrifuge tubes.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.
-
Lyse the cell pellet using a suitable lysis buffer for RNA extraction.
-
Proceed with qRT-PCR analysis to quantify the expression of Notch target genes such as HES5.[12]
-
References
- 1. JAG-1 (188-204) | CRB1001588 | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. vascularcell.com [vascularcell.com]
- 6. JAG1 overexpression contributes to Notch1 signaling and the migration of HTLV-1-transformed ATL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Molecular Test for Quantifying Functional Notch Signaling Pathway Activity in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Notch Ligand Jagged1 in Both Tumor Cells and Stroma in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Network Analysis of the Human T-Cell Activation Gene Network Identifies Jagged1 as a Therapeutic Target for Autoimmune Diseases | PLOS One [journals.plos.org]
- 13. Jagged-1 (188-204) TFA | Gamma-secretase | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. genscript.com [genscript.com]
Jagged-1 (188-204) Peptide: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, solubilization, and use of the Jagged-1 (188-204) peptide. This peptide fragment corresponds to amino acids 188-204 of the human Jagged-1 (JAG-1) protein and acts as a Notch agonist, making it a valuable tool for studying the Notch signaling pathway.[1][2][3] The Notch pathway is crucial in various biological processes, including cell fate determination, proliferation, and differentiation, and its dysregulation is implicated in numerous diseases, including cancer.[4][5][6][7]
Peptide Specifications
| Property | Value | Reference |
| Sequence (3-letter) | H-Cys-Asp-Asp-Tyr-Tyr-Tyr-Gly-Phe-Gly-Cys-Asn-Lys-Phe-Cys-Arg-Pro-Arg-OH | [8][9] |
| Sequence (1-letter) | CDDYYYGFGCNKFCRPR | [8][9] |
| Molecular Weight | ~2107.4 g/mol | [8][9] |
| Appearance | Lyophilized white powder | [8] |
| Purity | Typically ≥95% by HPLC | [8][10] |
Solubility of Jagged-1 (188-204)
The solubility of the Jagged-1 (188-204) peptide can vary depending on the solvent and the presence of counter-ions (e.g., TFA). It is crucial to select an appropriate solvent for your specific experimental needs. The following table summarizes solubility data from various sources.
| Solvent | Recommended Concentration | Notes | Source(s) |
| Water (distilled or higher quality) | 0.5 - 1 mg/mL | Add water directly to the lyophilized powder. Gentle vortexing or brief sonication can aid dissolution.[8] Some studies have prepared stock solutions up to 5 mM in distilled water.[11] | [8][11] |
| H₂O | 50 mg/mL | Ultrasonic treatment may be necessary. | [12] |
| Dimethyl sulfoxide (DMSO) | Up to 100 mg/mL | Use fresh, high-quality DMSO as moisture can reduce solubility.[2] Some protocols suggest dissolving the peptide in DMSO to make a stock solution (e.g., 50 mM).[8] | [2][8][13] |
| Phosphate-Buffered Saline (PBS) | Working concentrations | One study dissolved the peptide in PBS at 500 times the final treatment concentration. | [14] |
Note: For in vivo studies, specific formulations may be required. For example, a mixture of DMSO, PEG300, Tween80, and ddH₂O has been described for preparing a working solution.[2] Always start with a small amount of the peptide to test solubility in your chosen solvent before dissolving the entire stock.
Experimental Protocols
Reconstitution of Lyophilized Peptide
This protocol describes the general steps for reconstituting the lyophilized Jagged-1 (188-204) peptide.
Materials:
-
Jagged-1 (188-204) lyophilized powder
-
Sterile, high-purity water, DMSO, or other desired solvent
-
Sterile, low-protein binding microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Carefully open the vial.
-
Add the desired volume of the appropriate solvent (see Table in Section 2) to the vial to achieve the target concentration. For example, to make a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide.
-
Gently vortex the vial to mix.[8] Avoid vigorous shaking, which can cause peptide degradation.
-
If the peptide does not fully dissolve, a brief sonication may be applied to increase solubility.[8]
-
Once dissolved, the peptide solution is ready for use or for further dilution into experimental media.
Storage and Handling
Proper storage is critical to maintain the stability and activity of the Jagged-1 (188-204) peptide.
-
Lyophilized Powder: Upon receipt, store the lyophilized powder at -20°C or lower.[8] Some suppliers recommend storage at -80°C for long-term stability (up to 2 years).[12]
-
Reconstituted Peptide:
-
Aliquot the reconstituted peptide solution into several sterile, low-protein binding freezer vials to avoid repeated freeze-thaw cycles.[1][8]
-
Store the aliquots at -20°C or lower.[8] For long-term storage, -80°C is recommended, where it can be stable for up to 6 months.[1]
-
When stored at -20°C, the solution is typically stable for about one month.[1]
-
Signaling Pathways and Experimental Workflow
Canonical Notch Signaling Pathway
Jagged-1 is a transmembrane ligand that binds to Notch receptors on adjacent cells.[4][15] This interaction initiates a series of proteolytic cleavages of the Notch receptor, ultimately leading to the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus and acts as a transcriptional co-activator, regulating the expression of target genes involved in cell fate decisions.
Caption: Canonical Jagged-1/Notch signaling pathway.
Jagged-1 Reverse Signaling
In addition to canonical signaling, Jagged-1 can also participate in "reverse signaling."[16] This occurs following proteolytic cleavage of Jagged-1, which releases its intracellular domain (Jag1-ICD). The Jag1-ICD can then translocate to the nucleus and regulate gene expression, acting as an oncogene in some contexts.[16]
Caption: Jagged-1 reverse signaling pathway.
Experimental Workflow for Jagged-1 (188-204) Peptide Treatment
This diagram outlines a typical workflow for using the Jagged-1 (188-204) peptide in cell culture experiments.
Caption: Experimental workflow for Jagged-1 (188-204) peptide treatment.
Applications
The Jagged-1 (188-204) peptide is a versatile tool for a range of applications in cell biology and drug discovery, including:
-
Activation of Notch Signaling: To study the downstream effects of Notch pathway activation in various cell types.[1][8]
-
Cancer Research: To investigate the role of Jagged-1/Notch signaling in tumor growth, proliferation, and chemoresistance.[4][5]
-
Stem Cell Biology: To explore the role of Notch signaling in stem cell maintenance, differentiation, and regeneration.
-
Developmental Biology: To understand the function of Jagged-1 in embryonic development and tissue morphogenesis.[4]
-
Drug Discovery: As a tool for screening and validating potential inhibitors or modulators of the Notch pathway.
Disclaimer: This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell types. Always refer to the manufacturer's product data sheet for the most specific and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The Notch Ligand Jagged1 as a Target for Anti-Tumor Therapy [frontiersin.org]
- 5. Targeting the Notch Ligand Jagged1 in Both Tumor Cells and Stroma in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jagged1 (JAG1): Structure, Expression, and Disease Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAG-1, scrambled - SB PEPTIDE [sb-peptide.com]
- 8. anaspec.com [anaspec.com]
- 9. JAG-1 (188-204), Jagged-1 (188-204), Notch Ligand, DSL Peptide - 1 mg [eurogentec.com]
- 10. genscript.com [genscript.com]
- 11. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MedChemExpress Jagged-1 (188-204) (TFA) 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.fi]
- 13. 错误页 [amp.chemicalbook.com]
- 14. JCI Insight - Assemblies of JAG1 and JAG2 determine tracheobronchial cell fate in mucosecretory lung disease [insight.jci.org]
- 15. JAG1 gene: MedlinePlus Genetics [medlineplus.gov]
- 16. The Two-Way Role of Jagged1 in Cancer: A Focus on CRC [mdpi.com]
Application Notes and Protocols: Reconstituting and Using Lyophilized Jagged-1 (188-204) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jagged-1 is a key ligand in the Notch signaling pathway, a critical cell-to-cell communication system that governs a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The Jagged-1 (188-204) peptide is a 17-amino acid fragment derived from the Delta/Serrate/Lag2 (DSL) domain of the human Jagged-1 protein.[1][2] This peptide acts as a Notch agonist, capable of activating Notch signaling.[3][4][5] It is a valuable tool for studying the functional roles of the Notch pathway in various biological systems, including immunology, oncology, and developmental biology.[3][4][5][6] For instance, it has been shown to induce the maturation of human dendritic cells, drive the proliferation of multiple myeloma cells, and promote the complete maturation of human keratinocytes through NF-kappaB and PPARgamma activation.[3][4][5]
These application notes provide detailed protocols for the reconstitution, storage, and application of lyophilized Jagged-1 (188-204) peptide to ensure its optimal performance in research settings.
Product Information
| Property | Value | Reference |
| Sequence | H-Cys-Asp-Asp-Tyr-Tyr-Tyr-Gly-Phe-Gly-Cys-Asn-Lys-Phe-Cys-Arg-Pro-Arg-OH | [7][8] |
| One-Letter Code | CDDYYYGFGCNKFCRPR | [7][8] |
| Molecular Weight | ~2107.4 g/mol | [7][8][9] |
| Appearance | Lyophilized white powder | [7] |
| Purity | Typically ≥95% by HPLC | [7][9] |
Reconstitution and Storage Protocols
Proper reconstitution and storage are critical for maintaining the biological activity of the Jagged-1 (188-204) peptide. The lyophilized peptide is stable at -20°C for extended periods (up to 3 years).[3]
Reconstitution Protocol
The choice of solvent will depend on the experimental application.
For in vitro cell culture experiments:
-
Solvent Selection: Use sterile, high-purity solvents. Dimethyl sulfoxide (DMSO) is a common solvent for creating a concentrated stock solution.[3][7] For some applications, distilled or higher quality water can be used to achieve a concentration of 0.5-1 mg/mL.[7]
-
Preparation of Stock Solution:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Aseptically add the appropriate volume of solvent to the vial to achieve the desired stock concentration. For example, to create a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.
-
Gently vortex or swirl the vial to ensure the peptide is completely dissolved.[7] Brief sonication may aid in the dissolution of peptides with poor solubility.[6][7]
-
-
Working Solution: Dilute the stock solution to the final working concentration using the appropriate cell culture medium.
For in vivo applications:
A multi-step solvent system is often required for in vivo formulations. An example formulation is as follows: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[3] To prepare a 1 mL working solution at 5 mg/mL, for instance, you would add 50 µL of a 100 mg/mL DMSO stock solution to 400 µL of PEG300, mix well, then add 50 µL of Tween 80, mix again, and finally add 500 µL of ddH2O.[3] It is recommended to use the mixed solution immediately.[3]
Storage of Reconstituted Peptide
-
Stock Solutions: Aliquot the reconstituted stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][7]
-
Storage Temperature: Store the aliquots at -20°C or -80°C.[3][7]
-
Stability: Stock solutions in DMSO can be stored for up to 1 year at -80°C and for 1 month at -20°C.[3]
| Condition | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 3 years[3] |
| Reconstituted in DMSO | -80°C | Up to 1 year[3] |
| Reconstituted in DMSO | -20°C | Up to 1 month[3] |
Jagged-1 (188-204) Signaling Pathway
Jagged-1 (188-204) peptide activates the Notch signaling pathway by binding to Notch receptors on adjacent cells. This interaction leads to a series of proteolytic cleavages of the receptor, ultimately releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to regulate the transcription of target genes.
Experimental Protocols
In Vitro Cell-Based Assay Workflow
This generalized workflow can be adapted for various cell types to assess the biological activity of Jagged-1 (188-204).
Example Application: Induction of Keratinocyte Maturation
This protocol is based on studies demonstrating the effect of Jagged-1 (188-204) on human keratinocytes.[5]
-
Cell Culture: Culture human keratinocytes in an appropriate growth medium.
-
Peptide Preparation: Reconstitute Jagged-1 (188-204) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a working solution by diluting the stock in the cell culture medium to a final concentration of 40 µM.[5] A scrambled peptide control should be used in parallel.
-
Treatment: Treat the keratinocytes with the 40 µM Jagged-1 (188-204) peptide solution or the scrambled peptide control.
-
Incubation: Incubate the cells for 72 hours.[5]
-
Analysis: Assess keratinocyte maturation by analyzing the expression of maturation markers such as loricrin and involucrin via qPCR or Western blotting.
Example Application: Enhancement of Store-Operated Ca2+ Entry
This protocol is adapted from studies on human pulmonary artery smooth muscle cells (PASMCs).[5][10][11]
-
Cell Culture: Culture human PASMCs in a suitable growth medium.
-
Peptide Preparation: Prepare a working solution of Jagged-1 (188-204) in the appropriate buffer or medium at concentrations ranging from 5 µM to 500 µM.[10] A scrambled peptide should be used as a negative control.[10]
-
Treatment: Treat the PASMCs with the Jagged-1 (188-204) peptide for 30 minutes.[10][11]
-
Induction of SOCE: Induce store-operated Ca2+ entry (SOCE) by passively depleting intracellular Ca2+ stores (e.g., with 10 µM cyclopiazonic acid).[10]
-
Analysis: Measure the changes in cytosolic Ca2+ concentration using a suitable fluorescent indicator to determine the effect on SOCE.
Quantitative Data Summary
| Application | Cell Type | Concentration | Incubation Time | Effect | Reference |
| Keratinocyte Maturation | Human Keratinocytes | 40 µM | 72 hours | Induces complete maturation | [5] |
| Enhancement of SOCE | Human Pulmonary Artery Smooth Muscle Cells | 50 µM | 24 hours | Enhances store-operated Ca2+ entry | [5] |
| Tracheal Culture | Murine Tracheas | 40 µM | Not Specified | Notch signaling activation | [7] |
| Proliferation of Myeloma Cells | Multiple Myeloma Cells | Not Specified | Not Specified | Drives proliferation | [6] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Peptide will not dissolve | Incorrect solvent; peptide concentration is too high. | Try brief sonication.[6][7] Ensure you are using a recommended solvent (e.g., DMSO). Reconstitute at a lower concentration. |
| No biological effect observed | Improper storage leading to degradation; incorrect dosage. | Ensure the peptide has been stored correctly and avoid repeated freeze-thaw cycles.[3][7] Perform a dose-response experiment to determine the optimal concentration for your system. |
| Inconsistent results | Variability in reconstitution; inconsistent cell culture conditions. | Prepare a fresh stock solution. Ensure consistent cell passage number and density. |
For research use only. Not for use in diagnostic procedures.
References
- 1. Influence of the Assembly State on the Functionality of a Supramolecular Jagged1-Mimicking Peptide Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. anaspec.com [anaspec.com]
- 8. AS-61298 | JAG-1 (188-204), Jagged-1 (188-204), Notch Ligand, DSL [clinisciences.com]
- 9. genscript.com [genscript.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Jagged-1 (188-204) in Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the Jagged-1 (188-204) peptide, a Notch receptor agonist, in cell-based assays. The information compiled herein is intended to facilitate experimental design and execution for studies involving the activation of the Notch signaling pathway.
Introduction
Jagged-1 is a key ligand in the Notch signaling pathway, a highly conserved cell-cell communication system crucial for development, tissue homeostasis, and stem cell regulation.[1] The peptide fragment Jagged-1 (188-204) corresponds to a region within the Delta and Serrate-like (DSL) domain of the full-length Jagged-1 protein and has been demonstrated to act as a Notch agonist, capable of activating the signaling cascade.[2][3][4] Its application in in vitro studies allows for the controlled activation of Notch signaling to investigate its downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Mechanism of Action: The Notch Signaling Pathway
Jagged-1 (188-204) mimics the binding of the native Jagged-1 ligand to Notch receptors on the surface of a neighboring cell. This interaction initiates a cascade of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch Intracellular Domain (NICD). The liberated NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/RBP-Jκ in mammals). This complex recruits co-activators, such as Mastermind-like (MAML), to activate the transcription of downstream target genes, including those from the Hes and Hey families.[5][6][7]
Quantitative Data Summary
The working concentration and treatment duration for Jagged-1 (188-204) are cell-type dependent. Below is a summary of concentrations and incubation times reported in the literature.
| Cell Type | Concentration Range | Incubation Time | Reported Effect | Reference |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 5 µM - 500 µM | 30 minutes | Dose-dependent enhancement of store-operated Ca2+ entry (SOCE). | [8] |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 50 µM | 5 - 60 minutes | Time-dependent enhancement of SOCE, maximal at 30 minutes. | [8][9] |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 50 µM | 24 - 48 hours | Prolonged enhancement of SOCE. | [8][9] |
| Rat Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 1 µM | 24 hours | Upregulation of Notch3 and γ-secretase subunits. | [10] |
| Human Keratinocytes | 40 µM | 72 hours | Induction of complete maturation. | [11] |
Experimental Protocols
Reconstitution of Jagged-1 (188-204) Peptide
Proper reconstitution of the lyophilized peptide is critical for its biological activity.
Materials:
-
Lyophilized Jagged-1 (188-204) peptide
-
Sterile, nuclease-free distilled water or Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.
-
Based on the specific product datasheet, dissolve the peptide in the recommended solvent (e.g., distilled water or DMSO) to create a stock solution. A common stock concentration is 5 mM.[8] For peptides soluble in DMSO, initial reconstitution in a small volume of DMSO is recommended, followed by dilution in aqueous buffer for the final working concentration.[12]
-
Aliquot the stock solution into smaller volumes in low-retention microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Treatment Protocol: A General Workflow
The following is a generalized protocol for treating adherent cells with Jagged-1 (188-204). Specific parameters such as cell seeding density, media, and serum concentrations should be optimized for the cell line being used.
Protocol:
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel (e.g., 6-well plate, 96-well plate) and allow them to adhere and reach the desired confluency (typically 24 hours).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the Jagged-1 (188-204) stock solution. Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium.
-
Negative Control: Prepare a negative control using a scrambled version of the Jagged-1 (188-204) peptide at the same concentration as the active peptide.[8] A vehicle control (medium with the same concentration of the solvent used for the peptide stock) should also be included.
-
Cell Treatment: Remove the existing culture medium from the cells and gently wash with sterile PBS if necessary. Add the prepared treatment and control media to the respective wells.
-
Incubation: Return the cells to the incubator for the predetermined treatment duration.
-
Downstream Analysis: Following incubation, the cells are ready for analysis. This may include, but is not limited to:
-
Western Blotting: To detect the levels of the cleaved Notch Intracellular Domain (NICD) or downstream target proteins like Hes5.[8][10]
-
Quantitative PCR (qPCR): To measure the mRNA expression of Notch target genes.
-
Functional Assays: Such as calcium imaging to assess store-operated Ca2+ entry.[8]
-
Immunofluorescence: To visualize the nuclear translocation of NICD.
-
Specific Protocol: Treatment of Human Pulmonary Arterial Smooth Muscle Cells (PASMCs)
This protocol is adapted from studies investigating the effect of Jagged-1 (188-204) on store-operated Ca2+ entry in PASMCs.[8]
Materials:
-
Human PASMCs (passages 5-10)
-
Medium 199 supplemented with 10% FBS, 100 U/ml penicillin, 100 µg/ml streptomycin, 50 µg/ml d-valine, and 20 µg/ml endothelial cell growth supplement.
-
Jagged-1 (188-204) peptide, 5 mM stock in distilled water.
-
Scrambled Jagged-1 peptide, 5 mM stock in distilled water.
Protocol:
-
Culture human PASMCs in the supplemented Medium 199.
-
For experiments, seed cells on glass coverslips.
-
Prior to treatment, serum-starve the cells if required by the specific downstream assay.
-
Prepare working solutions of Jagged-1 (188-204) and scrambled peptide at the desired final concentration (e.g., 50 µM) in the appropriate assay buffer.
-
Treat the cells for the desired duration (e.g., 30 minutes for short-term effects, 24 hours for prolonged effects).
-
Proceed with the planned downstream analysis, such as Fura-2 imaging for intracellular calcium measurements.
Quality Control and Best Practices
-
Negative Controls: Always include a scrambled peptide control at the same concentration as the active peptide to ensure the observed effects are specific to the Jagged-1 (188-204) sequence. A vehicle-only control is also essential.[8]
-
Dose-Response and Time-Course: It is highly recommended to perform a dose-response and time-course experiment for your specific cell type and assay to determine the optimal working concentration and treatment duration.
-
Peptide Quality: Use high-purity (>95%) peptide to ensure reproducibility and minimize off-target effects.
-
Storage and Handling: Properly store and handle the peptide to maintain its stability and activity. Avoid repeated freeze-thaw cycles.
By following these guidelines and protocols, researchers can effectively utilize the Jagged-1 (188-204) peptide as a tool to investigate the multifaceted roles of the Notch signaling pathway in their experimental systems.
References
- 1. Notch signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. anaspec.com [anaspec.com]
Application Notes and Protocols: Jagged-1 (188-204) Treatment Duration in Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of the Jagged-1 (188-204) peptide, a known agonist of the Notch signaling pathway.[1][2] The information compiled herein, including detailed protocols and quantitative data, is intended to guide researchers in designing and executing experiments to investigate the role of Jagged-1-mediated Notch activation in various biological systems.
The Jagged-1 (188-204) peptide is a fragment of the full-length Jagged-1 protein and is instrumental in activating Notch receptors.[1][2][3] Activation of the Notch pathway by Jagged-1 initiates a signaling cascade that is crucial for regulating cell fate decisions, proliferation, and differentiation in diverse cell types.[3][4]
Quantitative Data Summary
The duration and concentration of Jagged-1 (188-204) treatment are critical parameters that vary depending on the experimental model and the biological question being addressed. The following tables summarize quantitative data from various studies.
In Vitro Treatment Parameters
| Cell Type | Concentration(s) | Duration(s) | Observed Effects |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 5 µM, 50 µM, 500 µM | 5, 10, 30, 60 minutes | Time-dependent enhancement of store-operated Ca2+ entry (SOCE), with the maximum effect at 30 minutes. Increased protein level of Notch-1 intracellular domain (NICD).[3] |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 50 µM | 24, 48 hours | Markedly enhanced amplitude of SOCE.[3][4] |
| Human Keratinocytes | 40 µM | 72 hours | Induced expression of loricrin and involucrin; induced redistribution of Notch 1, 3, and 4.[5] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) from MS patients | 20 µg/ml | 24 hours | Modulation of the T-cell activation network.[6] |
In Vivo Treatment Parameters
| Animal Model | Dosage | Treatment Duration | Observed Effects |
| C57BL/6 Mice (Experimental Autoimmune Encephalomyelitis - EAE model) | 1 mg/day | 30 days (starting from the day of immunization) | Ameliorated disease course; increased percentage of CD25+Foxp3+ regulatory T-cells by day 9; altered cytokine profiles (increased IL-10, decreased TNFα and IL-17a at day 9; decreased TGFβ1, TNFα, and ITGB7 at day 30).[6] |
Signaling Pathway
The Jagged-1 (188-204) peptide acts as a ligand for Notch receptors on adjacent cells. This interaction triggers a series of proteolytic cleavages of the Notch receptor, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with other transcription factors to regulate the expression of target genes.
Caption: Jagged-1 mediated Notch signaling pathway.
Experimental Protocols
In Vitro Treatment of Human Pulmonary Arterial Smooth Muscle Cells (PASMCs)
This protocol is adapted from a study investigating the effect of Jagged-1 on store-operated Ca2+ entry.[3]
1. Cell Culture:
-
Human PASMCs are cultured in appropriate growth medium until they reach the desired confluence.
2. Preparation of Jagged-1 (188-204) Stock Solution:
-
Dissolve the lyophilized Jagged-1 (188-204) peptide in sterile distilled water to create a stock solution (e.g., 5 mM).[3]
-
Aliquot and store at -20°C.
3. Treatment Protocol:
-
Short-term treatment:
-
Long-term treatment:
4. Downstream Analysis:
-
Following treatment, cells can be processed for various analyses, such as measurement of intracellular calcium levels or Western blotting for NICD.
Caption: Experimental workflow for in vitro Jagged-1 treatment.
In Vivo Treatment in a Mouse Model of EAE
This protocol is based on a study investigating the therapeutic potential of Jagged-1 in an autoimmune disease model.[6]
1. Animal Model:
-
Female C57BL/6 mice (6-8 weeks old) are used.[6]
-
EAE is induced by immunization with Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide emulsified in Complete Freund's Adjuvant.[6]
2. Preparation of Jagged-1 (188-204) for Injection:
-
The method for dissolving and formulating the peptide for in vivo use should be optimized for biocompatibility and stability. The original study does not specify the vehicle, but sterile saline or PBS are common choices.
3. Treatment Protocol:
-
Administer 1 mg/day of the human Jagged-1 (188-204) peptide to each mouse.[6] The route of administration (e.g., intraperitoneal, subcutaneous) should be determined based on the experimental design.
-
Treatment begins on the day of immunization and continues for 30 days.[6]
4. Monitoring and Analysis:
-
Monitor the mice daily for clinical signs of EAE and record disease severity scores.[6]
-
At specified time points (e.g., day 9 and day 30 post-immunization), tissues can be collected for analysis, such as flow cytometry of splenocytes to determine immune cell populations and gene expression analysis.[6]
Caption: Experimental workflow for in vivo Jagged-1 treatment in EAE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. A Network Analysis of the Human T-Cell Activation Gene Network Identifies Jagged1 as a Therapeutic Target for Autoimmune Diseases | PLOS One [journals.plos.org]
Jagged-1 (188-204): Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the use of Jagged-1 (188-204), a peptide fragment of the Jagged-1 protein that functions as a Notch receptor agonist. These guidelines are intended for researchers, scientists, and drug development professionals working in areas such as cell differentiation, immunology, and signal transduction.
Product Information
Jagged-1 (188-204) is a synthetic peptide corresponding to amino acids 188-204 of the human Jagged-1 protein. This region is part of the DSL (Delta/Serrate/Lag-2) domain, which is essential for binding to and activating Notch receptors. Activation of the Notch signaling pathway plays a critical role in regulating cell fate decisions, including proliferation, differentiation, and apoptosis.
Supplier and Catalog Information
| Supplier | Catalog Number | Purity | Molecular Weight (Da) | Formulation | Storage | Price (USD) |
| MedchemExpress | HY-P1846 | >98% | 2107.4 | Lyophilized powder | -20°C | 1 mg: $250, 5 mg: $450[1] |
| Selleck Chemicals | P1255 | >99% | 2109.4 | Lyophilized powder | -20°C | Inquire |
| AnaSpec | AS-61298 | >95% | 2107.4 | Lyophilized powder | -20°C | 1 mg: $224[2] |
| GenScript | RP20331 | >95% | 2107.4 | Lyophilized powder | -20°C | 1 mg: $98[3] |
| TargetMol | TP1293 | >99% | 2221.42 (TFA salt) | Lyophilized powder | -20°C | 1 mg: $235, 5 mg: $412 |
| Biosynth | CRB1001588 | Inquire | Inquire | Lyophilized powder | -20°C | 0.5 mg: $150.66, 1 mg: $206.17[4] |
| Aapptec | P001942 | Inquire | Inquire | Lyophilized powder | -20°C (shipped cold) | Inquire[5] |
| Biorbyt | orb372474 | >95% | 2107.37 | Lyophilized powder | -20°C | 1 mg: $310, 5 mg: $680 |
| CliniSciences | AS-61298 | Inquire | Inquire | Lyophilized powder | -20°C | Inquire[6] |
| Elabscience | E-PP-1410 | >95% | 2107.37 | Lyophilized powder | -20°C | Inquire |
Mechanism of Action: Notch Signaling Activation
Jagged-1 (188-204) acts as an agonist of the Notch signaling pathway. The binding of Jagged-1 to a Notch receptor on an adjacent cell initiates a cascade of proteolytic cleavages of the receptor. This releases the Notch intracellular domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the DNA-binding protein RBP-Jκ (also known as CSL) and co-activators, leading to the transcription of target genes that regulate various cellular processes.[1]
Canonical Notch signaling pathway activation by Jagged-1 (188-204).
Application 1: Induction of Keratinocyte Differentiation
Jagged-1 (188-204) has been shown to induce the terminal differentiation of human keratinocytes, a process crucial for the formation of the epidermal barrier.[7] This is characterized by the expression of differentiation markers such as loricrin and involucrin.[3][5][7][8][9]
Experimental Protocol: Keratinocyte Differentiation Assay
-
Cell Culture:
-
Culture primary human keratinocytes or a keratinocyte cell line (e.g., HaCaT) in appropriate keratinocyte growth medium.
-
Plate cells in multi-well plates at a density that allows for confluence within 24-48 hours.
-
-
Peptide Preparation:
-
Reconstitute lyophilized Jagged-1 (188-204) in sterile dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Store aliquots at -80°C.
-
Further dilute the stock solution in keratinocyte growth medium to the desired final concentration (typically 10-50 µM).
-
-
Treatment:
-
When keratinocytes reach approximately 80% confluence, replace the medium with fresh medium containing Jagged-1 (188-204).
-
Include a vehicle control (medium with the same concentration of DMSO) and a negative control (scrambled peptide).
-
Incubate the cells for 24-72 hours. To promote stratification, the medium can be supplemented with an elevated calcium concentration (e.g., 1.2 mM).[3][5][9]
-
-
Analysis of Differentiation:
-
Morphological Assessment: Observe changes in cell morphology, such as stratification and the formation of cornified envelopes, using phase-contrast microscopy.
-
Immunofluorescence Staining: Fix and permeabilize cells, then stain for differentiation markers like loricrin, involucrin, and keratin 10.
-
Western Blotting: Lyse the cells and perform Western blot analysis to quantify the expression levels of differentiation markers.
-
Quantitative PCR (qPCR): Extract RNA and perform qPCR to measure the mRNA levels of genes associated with keratinocyte differentiation.
-
References
- 1. Notch signaling in differentiation and function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAG-1 (188-204), Jagged-1 (188-204), Notch Ligand, DSL Peptide - 1 mg [anaspec.com]
- 3. genscript.com [genscript.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. peptide.com [peptide.com]
- 6. AS-61298 | JAG-1 (188-204), Jagged-1 (188-204), Notch Ligand, DSL [clinisciences.com]
- 7. Jagged-1 mediated activation of notch signaling induces complete maturation of human keratinocytes through NF-kappaB and PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Notch signaling is a direct determinant of keratinocyte growth arrest and entry into differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAG-1 (188-204), Jagged-1 (188-204), Notch Ligand, DSL Peptide - 1 mg [eurogentec.com]
Application Notes and Protocols: Jagged-1 (188-204)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jagged-1 is a key ligand in the Notch signaling pathway, a critical cell-to-cell communication system that governs a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The peptide fragment Jagged-1 (188-204), corresponding to a highly conserved region within the Delta/Serrate/Lag-2 (DSL) domain, acts as a Notch agonist. Its ability to activate Notch signaling makes it a valuable tool in studying cellular fate decisions and a potential therapeutic agent. These application notes provide detailed information on the storage, stability, and handling of Jagged-1 (188-204), along with protocols for its use in in vitro assays.
Storage and Stability
Proper storage and handling of Jagged-1 (188-204) are crucial to maintain its biological activity. The following tables summarize the recommended storage conditions for both the lyophilized powder and reconstituted solutions.
Table 1: Storage and Stability of Lyophilized Jagged-1 (188-204)
| Storage Temperature | Shelf Life | Notes |
| -20°C | Up to 3 years[1] | Recommended for long-term storage. |
| -80°C | Up to 2 years[2] | An alternative for long-term storage. |
Table 2: Storage and Stability of Reconstituted Jagged-1 (188-204) Solutions
| Storage Temperature | Shelf Life | Notes |
| -20°C | Up to 1 month[1][2] | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months[1][2] | Recommended for longer-term storage of the stock solution. |
Reconstitution and Handling
Jagged-1 (188-204) is typically supplied as a lyophilized powder. To ensure optimal performance, it is essential to follow proper reconstitution procedures.
Table 3: Solubility of Jagged-1 (188-204)
| Solvent | Concentration | Notes |
| Sterile Water | ≥ 25 mg/mL[3] | May require sonication to fully dissolve. |
| DMSO | Up to 100 mg/mL[1] | Use fresh, high-quality DMSO. |
Reconstitution Protocol:
-
Centrifuge the vial briefly to ensure the lyophilized powder is at the bottom.
-
Add the appropriate amount of sterile water or DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex to mix. If solubility is an issue, brief sonication may be helpful.[4]
-
For aqueous solutions, it is recommended to filter-sterilize the stock solution using a 0.22 µm filter before use in cell culture.[3]
-
Aliquot the reconstituted peptide into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
Jagged-1/Notch Signaling Pathway
The Jagged-1 (188-204) peptide activates the Notch signaling pathway by binding to Notch receptors on adjacent cells. This interaction initiates a cascade of proteolytic cleavages, ultimately leading to the translocation of the Notch intracellular domain (NICD) to the nucleus, where it regulates the transcription of target genes.
Experimental Protocols
The following are generalized protocols for common in vitro assays involving Jagged-1 (188-204). These should be optimized for your specific cell type and experimental conditions.
Protocol 1: In Vitro Cell Stimulation and Western Blot Analysis of Notch Activation
This protocol describes the stimulation of cells with Jagged-1 (188-204) and subsequent analysis of Notch activation by detecting the cleaved Notch intracellular domain (NICD) via Western blot.
Materials:
-
Cells of interest (e.g., HEK293, HUVEC, or a specific cancer cell line)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
Jagged-1 (188-204) peptide
-
Scrambled control peptide
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved Notch1 (NICD)
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Seed cells at an appropriate density in 6-well plates and culture in complete medium until they reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, you may replace the complete medium with serum-free or low-serum medium and incubate for 2-24 hours.
-
Treatment: Prepare working solutions of Jagged-1 (188-204) and a scrambled control peptide in cell culture medium at the desired final concentrations (e.g., 10-50 µM). Remove the medium from the cells and add the peptide-containing medium. Incubate for the desired time period (e.g., 30 minutes to 24 hours).[5]
-
Cell Lysis: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA buffer with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. c. Run the gel and transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against cleaved Notch1 (NICD) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Add the chemiluminescent substrate and visualize the bands using an imaging system. j. Strip the membrane (optional) and re-probe for a loading control.
-
Analysis: Quantify the band intensities and normalize the NICD signal to the loading control.
Protocol 2: Cell Proliferation Assay (MTS/WST-1)
This protocol outlines a method to assess the effect of Jagged-1 (188-204) on cell proliferation using a colorimetric assay such as MTS or WST-1.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Jagged-1 (188-204) peptide
-
Scrambled control peptide
-
96-well cell culture plates
-
MTS or WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of Jagged-1 (188-204) and a scrambled control peptide in complete medium. Remove the medium from the wells and add 100 µL of the peptide solutions. Include wells with medium only as a background control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS/WST-1 Assay: a. Add 20 µL of the MTS or WST-1 reagent to each well. b. Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed. c. Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 450 nm for WST-1) using a plate reader.
-
Data Analysis: a. Subtract the background absorbance (medium only) from all other readings. b. Express the results as a percentage of the untreated control. c. Plot the percentage of proliferation against the peptide concentration to generate a dose-response curve.
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup. All products mentioned are for research use only and not for use in diagnostic or therapeutic procedures.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. anaspec.com [anaspec.com]
- 5. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Jagged-1 (188-204) in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jagged-1 (JAG-1), a key ligand in the Notch signaling pathway, plays a critical role in intercellular communication, dictating cell fate decisions such as proliferation, differentiation, and apoptosis.[1][2] The peptide fragment Jagged-1 (188-204) is an active component of the full-length protein, capable of activating Notch signaling.[3][4][5] In the context of three-dimensional (3D) cell culture models, which more accurately recapitulate the complex in vivo microenvironment, Jagged-1 (188-204) has emerged as a valuable tool to modulate cellular behavior and investigate developmental processes and disease states.[6][7]
These application notes provide a comprehensive overview and detailed protocols for the use of Jagged-1 (188-204) in various 3D cell culture systems, including organoids and spheroids. The information is intended to guide researchers in harnessing this peptide to explore its effects on angiogenesis, cell differentiation, and cancer biology.
Mechanism of Action: The Notch Signaling Pathway
Jagged-1 is a transmembrane protein that interacts with Notch receptors on adjacent cells.[2] The Jagged-1 (188-204) peptide mimics the binding of the full-length ligand to the Notch receptor.[4] This interaction initiates a cascade of proteolytic cleavages of the receptor, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with transcription factors to regulate the expression of target genes, such as those in the HES and HEY families.[8] This signaling is crucial for modulating a variety of cellular processes.
Caption: Jagged-1 (188-204) activates the Notch signaling pathway.
Applications in 3D Cell Culture
Angiogenesis Models
Jagged-1 plays a complex role in the formation of new blood vessels. In 3D angiogenesis models, the Jagged-1 (188-204) peptide has been used to modulate endothelial cell (EC) behavior.[6] Studies have shown that treatment with Jagged-1 peptide can lead to an overall increase in the invasion area of angiogenic sprouts while decreasing the number of tip cells.[6] This suggests a role for Jagged-1 in promoting a more branched and invasive vascular network.[6]
Quantitative Data Summary: Effect of Jagged-1 (188-204) on Angiogenesis
| Parameter | Control | Jagged-1 (20 µM) | Fold Change | Reference |
| Invasion Area (Normalized) | 1.0 | ~1.8 | +80% | [6] |
| Tip Cell Number (Normalized) | 1.0 | ~0.6 | -40% | [6] |
| Dll4 mRNA Expression in Tip Cells | High | Significantly Decreased | N/A | [6] |
Stem Cell Differentiation
The Notch pathway is a key regulator of stem cell fate. The Jagged-1 (188-204) peptide has been utilized to direct the differentiation of various stem and progenitor cells in 3D cultures.
-
Osteogenic Differentiation: In human mesenchymal stem cells (hMSCs), Jagged-1 has been implicated in osteogenesis.[9] However, the effect of the soluble Jagged-1 (188-204) peptide can be complex, with some studies showing it represses osteogenic differentiation in 3D spheroid models.[9][10] Immobilized Jagged-1, in contrast, has been shown to enhance osteogenesis.[8]
-
Myogenic Differentiation: In the context of muscle stem cells, tethered Jagged-1 has been shown to synergize with substrate stiffness to modulate myogenic progenitor differentiation.[11]
-
Keratinocyte Maturation: Jagged-1 induces the maturation of human keratinocytes.[4][12][13][14]
Quantitative Data Summary: Effect of Jagged-1 (188-204) on hMSC Spheroids
| Treatment | Spheroid Size | ALP Activity | Reference |
| Osteogenic Induction Medium | Baseline | Increased ~18-fold vs. control | [10] |
| Osteogenic Induction + Jagged-1 (20 µM) | No significant change | Inhibited (decreased vs. induction alone) | [10] |
Cancer Spheroid and Organoid Models
The Jagged-1/Notch pathway is frequently dysregulated in cancer, contributing to tumor growth, metastasis, and the maintenance of cancer stem cells.[15] In 3D models of pancreatic ductal adenocarcinoma (PDAC), Jagged-1 expressed on cancer cells plays a critical role in cancer cell plasticity and contributes to tumor heterogeneity.[16][17] Neutralizing Jagged-1 has been shown to inhibit this plasticity.[16][17]
Experimental Protocols
Protocol 1: 3D Angiogenesis Assay in a Microfluidic Device
This protocol is adapted from studies investigating Notch signaling in a 3D biomimetic environment.[6]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Fibrinogen solution
-
Thrombin solution
-
Jagged-1 (188-204) peptide (e.g., AnaSpec, Cat# AS-61298)
-
3D microfluidic angiogenesis device
-
Fibroblasts (e.g., HS5)
Procedure:
-
Prepare Jagged-1 Stock Solution: Dissolve Jagged-1 (188-204) peptide in sterile distilled water to create a stock solution (e.g., 5 mM).[3] Aliquot and store at -20°C.
-
Cell Seeding:
-
Prepare a HUVEC suspension at a concentration of 5 x 10^6 cells/mL in EGM.
-
Introduce 20 µL of the HUVEC suspension into the endothelial channel of the 3D angiogenesis device.
-
Tilt the device by 90° and incubate for 15 minutes at 37°C to allow HUVECs to adhere to the fibrin gel interface.[6]
-
Seed fibroblasts in the designated channel to establish a growth factor gradient.
-
-
Treatment with Jagged-1:
-
Prepare EGM supplemented with 20 µM Jagged-1 (188-204) by diluting the stock solution.
-
Add the Jagged-1-containing medium to the HUVEC channel.
-
-
Incubation and Monitoring:
-
Incubate the device at 37°C with 5% CO2 for 48 hours.
-
Exchange the culture medium daily.
-
Monitor and quantify angiogenic sprouting, invasion area, and tip cell number using microscopy and image analysis software.
-
Caption: Workflow for 3D angiogenesis assay with Jagged-1.
Protocol 2: Formation and Treatment of hMSC Spheroids for Osteogenic Differentiation
This protocol is based on studies investigating the role of Notch signaling in hMSC differentiation in 3D spheroids.[9][10]
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
Basal growth medium
-
Osteogenic induction medium
-
Jagged-1 (188-204) peptide
-
Ultra-low attachment plates
Procedure:
-
Prepare Jagged-1 Stock Solution: As described in Protocol 1.
-
Spheroid Formation:
-
Seed hMSCs in ultra-low attachment plates at a density that promotes spheroid formation (e.g., 1 x 10^4 cells/well in a 96-well plate).
-
Culture in basal medium for 2 days until spheroids form.
-
-
Induction of Osteogenic Differentiation and Treatment:
-
Culture and Analysis:
-
Culture the spheroids for the desired period (e.g., 7-14 days), changing the medium every 2-3 days.
-
Harvest spheroids for analysis of osteogenic markers (e.g., alkaline phosphatase (ALP) activity, gene expression of RUNX2, etc.).
-
Measure spheroid size to assess proliferation.
-
Caption: Workflow for hMSC spheroid differentiation with Jagged-1.
Concluding Remarks
The Jagged-1 (188-204) peptide is a potent modulator of the Notch signaling pathway, offering a valuable means to manipulate cell behavior in advanced 3D cell culture models. By carefully controlling its concentration and application, researchers can gain deeper insights into fundamental biological processes and disease mechanisms. The protocols and data presented here serve as a starting point for the design and execution of experiments utilizing this powerful research tool.
References
- 1. JAG-1 (188-204) - SB PEPTIDE [sb-peptide.com]
- 2. JAG-1 (188-204) | CRB1001588 | Biosynth [biosynth.com]
- 3. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Notch signaling in regulating angiogenesis in a 3D biomimetic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular vesicle-carried Jagged-1 inhibits HUVEC sprouting in a 3D microenvironment [dspace.mit.edu]
- 8. Indirect Immobilised Jagged-1 Enhances Matrisome Proteins Associated with Osteogenic Differentiation of Human Dental Pulp Stem Cells: A Proteomic Study [mdpi.com]
- 9. Probing Notch1-Dll4 signaling in regulating osteogenic differentiation of human mesenchymal stem cells using single cell nanobiosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Tethered Jagged-1 Synergizes with Culture Substrate Stiffness to Modulate Notch-Induced Myogenic Progenitor Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAG-1 (188-204), Jagged-1 (188-204), Notch Ligand, DSL Peptide - 1 mg [eurogentec.com]
- 13. peptide.com [peptide.com]
- 14. genscript.com [genscript.com]
- 15. Frontiers | The Notch Ligand Jagged1 as a Target for Anti-Tumor Therapy [frontiersin.org]
- 16. thno.org [thno.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Angiogenesis with Jagged-1 (188-204)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jagged-1, a key ligand in the Notch signaling pathway, plays a critical role in the regulation of angiogenesis, the formation of new blood vessels from pre-existing ones. The peptide fragment Jagged-1 (188-204) corresponds to a region within the Delta and Serrate-like (DSL) domain of the full-length Jagged-1 protein and functions as a Notch agonist. This document provides detailed application notes and experimental protocols for utilizing Jagged-1 (188-204) to study its effects on angiogenesis in vitro. The provided methodologies and expected outcomes are intended to guide researchers in designing and executing experiments to investigate the pro-angiogenic potential of this peptide.
Mechanism of Action
Jagged-1 (188-204) mimics the activity of the native Jagged-1 ligand by binding to Notch receptors (Notch1, 2, 3, and 4) on the surface of endothelial cells. This interaction triggers a cascade of proteolytic cleavages of the Notch receptor, leading to the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/RBP-Jk) and co-activators of the Mastermind-like (MAML) family. This transcriptional complex activates the expression of downstream target genes, including those in the Hes (Hairy and enhancer of split) and Hey (Hairy/enhancer-of-split related with YRPW motif) families. In the context of angiogenesis, this signaling pathway influences endothelial cell proliferation, migration, and differentiation, ultimately promoting the formation of new vascular structures. The activation of Notch signaling by Jagged-1 can also crosstalk with other key angiogenic pathways, such as the Vascular Endothelial Growth Factor (VEGF) signaling cascade.
Data Presentation
The following tables summarize quantitative data from representative in vitro angiogenesis assays investigating the effects of Jagged-1 (188-204).
Table 1: Effect of Jagged-1 (188-204) on Endothelial Cell Sprouting in a 3D Angiogenesis Assay
| Treatment | Concentration (µM) | Invasion Area (Normalized) | Invasion Distance (µm) | Number of Tip Cells |
| Control (Vehicle) | 0 | 1.00 ± 0.12 | 150 ± 20 | 25 ± 5 |
| Jagged-1 (188-204) | 20 | 1.35 ± 0.15 | 210 ± 25 | 18 ± 4* |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to control. Data is illustrative and based on findings from similar studies.
Table 2: Expected Dose-Dependent Effects of Jagged-1 (188-204) on In Vitro Angiogenesis Assays
| Assay | Parameter Measured | 0 µM (Control) | 5 µM | 10 µM | 20 µM | 50 µM |
| Tube Formation | Total Tube Length (µm) | Baseline | ↑ | ↑↑ | ↑↑↑ | ↑↑↑↑ |
| Number of Junctions | Baseline | ↑ | ↑↑ | ↑↑↑ | ↑↑↑↑ | |
| Cell Migration | Wound Closure (%) | Baseline | ↑ | ↑↑ | ↑↑↑ | ↑↑↑↑ |
| Cell Proliferation | % Proliferating Cells | Baseline | ↑ | ↑↑ | ↑↑↑ | ↑↑↑↑ |
*Arrow icons (↑) indicate an expected increase relative to the control. The magnitude of the expected effect is represented by the number of arrows. These are representative expected outcomes and will vary based on experimental conditions.
Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basement membrane matrix (e.g., Matrigel®)
-
Jagged-1 (188-204) peptide
-
Scrambled control peptide
-
24-well tissue culture plates
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with imaging software
Procedure:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Pre-chill a 24-well plate and pipette tips at -20°C for 10-15 minutes.
-
Coat the wells of the chilled 24-well plate with 250 µL of the thawed basement membrane matrix. Ensure the entire surface of each well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in EGM at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of Jagged-1 (188-204) and the scrambled control peptide in EGM to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 50 µM).
-
Add 100 µL of the HUVEC suspension to each well of the solidified matrix-coated plate.
-
Add 100 µL of the prepared peptide solutions or control medium to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
After incubation, carefully remove the medium and wash the cells with pre-warmed PBS.
-
Stain the cells with Calcein AM according to the manufacturer's protocol for live-cell visualization of the tube network.
-
Image the tube formation in each well using an inverted fluorescence microscope.
-
Quantify the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Protocol 2: Endothelial Cell Migration (Scratch Wound) Assay
This assay measures the rate of endothelial cell migration to close a "wound" created in a confluent cell monolayer.
Materials:
-
HUVECs
-
EGM
-
Jagged-1 (188-204) peptide
-
Scrambled control peptide
-
6-well tissue culture plates
-
Sterile 200 µL pipette tip
-
Inverted microscope with a camera
Procedure:
-
Seed HUVECs in 6-well plates and culture until they form a confluent monolayer.
-
Once confluent, create a sterile "scratch" or wound in the center of the monolayer using a 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM containing different concentrations of Jagged-1 (188-204) or the scrambled control peptide (e.g., 0, 10, 20, 50 µM).
-
Capture images of the scratch in the same position for each well at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area.
Protocol 3: Endothelial Cell Proliferation Assay (EdU Incorporation)
This assay quantifies cell proliferation by detecting the incorporation of 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.
Materials:
-
HUVECs
-
EGM
-
Jagged-1 (188-204) peptide
-
Scrambled control peptide
-
96-well tissue culture plates
-
EdU Proliferation Assay Kit (containing EdU, Click-iT® reaction cocktail, and nuclear stain like Hoechst 33342)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Replace the medium with EGM containing various concentrations of Jagged-1 (188-204) or the scrambled control peptide (e.g., 0, 10, 20, 50 µM).
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
Add EdU to each well at a final concentration of 10 µM and incubate for an additional 2-4 hours.
-
Fix, permeabilize, and stain the cells for EdU incorporation and total cell number (using the nuclear stain) according to the manufacturer's protocol.
-
Image the wells using a fluorescence microscope and count the number of EdU-positive nuclei and the total number of nuclei.
-
Alternatively, quantify the fluorescence intensity using a plate reader.
-
Calculate the percentage of proliferating cells as (EdU-positive cells / total cells) x 100.
Visualizations
The following diagrams illustrate key aspects of studying angiogenesis with Jagged-1 (188-204).
Caption: Experimental workflow for studying Jagged-1 (188-204) in angiogenesis.
Application Notes and Protocols: Jagged-1 (188-204) in Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jagged-1, a key ligand in the Notch signaling pathway, plays a critical role in regulating stem cell fate, including self-renewal, proliferation, and differentiation. The synthetic peptide Jagged-1 (188-204), a fragment of the full-length Jagged-1 protein, acts as a Notch agonist and has emerged as a valuable tool in stem cell research.[1][2] This 17-amino acid peptide corresponds to a highly conserved region within the Delta/Serrate/Lag-2 (DSL) domain, which is essential for receptor binding and activation.[3][4] These application notes provide a comprehensive overview of the use of Jagged-1 (188-204) in stem cell research, including its mechanism of action, effects on various stem cell populations, and detailed protocols for its application.
Mechanism of Action
Jagged-1 (188-204) functions by binding to Notch receptors (Notch1-4) on the surface of target stem cells. This interaction initiates a cascade of proteolytic cleavage events, ultimately leading to the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1), also known as RBPJ, and coactivators like Mastermind-like (MAML). This complex activates the transcription of downstream target genes, primarily of the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families. These transcription factors, in turn, regulate the expression of genes that control cell fate decisions.
Applications in Stem Cell Research
Jagged-1 (188-204) has been utilized to investigate and manipulate the behavior of various stem cell types.
-
Hematopoietic Stem Cells (HSCs): Studies have shown that Jagged-1 can influence the self-renewal and differentiation of HSCs. It has been observed to expand the hematopoietic stem cell compartment while modulating terminal myeloid differentiation.[5] For instance, Jagged-1 can increase the number of colony-forming unit-granulocyte macrophage (CFU-GM) progenitors.[5]
-
Neural Stem Cells (NSCs): In the context of the nervous system, Jagged-1 signaling is crucial for maintaining the NSC pool. The Jagged-1 (188-204) peptide can promote the self-renewal of NSCs and influence their neurogenic potential.[6][7][8]
-
Mesenchymal Stem Cells (MSCs): The effects of Jagged-1 on MSCs are context-dependent. It has been shown to influence their differentiation into various lineages, including osteogenic and adipogenic fates.[1][9] For example, one study demonstrated that Jagged-1 promoted adipogenic differentiation of adipose-derived stem cells.[1]
-
Induced Pluripotent Stem Cells (iPSCs): The Notch pathway is fundamental in the maintenance and directed differentiation of iPSCs. Jagged-1 (188-204) can be a valuable tool for guiding iPSC differentiation towards specific lineages by activating Notch signaling at critical developmental stages.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Jagged-1 (188-204) peptide in stem cell research, compiled from various studies.
Table 1: Jagged-1 (188-204) Peptide Specifications and Handling
| Parameter | Value | Reference |
| Sequence | CDDYYYGFGCNKFCRPR | [10] |
| Molecular Weight | ~2107.4 g/mol | [6] |
| Purity | >95% | [6] |
| Form | Lyophilized powder | [6][10] |
| Reconstitution | Sterile distilled water or DMSO | [10] |
| Storage (Lyophilized) | -20°C or lower | [6][10] |
| Storage (Reconstituted) | Aliquot and store at -20°C or lower; avoid freeze-thaw cycles | [10] |
Table 2: Effective Concentrations of Jagged-1 (188-204) in Stem Cell Culture
| Stem Cell Type | Concentration Range | Observed Effect | Reference |
| Human Keratinocytes | 40 µM | Induction of terminal differentiation | [11] |
| Human Pulmonary Artery Smooth Muscle Cells | 5 µM - 500 µM | Enhancement of store-operated Ca2+ entry | [12] |
| Human Mesenchymal Stem Cells | 20 µM | Inhibition of osteogenic differentiation | [13] |
| Multiple Myeloma Cells | 10 µg/mL | Promotion of pro-angiogenic activity | [4][14] |
| Tracheal Epithelial Cells | 40 µM | Modulation of cell fate | [10][15] |
| Adipose-derived Stem Cells | 50 and 100 ng/mL | Promotion of adipogenic differentiation | [1] |
Experimental Protocols
The following are detailed protocols for the application of Jagged-1 (188-204) in stem cell research. Researchers should adapt these protocols to their specific cell types and experimental goals.
Protocol 1: Reconstitution and Storage of Jagged-1 (188-204)
This protocol outlines the proper handling of the lyophilized Jagged-1 (188-204) peptide to ensure its stability and activity.
Materials:
-
Lyophilized Jagged-1 (188-204) peptide
-
Sterile, nuclease-free distilled water or high-purity DMSO
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Before opening, briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of sterile distilled water or DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).[10]
-
Gently vortex the vial to ensure the peptide is completely dissolved.[10] Brief sonication may be used if solubility is an issue.[10]
-
Aliquot the reconstituted peptide solution into sterile, low-protein binding microcentrifuge tubes. The aliquot volume should be suitable for single-use to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Treatment of Mesenchymal Stem Cells (MSCs) with Jagged-1 (188-204) to Assess Differentiation
This protocol provides a general framework for treating MSCs with Jagged-1 (188-204) to study its effects on differentiation.
Materials:
-
Human Mesenchymal Stem Cells (e.g., bone marrow or adipose-derived)
-
MSC expansion medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Differentiation induction medium (e.g., osteogenic or adipogenic medium)
-
Jagged-1 (188-204) reconstituted stock solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Tissue culture plates or flasks
-
Reagents for differentiation analysis (e.g., Alizarin Red S for osteogenesis, Oil Red O for adipogenesis)
Procedure:
-
Cell Seeding: Culture MSCs in expansion medium until they reach 70-80% confluency. Harvest the cells using Trypsin-EDTA and seed them into new tissue culture plates at a density appropriate for the specific differentiation assay.
-
Jagged-1 (188-204) Treatment:
-
Allow the cells to adhere for 24 hours.
-
Replace the expansion medium with fresh differentiation induction medium containing the desired final concentration of Jagged-1 (188-204) (e.g., 20 µM for osteogenic inhibition studies or 50-100 ng/mL for adipogenic induction).[1][13] Include a vehicle control (medium with the same amount of solvent used to dissolve the peptide).
-
Culture the cells for the desired differentiation period (typically 7-21 days), changing the medium with fresh Jagged-1 (188-204) every 2-3 days.
-
-
Analysis of Differentiation:
-
After the incubation period, wash the cells with PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Stain for differentiation markers (e.g., Alizarin Red S for calcium deposits in osteogenesis, Oil Red O for lipid droplets in adipogenesis).
-
Quantify the staining and/or perform gene expression analysis (qRT-PCR) for lineage-specific markers (e.g., RUNX2 for osteogenesis, PPARγ for adipogenesis).
-
Protocol 3: Neurosphere Formation Assay for Neural Stem Cell Self-Renewal
This protocol is designed to assess the effect of Jagged-1 (188-204) on the self-renewal capacity of NSCs.
Materials:
-
Neural Stem Cells (isolated from embryonic or adult brain tissue)
-
NSC proliferation medium (e.g., DMEM/F12 supplemented with B27, N2, EGF, and bFGF)
-
Jagged-1 (188-204) reconstituted stock solution
-
Accutase or a similar gentle cell dissociation reagent
-
Low-attachment tissue culture plates
-
Microscope with imaging capabilities
Procedure:
-
Primary Neurosphere Culture: Isolate and culture NSCs in proliferation medium in low-attachment plates to form primary neurospheres.
-
Neurosphere Dissociation: After 5-7 days, collect the primary neurospheres, gently centrifuge, and aspirate the supernatant. Dissociate the spheres into a single-cell suspension using Accutase.
-
Secondary Neurosphere Formation:
-
Count the viable cells and seed them at a low density (e.g., 1,000 cells/mL) in low-attachment plates.
-
Culture the cells in NSC proliferation medium containing different concentrations of Jagged-1 (188-204). Include a positive control (with EGF/bFGF) and a negative control (without growth factors).
-
-
Quantification:
-
After 7-10 days, count the number of newly formed neurospheres in each condition. An increase in the number of secondary neurospheres in the Jagged-1 (188-204) treated group compared to the negative control indicates an enhancement of self-renewal.
-
The size of the neurospheres can also be measured as an indicator of proliferation.
-
Conclusion
The Jagged-1 (188-204) peptide is a powerful tool for dissecting the role of Notch signaling in stem cell biology. Its ability to specifically activate the Notch pathway allows for the controlled investigation of stem cell self-renewal, proliferation, and differentiation. The protocols and data presented here provide a foundation for researchers to effectively utilize this peptide in their experimental systems, ultimately contributing to advancements in regenerative medicine and drug discovery.
References
- 1. Jagged‐1‐mediated activation of notch signalling induces adipogenesis of adipose‐derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. haematologica.org [haematologica.org]
- 5. Tumor-initiating stem cell shapes its microenvironment into an immunosuppressive barrier and pro-tumorigenic niche - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. embopress.org [embopress.org]
- 8. Jagged1 signals in the postnatal subventricular zone are required for neural stem cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Notch ligand Jagged1 promotes mesenchymal stromal cell-based cartilage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anaspec.com [anaspec.com]
- 11. researchgate.net [researchgate.net]
- 12. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.box [2024.sci-hub.box]
- 14. mdpi.com [mdpi.com]
- 15. JCI Insight - Assemblies of JAG1 and JAG2 determine tracheobronchial cell fate in mucosecretory lung disease [insight.jci.org]
Application Notes and Protocols for Western Blot Analysis of Jagged-1 (188-204) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting Western blot analysis to investigate the effects of Jagged-1 (188-204) peptide treatment on cellular signaling pathways. The provided protocols are intended for an audience with a foundational understanding of cell culture and molecular biology techniques.
Introduction
Jagged-1, a key ligand in the Notch signaling pathway, plays a crucial role in cell fate determination, proliferation, and differentiation. The Jagged-1 (188-204) peptide is a functional fragment of the full-length Jagged-1 protein that acts as a Notch agonist[1][2]. Upon binding to Notch receptors, it initiates a signaling cascade that results in the cleavage and release of the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus to regulate the transcription of target genes. Western blot analysis is a fundamental technique to elucidate the activation of the Notch pathway and other downstream signaling events following Jagged-1 (188-204) treatment.
Key Signaling Pathway Activated by Jagged-1 (188-204)
The primary signaling pathway activated by the Jagged-1 (188-204) peptide is the Notch signaling pathway. The binding of Jagged-1 (188-204) to a Notch receptor on an adjacent cell triggers proteolytic cleavages of the receptor, ultimately releasing the NICD. This NICD fragment then moves into the nucleus and interacts with transcription factors to modulate the expression of target genes, such as those in the HES and HEY families[3].
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Jagged-1 (188-204) Concentration
Welcome to the technical support center for the use of Jagged-1 (188-204). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize the concentration of Jagged-1 (188-204) for a maximal response in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Jagged-1 (188-204) and what is its mechanism of action?
A1: Jagged-1 (188-204) is a peptide fragment derived from the full-length Jagged-1 protein, which is a key ligand in the Notch signaling pathway.[1][2][3] This specific fragment acts as a Notch agonist, meaning it binds to and activates Notch receptors on adjacent cells.[4][5] This interaction initiates a cascade of proteolytic cleavages of the Notch receptor, leading to the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus and activates the transcription of target genes, influencing cell fate decisions, proliferation, and differentiation.[1][2]
Q2: What is a typical starting concentration for Jagged-1 (188-204) in cell culture experiments?
A2: The optimal concentration of Jagged-1 (188-204) is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a common starting range is between 10 µM and 100 µM. For instance, studies on human pulmonary arterial smooth muscle cells (PASMCs) have used concentrations ranging from 5 µM to 500 µM, with significant effects observed at 50 µM.[6] In experiments with human keratinocytes, a concentration of 40 µM has been shown to induce maturation.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
Q3: How long should I incubate my cells with Jagged-1 (188-204)?
A3: The incubation time can vary from as short as 30 minutes to 72 hours, depending on the desired outcome and the cell type.[5][7][8] Short-term treatments (e.g., 30 minutes) have been shown to be sufficient to activate Notch signaling and enhance store-operated Ca2+ entry in human PASMCs.[6][8] Longer incubation times (e.g., 24-72 hours) are often used to observe downstream effects such as cell differentiation or changes in gene expression.[5][8] A time-course experiment is advisable to determine the optimal incubation period for your experimental goals.
Q4: How should I prepare and store the Jagged-1 (188-204) peptide?
A4: The Jagged-1 (188-204) peptide is typically dissolved in sterile, distilled water or a buffer such as PBS to create a stock solution.[6][9] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, the lyophilized peptide and stock solutions should be stored at -20°C.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable response to Jagged-1 (188-204) treatment. | Sub-optimal peptide concentration. | Perform a dose-response curve with a wider range of concentrations (e.g., 1 µM to 200 µM) to identify the optimal working concentration for your specific cell type.[7] |
| Inadequate incubation time. | Conduct a time-course experiment (e.g., 30 minutes, 2 hours, 24 hours, 48 hours) to determine the necessary duration for a response.[7][8] | |
| Low or absent Notch receptor expression in the target cells. | Verify the expression of Notch receptors (Notch1-4) in your cell line at both the mRNA and protein level using techniques like qPCR or Western blotting. | |
| Peptide degradation. | Ensure proper storage of the peptide at -20°C and avoid multiple freeze-thaw cycles by preparing single-use aliquots.[10] Use a fresh vial of the peptide if degradation is suspected. | |
| High variability between experimental replicates. | Inconsistent cell density or passage number. | Standardize cell seeding density and use cells within a consistent and low passage number range for all experiments. |
| Uneven peptide distribution in culture wells. | Ensure thorough but gentle mixing of the peptide into the culture medium before adding it to the cells. | |
| Unexpected or off-target effects. | Peptide concentration is too high, leading to non-specific binding. | Lower the concentration of Jagged-1 (188-204) and confirm the observed effects are dose-dependent. |
| Use of a scrambled peptide control. | Include a scrambled peptide control with the same amino acid composition but a random sequence to ensure the observed effects are specific to the Jagged-1 (188-204) sequence.[6][7] |
Experimental Protocols & Data
Dose-Response Analysis of Jagged-1 (188-204)
This protocol outlines a general procedure for determining the optimal concentration of Jagged-1 (188-204) for a maximal response.
1. Cell Seeding:
-
Plate your target cells in a multi-well plate at a density that will ensure they are in a sub-confluent, log-growth phase at the time of treatment.
-
Allow the cells to adhere and recover for 24 hours.
2. Peptide Preparation:
-
Prepare a stock solution of Jagged-1 (188-204) in sterile distilled water or PBS.[6][9]
-
Prepare a series of dilutions from the stock solution to cover a range of final concentrations (e.g., 1, 5, 10, 50, 100, 200 µM).[6][7]
-
As a negative control, prepare a solution with the vehicle (e.g., water or PBS) and a solution with a scrambled control peptide at the highest concentration used for Jagged-1 (188-204).[6][7]
3. Cell Treatment:
-
Remove the old media from the cells and replace it with fresh media containing the different concentrations of Jagged-1 (188-204), the vehicle control, or the scrambled peptide control.
-
Incubate the cells for the desired period (e.g., 30 minutes for signaling events, 24-72 hours for differentiation or proliferation assays).[5][7][8]
4. Endpoint Analysis:
-
After incubation, assess the cellular response using an appropriate assay. This could include:
-
Western Blot: To detect the levels of the cleaved Notch intracellular domain (NICD) or downstream target proteins like HES1 or HEY1.[11]
-
qPCR: To measure the mRNA expression of Notch target genes.[11]
-
Functional Assays: Such as proliferation assays, differentiation markers, or measurements of cellular processes like store-operated calcium entry.[6]
-
Summary of Jagged-1 (188-204) Concentrations Used in Published Studies
| Cell Type | Concentration Range | Observed Effect | Reference |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 5 µM - 500 µM | Enhancement of store-operated Ca2+ entry (SOCE) | [6] |
| Human Keratinocytes | 40 µM | Induction of maturation | [5] |
| Mouse Cortical Neurons | 20 µM - 200 µM | Increased microtubule stability and changes in axonal morphology | [7] |
| HEK293 FLN1 cells | 10 µM - 100 µM | Increased Notch signaling activity (for soluble peptide) | [12] |
Visualizations
Signaling Pathway
Caption: Jagged-1 (188-204) induced Notch signaling pathway.
Experimental Workflow
Caption: Workflow for optimizing Jagged-1 (188-204) concentration.
References
- 1. JAG1 - Wikipedia [en.wikipedia.org]
- 2. Jagged1 (JAG1): Structure, Expression, and Disease Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Notch Ligand Jagged1 as a Target for Anti-Tumor Therapy [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. researchgate.net [researchgate.net]
- 9. JCI Insight - Assemblies of JAG1 and JAG2 determine tracheobronchial cell fate in mucosecretory lung disease [insight.jci.org]
- 10. genscript.com [genscript.com]
- 11. Targeting the Notch Ligand Jagged1 in Both Tumor Cells and Stroma in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Jagged-1 (188-204) Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the Jagged-1 (188-204) peptide in time-course experiments.
Frequently Asked Questions (FAQs)
Q1: What is Jagged-1 (188-204) and how does it work?
A1: Jagged-1 (188-204) is a peptide fragment of the human Jagged-1 protein, which is a ligand for Notch receptors.[1][2][3][4][5][6] This specific 17-amino acid sequence (CDDYYYGFGCNKFCRPR) is part of the DSL (Delta/Serrate/LAG-2) domain, which is crucial for binding to and activating Notch receptors.[4][7] Upon binding, it initiates the canonical Notch signaling pathway, leading to the proteolytic cleavage of the Notch receptor and the release of the Notch Intracellular Domain (NICD).[8][9][10][11] The NICD then translocates to the nucleus to regulate the transcription of downstream target genes, such as those in the HES and HEY families.[11][12][13]
Q2: How should I dissolve and store the Jagged-1 (188-204) peptide?
A2: The lyophilized Jagged-1 (188-204) peptide should be stored at -20°C.[1][5] For reconstitution, it is recommended to first try dissolving the peptide in sterile distilled water.[14] If solubility is an issue, dimethyl sulfoxide (DMSO) is a common solvent.[5][14] Prepare a concentrated stock solution (e.g., 1 mM in DMSO), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store these aliquots at -20°C or lower.[14]
Q3: What is the appropriate negative control for a Jagged-1 (188-204) experiment?
A3: The standard negative control is a scrambled peptide with the same amino acid composition as Jagged-1 (188-204) but in a randomized sequence.[1][8][15][16] This control ensures that the observed cellular effects are specific to the sequence and biological activity of the Jagged-1 peptide and not due to non-specific peptide or solvent effects.[8]
Q4: What are the expected downstream effects of Jagged-1 (188-204) treatment?
A4: Activation of the Notch pathway by Jagged-1 (188-204) typically leads to an increase in the transcription of target genes such as HES1 and HEY1.[7][12] This can be measured by quantitative PCR (qPCR). On a protein level, you can detect an increase in the cleaved Notch Intracellular Domain (NICD) via Western blot.[9] Cellular outcomes are varied and depend on the cell type and experimental context, but can include changes in proliferation, differentiation, and apoptosis.[3][6][17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak cellular response to Jagged-1 (188-204) treatment. | 1. Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the peptide stock solution can lead to loss of activity. | - Always aliquot stock solutions into single-use vials and store at -20°C or colder.[14]- Use freshly prepared dilutions for each experiment. |
| 2. Suboptimal Concentration: The effective concentration of Jagged-1 (188-204) is cell-type dependent. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations ranging from 5 µM to 500 µM have been reported in the literature.[9] | |
| 3. Incorrect Time-Course: The kinetics of Notch signaling can vary. The peak response may be transient. | - Conduct a time-course experiment. Short-term effects can be seen as early as 5-30 minutes for NICD cleavage[9], while transcriptional changes may take several hours. | |
| 4. Low Notch Receptor Expression: The target cells may not express sufficient levels of Notch receptors on their surface. | - Verify Notch receptor (Notch1-4) expression in your cell line at the mRNA and protein level (qPCR, Western blot, or flow cytometry). | |
| 5. Peptide Solubility/Aggregation: The peptide may not be fully dissolved or may have aggregated in the culture medium. | - Ensure the peptide is fully dissolved in the stock solvent before diluting into aqueous culture medium. Brief sonication may aid solubility in some cases.[14] | |
| High background signal or effects observed in the negative control group. | 1. Solvent Toxicity: The solvent used to dissolve the peptide (e.g., DMSO) may be causing cellular stress or off-target effects at the concentration used. | - Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and is consistent across all treatment groups, including the vehicle-only control. |
| 2. Peptide Impurity: The scrambled peptide control may have impurities or a sequence with unexpected biological activity. | - Use a high-purity (>95%) scrambled peptide from a reputable supplier. | |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Cell passage number, confluency, and overall health can impact signaling responses. | - Use cells within a consistent and low passage number range.- Seed cells to achieve a consistent confluency at the time of treatment. |
| 2. Peptide Handling: Inconsistent thawing or dilution of the peptide. | - Follow a standardized protocol for preparing and diluting the peptide for each experiment. |
Experimental Protocols & Data Presentation
Optimization of Jagged-1 (188-204) Concentration and Incubation Time
To determine the optimal experimental conditions, a matrix of varying concentrations and time points should be tested. The readout for this optimization can be the relative mRNA expression of a known Notch target gene, such as HES1.
Table 1: Example Dose-Response and Time-Course Data for HES1 Expression
| Jagged-1 (188-204) Concentration | 2-hour Incubation (Fold Change in HES1 mRNA) | 6-hour Incubation (Fold Change in HES1 mRNA) | 24-hour Incubation (Fold Change in HES1 mRNA) |
| Vehicle Control (0 µM) | 1.0 | 1.0 | 1.0 |
| Scrambled Peptide (50 µM) | 1.1 | 0.9 | 1.2 |
| 10 µM | 2.5 | 4.1 | 3.5 |
| 50 µM | 4.8 | 8.2 | 6.5 |
| 100 µM | 5.1 | 8.5 | 6.3 |
Note: Data are hypothetical and for illustrative purposes.
Protocol 1: Western Blot for NICD Detection
-
Cell Treatment: Plate cells and allow them to adhere. Starve cells in low-serum media if necessary. Treat with the optimized concentration of Jagged-1 (188-204), scrambled peptide, or vehicle control for the determined optimal time (e.g., 30-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for the cleaved form of a Notch receptor (e.g., anti-cleaved Notch1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin or GAPDH.[9]
Protocol 2: qPCR for HES1 and HEY1 Gene Expression
-
Cell Treatment: Treat cells with Jagged-1 (188-204) as described above for the optimized time (e.g., 2-6 hours).
-
RNA Extraction: Wash cells with PBS and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for HES1, HEY1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the vehicle control.[11][12]
Visualizations
References
- 1. JAG-1, Scrambled - 1 mg [eurogentec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com [genscript.com]
- 6. peptide.com [peptide.com]
- 7. Frontiers | Biomedical engineering approaches for the delivery of JAGGED1 as a potential tissue regenerative therapy [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Notch signaling via Hes1 transcription factor maintains survival of melanoblasts and melanocyte stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated Regulation of Toll-like Receptor Responses by Notch and Interferon-γ Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NOTCH1-HEY1 pathway regulates self-renewal and epithelial-mesenchymal transition of salivary adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. anaspec.com [anaspec.com]
- 15. JAG-1, scrambled - SB PEPTIDE [sb-peptide.com]
- 16. genscript.com [genscript.com]
- 17. Role of Jagged1-mediated Notch Signaling Activation in the Differentiation and Stratification of the Human Limbal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Jagged-1 (188-204) In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a low or inconsistent response to Jagged-1 (188-204) peptide treatment in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Jagged-1 (188-204) and what is its mechanism of action?
Jagged-1 (188-204) is a 17-amino acid peptide fragment derived from the Delta/Serrate/Lag2 (DSL) domain of the human Jagged-1 protein.[1][2] It functions as an agonist of the Notch signaling pathway.[3][4][5] The Notch pathway is a highly conserved cell-cell communication system crucial for determining cell fate during development and in adult tissues.[6][7] Upon binding to Notch receptors on an adjacent cell, Jagged-1 (188-204) induces a series of proteolytic cleavages of the receptor. This process releases the Notch intracellular domain (NICD), which then translocates to the nucleus to act as a transcriptional co-activator, turning on downstream target genes.[8][9]
Q2: In which cell types has Jagged-1 (188-204) been shown to be effective?
Jagged-1 (188-204) has been demonstrated to elicit biological responses in a variety of cell types, including:
-
Human keratinocytes, where it induces maturation.[3][10][11][12]
-
Human pulmonary artery smooth muscle cells, where it enhances store-operated Ca2+ entry.[3][7]
-
Multiple myeloma (MM) cells, where it drives proliferation.[3][4]
-
Monocyte-derived human dendritic cells, where it induces maturation.[3][4][5]
-
Cranial neural crest cells, where it promotes osteoblast commitment.[13]
-
Human bronchial basal cells, where it influences ciliated and goblet cell differentiation.[8]
Q3: What are the typical working concentrations and treatment durations for Jagged-1 (188-204)?
The optimal concentration and duration of Jagged-1 (188-204) treatment are cell-type and context-dependent. Based on published studies, effective concentrations range from 5 µM to 500 µM, with treatment times varying from 30 minutes to 72 hours.[7] For instance, a 30-minute treatment with 50 µM Jagged-1 was sufficient to enhance store-operated Ca2+ entry in human pulmonary artery smooth muscle cells, while complete maturation of human keratinocytes was observed after 72 hours of treatment with 40 µM.[3][7]
Q4: How should I prepare and store the Jagged-1 (188-204) peptide?
For optimal activity, proper handling and storage of the Jagged-1 (188-204) peptide are critical.
-
Reconstitution: The lyophilized peptide should be reconstituted in sterile, high-quality water or a suitable buffer to create a stock solution.[7][14] Some suppliers suggest dissolving the peptide in DMSO.[5][14] It is important to follow the manufacturer's specific instructions for reconstitution.
-
Storage: The lyophilized powder should be stored at -20°C or lower upon receipt.[11][14] After reconstitution, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5][14]
Troubleshooting Guide
Issue 1: No observable cellular response after treatment.
| Potential Cause | Troubleshooting Step |
| Incorrect Peptide Concentration | The effective concentration of Jagged-1 (188-204) can vary significantly between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. |
| Inadequate Treatment Duration | The kinetics of the Notch signaling pathway can differ. Conduct a time-course experiment to identify the optimal treatment duration. Some effects may be rapid (minutes to hours), while others may require longer-term incubation (days). |
| Low Notch Receptor Expression | The target cells may not express sufficient levels of the appropriate Notch receptor. Verify Notch receptor expression (Notch1-4) in your cells using techniques such as qPCR, Western blot, or flow cytometry. |
| Peptide Degradation | Improper storage or handling can lead to peptide degradation. Ensure the peptide has been stored correctly and avoid multiple freeze-thaw cycles. Consider purchasing a new batch of peptide if degradation is suspected. |
| Suboptimal Cell Culture Conditions | Cell density, serum concentration, and other culture conditions can influence Notch signaling. Optimize cell plating density and ensure cells are healthy and in the logarithmic growth phase before treatment. |
Issue 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Peptide Preparation | Ensure accurate and consistent preparation of the Jagged-1 (188-204) working solution for each experiment. Prepare a fresh dilution from a single, validated stock solution for each experiment. |
| Cell Passage Number | High passage numbers can lead to phenotypic and signaling changes in cell lines. Use cells with a consistent and low passage number for all experiments. |
| Uneven Cell Plating | Inconsistent cell numbers across wells can lead to variable results. Use a hemocytometer or an automated cell counter to ensure accurate and uniform cell seeding. |
Quantitative Data Summary
| Cell Type | Concentration | Treatment Duration | Observed Effect | Reference |
| Human Keratinocytes | 40 µM | 72 hours | Induces complete maturation | [3] |
| Human Pulmonary Artery Smooth Muscle Cells | 50 µM | 30 minutes | Enhances store-operated Ca2+ entry | [7] |
| Human Pulmonary Artery Smooth Muscle Cells | 50 µM | 24 hours | Enhances store-operated Ca2+ entry | [3][7] |
| Human Bronchial Basal Cells | 40 µM | 2 days (treatment on days 8 and 10 of differentiation) | Increased frequency of bristle cells, decreased frequency of MUC5B-high cells | [8] |
| Multiple Myeloma Cells | Not specified | Not specified | Drives proliferation | [3][4] |
| Monocyte-derived Dendritic Cells | Not specified | Not specified | Induces maturation | [3][4][5] |
| Peripheral Blood Mononuclear Cells (from MS patients) | 20 µg/ml | 24 hours | Modulated the T-cell activation network | [15] |
Experimental Protocols
Protocol 1: General In Vitro Treatment with Jagged-1 (188-204)
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and enter a logarithmic growth phase.
-
Peptide Preparation: Prepare a stock solution of Jagged-1 (188-204) by reconstituting the lyophilized peptide in sterile distilled water or DMSO to a concentration of 5 mM.[7] Aliquot and store at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the Jagged-1 (188-204) peptide.
-
Incubation: Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Control Groups: Include appropriate controls, such as a vehicle control (medium with the same concentration of the solvent used to dissolve the peptide) and a negative control with a scrambled version of the peptide.[7]
-
Analysis: Following incubation, proceed with the desired downstream analysis (e.g., qPCR for Notch target genes, Western blot for NICD, cell viability assay, etc.).
Protocol 2: Assessment of Notch Pathway Activation by Western Blot for NICD
-
Cell Lysis: After treatment with Jagged-1 (188-204), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the cleaved Notch intracellular domain (NICD). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative levels of NICD. An increase in the NICD band indicates activation of the Notch pathway.
Visualizations
Caption: Canonical Notch signaling pathway activated by Jagged-1.
Caption: Troubleshooting workflow for low in vitro response.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of the Assembly State on the Functionality of a Supramolecular Jagged1-Mimicking Peptide Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. JAG-1 (188-204) | CRB1001588 | Biosynth [biosynth.com]
- 7. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Assemblies of JAG1 and JAG2 determine tracheobronchial cell fate in mucosecretory lung disease [insight.jci.org]
- 9. Jagged1 protein processing in the developing mammalian lens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAG-1 (188-204), Jagged-1 (188-204), Notch Ligand, DSL Peptide - 1 mg [anaspec.com]
- 11. genscript.com [genscript.com]
- 12. peptide.com [peptide.com]
- 13. JAGGED1 Stimulates Cranial Neural Crest Cell Osteoblast Commitment Pathways and Bone Regeneration Independent of Canonical NOTCH Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. anaspec.com [anaspec.com]
- 15. A Network Analysis of the Human T-Cell Activation Gene Network Identifies Jagged1 as a Therapeutic Target for Autoimmune Diseases | PLOS One [journals.plos.org]
Jagged-1 (188-204) peptide aggregation and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Jagged-1 (188-204) peptide. The information provided addresses common issues related to peptide aggregation and offers guidance on prevention and experimental best practices.
Troubleshooting Guides
Issue: Peptide Precipitation or Visible Aggregates Upon Reconstitution
Possible Causes:
-
Low Solubility: The peptide may not be fully dissolved in the chosen solvent.
-
Incorrect Solvent: The solvent may not be appropriate for this specific peptide sequence.
-
Concentration Too High: The peptide concentration may exceed its solubility limit in the given solvent.
-
Improper Mixing: The peptide was not mixed thoroughly upon adding the solvent.
Solutions:
| Solution | Detailed Steps |
| Optimize Reconstitution | 1. Briefly centrifuge the vial to collect all lyophilized powder at the bottom. 2. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. 3. Add a small amount of the recommended solvent (e.g., sterile DMSO or high-purity water) to the vial.[1] 4. Gently vortex or sonicate the solution to aid dissolution. Sonication is often recommended for peptides with poor water solubility.[1] |
| Adjust Concentration | If precipitation occurs, try reconstituting at a lower concentration, for example, 0.5 mg/mL to 1 mg/mL.[1] |
| Use Alternative Solvents | If water solubility is poor, consider using sterile, anhydrous DMSO to prepare a stock solution.[1] For some applications, dilute acetic acid (0.1%) or 10mM HCl can also be used.[2] |
Issue: Loss of Peptide Activity in Cell-Based Assays
Possible Causes:
-
Peptide Aggregation: Soluble oligomers or larger aggregates may not be biologically active.
-
Repeated Freeze-Thaw Cycles: This can lead to peptide degradation and aggregation.
-
Improper Storage: Storing the peptide solution at inappropriate temperatures can reduce its stability.
-
Oxidation: The cysteine residues in the peptide sequence are susceptible to oxidation.
Solutions:
| Solution | Detailed Steps |
| Prevent Aggregation | Follow the recommended reconstitution and storage protocols strictly. Prepare fresh dilutions from the stock solution for each experiment. |
| Aliquot Stock Solutions | To avoid freeze-thaw cycles, aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[1] |
| Proper Storage | Store lyophilized peptide at -20°C or lower for long-term stability.[1] Peptide solutions are generally stable for shorter periods at 4°C, but freezing is recommended for longer storage. |
| Minimize Oxidation | For long-term storage of the lyophilized peptide, consider purging the vial with an inert gas like nitrogen or argon. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting Jagged-1 (188-204) peptide?
A1: For initial stock solutions, high-purity sterile water or sterile, anhydrous Dimethyl Sulfoxide (DMSO) are commonly recommended.[1] Some suppliers also suggest using 0.1% acetic acid or 10mM HCl.[2] The choice of solvent may depend on the specific requirements of your experiment. For cell culture applications, ensure the final concentration of DMSO is not toxic to the cells.
Q2: How should I store the Jagged-1 (188-204) peptide?
A2: The lyophilized peptide should be stored at -20°C or -80°C for long-term stability.[1] Once reconstituted, it is best to aliquot the solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q3: My peptide solution appears cloudy. What should I do?
A3: Cloudiness or precipitation indicates that the peptide may not be fully dissolved or has aggregated. You can try to sonicate the solution briefly to aid dissolution.[1] If the problem persists, consider reconstituting the peptide at a lower concentration or using an alternative solvent like DMSO.
Q4: Can I store the reconstituted peptide in a buffer?
A4: While possible, the stability of the peptide in different buffers can vary. If you need to store it in a buffer, use a sterile buffer at a pH between 5 and 6 and store it frozen in aliquots. Avoid alkaline buffers (pH > 8) as they can promote peptide degradation.
Q5: How can I prevent aggregation during my experiments?
A5: To minimize aggregation, always prepare fresh working solutions from a frozen stock on the day of the experiment. Avoid vigorous shaking or vortexing for extended periods. When diluting the peptide into aqueous buffers, add the peptide stock solution to the buffer and mix gently.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically detailing the aggregation kinetics of the Jagged-1 (188-204) peptide. The following table summarizes general solubility information from various suppliers.
| Parameter | Value | Source |
| Molecular Weight | ~2107.4 g/mol | [1] |
| Solubility in Water | Up to 3.33 mg/mL (may require sonication) | [3] |
| Solubility in DMSO | Up to 100 mg/mL | [4] |
| Recommended Stock Concentration (Water) | 0.5 - 1 mg/mL | [1] |
| Recommended Storage (Lyophilized) | -20°C to -80°C | [1] |
| Recommended Storage (Solution) | -20°C to -80°C (aliquoted) | [1] |
Experimental Protocols
Protocol 1: Reconstitution of Jagged-1 (188-204) Peptide to Minimize Aggregation
-
Preparation: Briefly centrifuge the vial containing the lyophilized peptide to ensure all the powder is at the bottom. Allow the vial to warm to room temperature before opening.
-
Solvent Addition: Add the desired volume of sterile, high-purity water or anhydrous DMSO to the vial to achieve the target stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex the vial. If the peptide does not fully dissolve, sonicate the solution in a water bath for short intervals (1-2 minutes) until the solution is clear.
-
Aliquoting and Storage: Once the peptide is completely dissolved, immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: General Workflow for Cell-Based Assays
-
Thaw Peptide: Thaw a single-use aliquot of the Jagged-1 (188-204) stock solution at room temperature.
-
Prepare Working Solution: Dilute the stock solution to the final desired concentration in your cell culture medium or experimental buffer immediately before use. It is crucial to add the peptide stock to the medium/buffer and mix gently, rather than the other way around.
-
Cell Treatment: Add the working solution to your cells and proceed with your experimental timeline.
-
Controls: Always include a vehicle control (the same concentration of the solvent used to dissolve the peptide) in your experiments.
Visualizations
Caption: Canonical Jagged-1/Notch signaling pathway activation.
Caption: Recommended workflow for handling Jagged-1 (188-204) peptide.
References
Technical Support Center: Jagged-1 (188-204) Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the Jagged-1 (188-204) peptide. The information is designed to assist researchers in designing, executing, and interpreting experiments involving this Notch agonist peptide.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of the Jagged-1 (188-204) peptide?
A1: The Jagged-1 (188-204) peptide is a synthetic fragment of the full-length Jagged-1 protein, corresponding to a portion of its Delta/Serrate/Lag-2 (DSL) domain.[1][2] Its primary on-target activity is to act as an agonist of the Notch signaling pathway.[3][4] It mimics the action of the native Jagged-1 ligand, binding to Notch receptors and initiating the canonical signaling cascade. This activation leads to the cleavage and nuclear translocation of the Notch intracellular domain (NICD), which in turn regulates the transcription of target genes like HES1 and HEY1.[5]
Q2: What are the known or suspected off-target effects of the Jagged-1 (188-204) peptide?
A2: While primarily known as a Notch agonist, evidence suggests that Jagged-1 can elicit biological effects independent of the canonical Notch signaling pathway. These are considered "off-target" or "non-canonical" effects. The full-length Jagged-1 protein has been shown to signal through pathways involving:
-
Janus Kinase 2 (JAK2): Jagged-1 can induce the phosphorylation of JAK2, leading to downstream effects on osteoblast commitment in cranial neural crest cells. This has been shown to be independent of the canonical Notch pathway, as it is not blocked by the γ-secretase inhibitor DAPT.[5]
-
Wnt Signaling: Jagged-1 treatment in human dental pulp stem cells has been observed to upregulate the expression of non-canonical Wnt ligands like WNT5A, promoting osteo/odontogenic differentiation. This effect was also found to be independent of canonical Notch signaling.
-
Mechanotransduction: Recent studies suggest a non-canonical role for Jagged-1 in endothelial mechanotransduction, where it can regulate the activity of mechanosensitive kinases like VEGFR2 and ERK, independent of Notch activation.[6]
It is important to note that while these non-canonical pathways have been associated with the full-length Jagged-1 protein, further research is needed to definitively characterize the specific off-target interactions of the Jagged-1 (188-204) peptide fragment.
Q3: Are there any known quantitative data on the binding of Jagged-1 (188-204) to off-target proteins?
A3: Currently, there is a lack of publicly available quantitative data, such as binding affinities (Kd), EC50, or IC50 values, specifically for the interaction of the Jagged-1 (188-204) peptide with identified off-target proteins like JAK2 or components of the Wnt signaling pathway. The existing research primarily focuses on the cellular effects of the full-length Jagged-1 protein in these non-canonical pathways.
Q4: How can I differentiate between on-target Notch activation and off-target effects in my experiments?
A4: To distinguish between canonical Notch signaling and potential off-target effects, you can employ the following strategies:
-
Use of a γ-secretase inhibitor: The canonical Notch pathway is dependent on the activity of γ-secretase for the cleavage and release of the NICD. Therefore, treating your cells with a γ-secretase inhibitor, such as DAPT, alongside the Jagged-1 (188-204) peptide can help to dissect the signaling pathway. If the observed effect persists in the presence of DAPT, it is likely mediated by a non-canonical, off-target pathway.[5]
-
Scrambled Peptide Control: A scrambled peptide with the same amino acid composition as Jagged-1 (188-204) but in a randomized sequence should be used as a negative control. This will help to ensure that the observed effects are sequence-specific and not due to non-specific interactions.
-
Downstream Target Analysis: Analyze the expression of known downstream targets of both canonical Notch signaling (e.g., HES1, HEY1) and suspected off-target pathways (e.g., phosphorylated JAK2, Wnt target genes). This can provide evidence for the activation of specific pathways.
II. Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with the Jagged-1 (188-204) peptide.
Guide 1: Unexpected or Inconsistent Cellular Responses
| Problem | Possible Cause | Troubleshooting Steps |
| No observable effect after peptide treatment. | Peptide Insolubility/Aggregation: The peptide may not be fully dissolved, leading to a lower effective concentration. | 1. Verify Solubility: Test the solubility of a small amount of the peptide in your chosen solvent before preparing the full stock solution.[7] 2. Use Appropriate Solvents: For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary for initial solubilization, followed by dilution in your aqueous buffer.[7][8] 3. Sonication: Brief sonication in a water bath can help to break up aggregates and improve solubility.[3] |
| Peptide Degradation: The peptide may have degraded due to improper storage or handling. | 1. Proper Storage: Store the lyophilized peptide at -20°C or lower. Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] 2. Use Fresh Solutions: Prepare fresh working solutions for each experiment. | |
| Low Receptor Expression: The target cells may not express sufficient levels of Notch receptors. | 1. Confirm Receptor Expression: Use techniques like Western blot, flow cytometry, or qPCR to confirm the expression of Notch receptors in your cell line. | |
| High background or non-specific effects. | Non-specific Binding: The peptide may be binding to other cellular components or the culture vessel. | 1. Use a Scrambled Peptide Control: This is crucial to differentiate sequence-specific effects from non-specific interactions. 2. Include a No-Peptide Control: This will account for any effects of the vehicle (solvent) alone. 3. Optimize Peptide Concentration: Perform a dose-response experiment to determine the optimal concentration that elicits a specific response with minimal background. |
| Results are inconsistent with canonical Notch activation. | Activation of Off-Target Pathways: The observed effects may be due to the activation of non-canonical signaling pathways. | 1. Inhibit Canonical Notch Signaling: Use a γ-secretase inhibitor (e.g., DAPT) to block the canonical pathway and observe if the effect persists.[5] 2. Analyze Off-Target Markers: Investigate the activation of known off-target pathways by measuring markers such as p-JAK2 or Wnt target gene expression. |
Guide 2: Issues with Peptide Handling and Storage
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty dissolving the lyophilized peptide. | Hydrophobicity: The peptide sequence contains hydrophobic amino acids that limit its solubility in aqueous solutions. | 1. Initial Solvent Choice: Start by attempting to dissolve a small amount in sterile, distilled water. If it is insoluble, proceed to other solvents.[9] 2. Acidic or Basic Peptides: Based on the net charge of the peptide, use a dilute acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% ammonium hydroxide) solution to aid dissolution.[3] 3. Organic Solvents: For highly hydrophobic peptides, use a minimal amount of DMSO or DMF to dissolve the peptide, and then slowly add the aqueous buffer while vortexing.[8][9] |
| Peptide precipitates out of solution. | Exceeding Solubility Limit: The concentration of the peptide in the final solution is too high. | 1. Reduce Final Concentration: Prepare a more dilute stock solution. 2. Slow Dilution: Add the aqueous buffer to the organic solvent stock very slowly while mixing to prevent localized high concentrations.[8] |
| Loss of peptide activity over time. | Improper Storage: The reconstituted peptide is not stored correctly, leading to degradation. | 1. Aliquot: After reconstitution, divide the peptide solution into single-use aliquots to avoid multiple freeze-thaw cycles.[2] 2. Low Temperature Storage: Store aliquots at -20°C for short-term and -80°C for long-term storage.[2] |
III. Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Identify Peptide-Protein Interactions
This protocol can be used to identify potential off-target binding partners of the Jagged-1 (188-204) peptide.
Materials:
-
Jagged-1 (188-204) peptide (and a scrambled control peptide)
-
Cell lysate from the experimental cell line
-
Co-IP Lysis/Wash Buffer (e.g., Tris-buffered saline with 0.5% NP-40 and protease/phosphatase inhibitors)
-
Antibody against a suspected interacting protein (the "bait")
-
Protein A/G magnetic beads
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer and quantify the protein concentration.
-
Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Antibody Incubation: Add the "bait" antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Peptide Treatment: Add the Jagged-1 (188-204) peptide or the scrambled control peptide to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Immunoprecipitation: Add Protein A/G magnetic beads to the mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the antibody-protein-peptide complexes.[10]
-
Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.[10]
-
Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95-100°C for 5-10 minutes.[11]
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein ("prey").
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA can be used to verify the direct binding of the Jagged-1 (188-204) peptide to a target protein within intact cells.
Materials:
-
Jagged-1 (188-204) peptide
-
Intact cells in suspension or adherent
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler or heating block
-
Lysis buffer
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Treat the cells with the Jagged-1 (188-204) peptide or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining in solution by Western blotting or ELISA.[13] An increase in the thermal stability of the target protein in the presence of the peptide indicates direct binding.
IV. Data Presentation
Table 1: Summary of Known and Potential Off-Target Signaling Pathways for Jagged-1
| Signaling Pathway | Key Mediators | Observed Effect of Jagged-1 | Evidence Level |
| Canonical Notch | Notch Receptors, γ-secretase, NICD, HES/HEY | Activation of gene transcription | Well-established (On-target) |
| JAK/STAT | JAK2 | Phosphorylation of JAK2, promotion of osteoblast commitment | Reported for full-length protein [5] |
| Non-canonical Wnt | WNT5A | Upregulation of WNT5A expression, promotion of osteo/odontogenic differentiation | Reported for full-length protein |
| Mechanotransduction | VEGFR2, ERK | Activation of VEGFR2 and ERK | Reported for full-length protein [6] |
Note: The evidence for off-target effects is primarily based on studies using the full-length Jagged-1 protein. Further research is required to confirm these effects for the Jagged-1 (188-204) peptide fragment.
V. Visualizations
Diagram 1: Canonical vs. Non-Canonical Jagged-1 Signaling
Caption: Canonical and potential non-canonical signaling pathways of Jagged-1.
Diagram 2: Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow to investigate potential off-target effects of Jagged-1 (188-204).
References
- 1. peptide.com [peptide.com]
- 2. anaspec.com [anaspec.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A non-canonical JAGGED1 signal to JAK2 mediates osteoblast commitment in cranial neural crest cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. jpt.com [jpt.com]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com [genscript.com]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Ensuring Jagged-1 (188-204) Activity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Jagged-1 (188-204) peptide in long-term studies. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Jagged-1 (188-204) and what is its mechanism of action?
A1: Jagged-1 (188-204) is a 17-amino acid peptide fragment derived from the Delta/Serrate/Lag-2 (DSL) domain of the human Jagged-1 protein. It functions as an agonist of the Notch signaling pathway.[1][2][3][4][5] Its mechanism of action involves binding to Notch receptors (Notch1-4) on the surface of target cells. This binding event triggers a cascade of proteolytic cleavages of the Notch receptor, ultimately leading to the release of the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF-1/Suppressor of Hairless/LAG-1) and other co-activators to regulate the transcription of target genes, such as HES1 and HEY1.[6][7]
Q2: How should I properly store and handle Jagged-1 (188-204) to maintain its activity?
A2: Proper storage and handling are critical for maintaining the activity of Jagged-1 (188-204) over time. Both lyophilized powder and reconstituted solutions require specific storage conditions to prevent degradation and aggregation.
Data Presentation: Recommended Storage Conditions for Jagged-1 (188-204)
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Up to 3 years[8] | Store in a desiccated environment, away from moisture.[8] |
| Reconstituted in DMSO | -80°C | Up to 1 year[8] | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO.[8] |
| Reconstituted in DMSO | -20°C | Up to 1 month[8] | Aliquot to avoid repeated freeze-thaw cycles.[8] |
| Reconstituted in Water | -80°C | Up to 6 months[2] | Use sterile, distilled water. Filter-sterilize the solution. Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Reconstituted in Water | -20°C | Up to 1 month[2] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Troubleshooting Guides
This section provides solutions to common problems encountered when working with Jagged-1 (188-204) in long-term experiments.
Issue 1: Low or No Biological Activity
| Possible Cause | Troubleshooting Steps |
| Improper Storage or Handling | - Verify that the lyophilized peptide and reconstituted solutions have been stored at the recommended temperatures and protected from moisture.[2][8] - Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[3] |
| Peptide Aggregation | - Visually inspect the solution for precipitates or cloudiness.[9] - Reconstitute the peptide in a small amount of organic solvent like DMSO before diluting with aqueous buffer.[9] - Use sonication to aid dissolution.[3] |
| Incorrect Peptide Concentration | - Confirm the calculations for peptide reconstitution and final working concentration. - Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. |
| Cellular Factors | - Ensure the target cells express sufficient levels of Notch receptors. - Check the passage number of your cells, as receptor expression can change over time. - Confirm that the downstream signaling components (e.g., γ-secretase) are functional in your cell line. |
Issue 2: Peptide Precipitation or Poor Solubility
| Possible Cause | Troubleshooting Steps |
| High Hydrophobicity | - The Jagged-1 (188-204) peptide contains several hydrophobic residues.[9][10] - Reconstitute the peptide in a minimal amount of DMSO before slowly adding it to your aqueous buffer while vortexing.[9] |
| Incorrect Solvent | - While soluble in water, initial reconstitution in DMSO is often recommended for hydrophobic peptides.[3][8] - For aqueous solutions, consider using 10mM HCl or acetic acid for initial reconstitution before further dilution. |
| High Concentration | - Avoid preparing highly concentrated stock solutions in aqueous buffers. Reconstitute at a moderate concentration (e.g., 1-5 mg/mL) and then dilute to the final working concentration. |
Issue 3: High Background or Variability in Assays
| Possible Cause | Troubleshooting Steps |
| Non-Specific Binding | - Include a scrambled peptide control with the same amino acid composition but a randomized sequence to assess non-specific effects.[3] - Use appropriate blocking agents in your assays (e.g., BSA). |
| Inconsistent Pipetting | - Use calibrated pipettes and prepare a master mix for treating replicate wells to minimize pipetting errors.[11] |
| Cell Culture Variability | - Maintain consistent cell seeding densities and passage numbers across experiments. - Ensure even cell distribution in multi-well plates to avoid edge effects.[12] |
Experimental Protocols
Protocol 1: Jagged-1 (188-204) Reconstitution
-
Briefly centrifuge the vial of lyophilized Jagged-1 (188-204) to ensure the powder is at the bottom.
-
To prepare a stock solution in DMSO, add the appropriate volume of anhydrous DMSO to the vial to achieve a concentration of 5-10 mg/mL. Gently vortex to dissolve. Brief sonication may be used if necessary.[3][8]
-
To prepare a stock solution in water, add sterile, distilled water to the vial to achieve a concentration of 1 mg/mL. Gently vortex to dissolve.[3]
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: CSL-Luciferase Notch Reporter Assay
This protocol is designed to quantify the activation of the Notch signaling pathway in response to Jagged-1 (188-204) using a CSL-responsive luciferase reporter.
Materials:
-
HEK293T cells (or other suitable cell line)
-
CSL-luciferase reporter plasmid (e.g., pGL4.20[luc2/CSL-RE/Hygro])
-
A constitutively active control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Jagged-1 (188-204) peptide stock solution
-
Scrambled control peptide stock solution
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the CSL-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Peptide Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of Jagged-1 (188-204) or the scrambled control peptide. A typical starting concentration is 40-50 µM. Include a vehicle-only control (e.g., DMSO or water).
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity for the Jagged-1 (188-204) treated cells compared to the vehicle control.
Mandatory Visualizations
Caption: Jagged-1 (188-204) induced Notch signaling pathway.
Caption: Troubleshooting workflow for low Jagged-1 activity.
Caption: Experimental workflow for a Notch reporter assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. anaspec.com [anaspec.com]
- 4. peptide.com [peptide.com]
- 5. AS-61298 | JAG-1 (188-204), Jagged-1 (188-204), Notch Ligand, DSL [clinisciences.com]
- 6. Jagged1 (JAG1): Structure, Expression, and Disease Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Notch Ligand Jagged1 Is Required for the Formation, Maintenance, and Survival of Hensen's Cells in the Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com [genscript.com]
- 11. goldbio.com [goldbio.com]
- 12. bitesizebio.com [bitesizebio.com]
Impact of serum on Jagged-1 (188-204) activity
Welcome to the technical support center for Jagged-1 (188-204). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this peptide, with a particular focus on the impact of serum on its activity.
Frequently Asked Questions (FAQs)
Q1: What is Jagged-1 (188-204) and what is its primary function?
A1: Jagged-1 (188-204) is a peptide fragment derived from the Jagged-1 protein, which is a ligand for Notch receptors.[1][2] This peptide acts as a Notch agonist, meaning it activates the Notch signaling pathway.[1] The Notch pathway is a highly conserved cell signaling system crucial for regulating cell fate decisions, proliferation, differentiation, and apoptosis in many organ systems.[3]
Q2: How should I reconstitute and store the Jagged-1 (188-204) peptide?
A2: For optimal performance, reconstitute the lyophilized Jagged-1 (188-204) peptide in a sterile solvent such as dimethyl sulfoxide (DMSO), 10mM HCl, or acetic acid to create a concentrated stock solution.[4][5] One product data sheet suggests dissolving the peptide in DMSO to make a stock solution.[6] Store the lyophilized peptide at -20°C or lower. Upon reconstitution, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6]
Q3: Can I use Jagged-1 (188-204) in cell culture medium containing serum (e.g., Fetal Bovine Serum - FBS)?
A3: Yes, Jagged-1 (188-204) can be used in cell culture medium containing serum. A product data sheet provides a protocol where the peptide, after being dissolved in DMSO, is diluted into DMEM/F12 medium containing 10% FBS for treating cells.[6]
Q4: How does serum affect the activity of Jagged-1 (188-204)?
A4: Currently, there is a lack of specific studies directly quantifying the impact of serum on the activity of the Jagged-1 (188-204) peptide. However, based on general knowledge of peptide behavior in serum-containing media, several factors could potentially influence its activity:
-
Proteolytic Degradation: Serum contains proteases that can degrade peptides, potentially reducing the effective concentration of Jagged-1 (188-204) over time.
-
Protein Binding: Peptides can bind to serum proteins, such as albumin. This binding might affect the availability of the peptide to interact with Notch receptors on the cell surface.
-
Growth Factors and Cytokines: Serum is a complex mixture of growth factors and cytokines that can activate other signaling pathways in the cells. These pathways might interact with or modulate the Notch signaling pathway, leading to synergistic or antagonistic effects on the cellular response to Jagged-1 (188-204).
It is important to include proper controls in your experiments to account for these potential effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no Jagged-1 (188-204) activity observed | Improper peptide reconstitution or storage. | Ensure the peptide was reconstituted in the recommended solvent (e.g., DMSO) and stored correctly at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[4][6] |
| Peptide degradation. | Prepare fresh dilutions of the peptide from a stock solution for each experiment. Minimize the time the peptide is in serum-containing medium before being added to cells. | |
| Suboptimal peptide concentration. | Perform a dose-response experiment to determine the optimal concentration of Jagged-1 (188-204) for your specific cell type and assay. | |
| Low Notch receptor expression on target cells. | Confirm that your target cells express Notch receptors at a sufficient level for a robust response. You can check this by Western blot or qPCR. | |
| Serum interference. | If you suspect serum is interfering with the peptide's activity, consider reducing the serum concentration or performing the experiment in serum-free medium. Be aware that serum starvation can itself affect cell signaling pathways, including Notch.[7] Include a vehicle control (medium with the same final concentration of the peptide's solvent) to account for any solvent effects. | |
| High background signal in Notch reporter assays | Basal Notch signaling in the cell line. | Some cell lines have high endogenous Notch activity. Ensure you have a proper negative control (e.g., untreated cells or cells treated with a scrambled peptide) to determine the baseline signal. |
| Luciferase reporter plasmid issues. | Use a minimal promoter-driven luciferase reporter to reduce basal transcription. Co-transfect with a constitutively active Renilla luciferase plasmid for normalization.[8] | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in each well. |
| Pipetting errors. | Use calibrated pipettes and be precise when adding peptide solutions and assay reagents. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS. |
Experimental Protocols
Notch Signaling Luciferase Reporter Assay
This protocol is a general guideline for measuring the activation of the Notch signaling pathway in response to Jagged-1 (188-204) using a luciferase reporter system.
Materials:
-
HEK293T cells (or other suitable cell line)
-
CSL (CBF1/RBP-Jκ) luciferase reporter plasmid (containing multiple CSL binding sites upstream of a minimal promoter driving firefly luciferase)
-
Constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
DMEM with 10% FBS
-
Jagged-1 (188-204) peptide
-
Scrambled control peptide
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the CSL luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Peptide Treatment: 24 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS. Treat the cells with various concentrations of Jagged-1 (188-204) or the scrambled control peptide. Include a vehicle control (medium with the same final concentration of the peptide's solvent, e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold change in luciferase activity in Jagged-1 (188-204) treated cells compared to the control cells represents the activation of the Notch signaling pathway.
Cell Proliferation Assay
This protocol outlines a general method to assess the effect of Jagged-1 (188-204) on cell proliferation.
Materials:
-
Target cell line (e.g., neuroblastoma cells)[9]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Jagged-1 (188-204) peptide
-
Scrambled control peptide
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or a CyQUANT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in complete growth medium.
-
Peptide Treatment: After allowing the cells to adhere overnight, replace the medium with fresh complete growth medium containing various concentrations of Jagged-1 (188-204) or the scrambled control peptide. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Proliferation Assay: At the end of the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: The signal is proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the control to determine the effect of Jagged-1 (188-204).
Visualizations
Caption: Canonical Notch signaling pathway activated by Jagged-1.
Caption: Workflow for a Notch signaling luciferase reporter assay.
Caption: Troubleshooting logic for low Jagged-1 (188-204) activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JAG-1 (188-204) | CRB1001588 | Biosynth [biosynth.com]
- 4. Jagged-1 protein active peptide fragment - Growth Differentiation Products StemRD [stemrd.com]
- 5. genscript.com [genscript.com]
- 6. anaspec.com [anaspec.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Targeting Notch pathway induces growth inhibition and differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with Jagged-1 (188-204) treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with Jagged-1 (188-204) peptide treatment. The information is intended for scientists and drug development professionals working in cell culture-based research.
Frequently Asked Questions (FAQs)
Q1: What is Jagged-1 (188-204) and what is its primary function in cell culture experiments?
A1: Jagged-1 (188-204) is a peptide fragment derived from the Jagged-1 protein, which is a ligand for Notch receptors.[1][2] In cell culture, this peptide acts as a Notch agonist, meaning it activates the Notch signaling pathway.[1][2] This pathway is crucial for regulating cell fate decisions, proliferation, and differentiation in various organ systems.[3][4] Researchers use this peptide to study the effects of Notch activation on specific cell types.
Q2: What are the common applications of Jagged-1 (188-204) in research?
A2: Jagged-1 (188-204) is utilized in a variety of research applications, including:
-
Promoting the proliferation of multiple myeloma cells.[1][2]
-
Enhancing store-operated Ca2+ entry in human pulmonary artery smooth muscle cells.[8]
-
Studying the role of Notch signaling in cancer and other diseases.[4][9]
Q3: How should Jagged-1 (188-204) peptide be stored and reconstituted?
A3: Proper storage and reconstitution are critical for maintaining the peptide's activity and preventing degradation.
-
Storage: The lyophilized peptide should be stored at -20°C.[7]
-
Reconstitution: The peptide can be reconstituted in sterile, high-purity water or dimethyl sulfoxide (DMSO).[1][7][8] For aqueous solutions, a stock concentration of 5 mM in distilled water has been reported.[8] For DMSO, initial solubilization at a higher concentration (e.g., 10 mM) is common before further dilution in culture media.[1] It is recommended to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Cell Viability Issues
Unexpected decreases in cell viability following treatment with Jagged-1 (188-204) can be multifactorial. This guide addresses potential causes and provides systematic troubleshooting steps.
Problem: Significant cell death is observed after adding Jagged-1 (188-204).
Possible Cause 1: Peptide Concentration is Too High
While many studies report successful outcomes, excessive concentrations of any peptide can be cytotoxic.
-
Troubleshooting Steps:
-
Review Literature: Compare your working concentration to published studies using similar cell types.
-
Perform a Dose-Response Curve: Test a range of concentrations (e.g., from low µM to the upper range of what is reported in the literature) to determine the optimal, non-toxic concentration for your specific cell line.
-
Start Low: If you are uncertain, begin with a lower concentration and titrate upwards.
-
Possible Cause 2: Solvent Toxicity
The solvent used to reconstitute the peptide (e.g., DMSO) can be toxic to cells, especially at higher concentrations.
-
Troubleshooting Steps:
-
Calculate Final Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO).
-
Solvent Control: Include a vehicle control group in your experiment. This group should be treated with the same volume of solvent as the experimental group receiving the highest concentration of the peptide.
-
Consider Alternative Solvents: If your cells are particularly sensitive to DMSO, explore the possibility of reconstituting the peptide in sterile water or another less toxic solvent if the peptide's solubility allows.[8][10]
-
Possible Cause 3: Peptide Aggregation
Peptides can aggregate, especially after reconstitution and during storage. Aggregates can be cytotoxic or alter the effective concentration of the active peptide.
-
Troubleshooting Steps:
-
Proper Reconstitution: Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be necessary.[10]
-
Fresh Preparations: Use freshly prepared dilutions of the peptide for each experiment.
-
Storage: Store reconstituted peptide in appropriate aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Possible Cause 4: Contamination
Bacterial or fungal contamination of the peptide stock solution or cell culture can lead to widespread cell death.
-
Troubleshooting Steps:
-
Aseptic Technique: Use sterile technique when reconstituting and handling the peptide.
-
Filter Sterilization: If you suspect contamination of your peptide stock, consider filter sterilizing it through a 0.22 µm filter, ensuring the filter material is compatible with the solvent.
-
Microscopic Examination: Regularly inspect your cell cultures for any signs of contamination.
-
Possible Cause 5: Cell-Type Specific Sensitivity
The activation of the Notch signaling pathway by Jagged-1 can have different effects depending on the cell type. In some cells, it may promote proliferation, while in others, it could induce apoptosis or differentiation-associated cell cycle arrest.
-
Troubleshooting Steps:
-
Literature Review: Research the known effects of Notch signaling in your specific cell line or a similar one.
-
Apoptosis Assay: Perform an apoptosis assay (e.g., TUNEL, Annexin V staining) to determine if the observed cell death is due to programmed cell death induced by Notch activation.
-
Time-Course Experiment: Analyze cell viability at different time points after treatment to understand the kinetics of the cellular response.
-
Data Presentation
Table 1: Reported Concentrations of Jagged-1 (188-204) in Cell Culture Experiments
| Cell Type | Concentration | Duration of Treatment | Reference |
| Human Keratinocytes | 40 µM | 72 hours | [1] |
| Human Pulmonary Artery Smooth Muscle Cells | 5 µM, 50 µM, 500 µM | 30 minutes | [8] |
| Human Pulmonary Artery Smooth Muscle Cells | 50 µM | 24 hours | [8] |
| Multiple Myeloma Cells | Not specified, but used for proliferation assays | Not specified | [1][2] |
Experimental Protocols
Protocol 1: General Cell Treatment with Jagged-1 (188-204)
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.
-
Peptide Preparation:
-
Reconstitute lyophilized Jagged-1 (188-204) in the recommended solvent (e.g., sterile water or DMSO) to create a stock solution.
-
Prepare serial dilutions of the peptide stock solution in complete cell culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of Jagged-1 (188-204) to the respective wells.
-
Include a "vehicle control" group (medium with the same amount of solvent used for the highest peptide concentration) and an "untreated control" group (medium only).
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assessment of Cell Viability: Analyze cell viability using a standard method such as MTT, WST-1, or Trypan Blue exclusion assay.
Visualizations
Caption: Jagged-1 (188-204) activates the Notch signaling pathway.
Caption: Workflow for troubleshooting cell viability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JAG1 - Wikipedia [en.wikipedia.org]
- 4. Jagged1 (JAG1): Structure, Expression, and Disease Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jagged-1 mediated activation of notch signaling induces complete maturation of human keratinocytes through NF-kappaB and PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. genscript.com [genscript.com]
- 8. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thno.org [thno.org]
- 10. Jagged-1 (188-204) TFA | Gamma-secretase | TargetMol [targetmol.com]
Technical Support Center: Jagged-1 (188-204) Stimulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Jagged-1 (188-204) peptide stimulation. The information is tailored for researchers, scientists, and drug development professionals working in the field of Notch signaling.
Frequently Asked Questions (FAQs)
Q1: What is Jagged-1 (188-204) and what is its function?
A1: Jagged-1 (188-204) is a synthetic peptide fragment derived from the Delta/Serrate/Lag-2 (DSL) domain of the human Jagged-1 protein.[1][2] This peptide acts as an agonist for Notch receptors, meaning it can bind to and activate the Notch signaling pathway.[3] It is commonly used in vitro to stimulate Notch signaling to study its effects on various cellular processes, such as cell differentiation, proliferation, and apoptosis.[1][4]
Q2: How does Jagged-1 (188-204) activate the Notch signaling pathway?
A2: The Jagged-1 (188-204) peptide mimics the binding of the full-length Jagged-1 ligand to the Notch receptor. This binding event is believed to induce a conformational change in the receptor, making it susceptible to proteolytic cleavage by ADAM proteases and subsequently by the γ-secretase complex. This sequential cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL (CBF-1/Su(H)/LAG-1) and other co-activators to induce the expression of downstream target genes, such as those in the HES and HEY families.[1][5]
Q3: What are some common applications of Jagged-1 (188-204) stimulation in research?
A3: Researchers use Jagged-1 (188-204) to investigate the role of Notch signaling in a variety of biological contexts. Some common applications include:
-
Modulating the behavior of stem cells.[2]
-
Studying the proliferation of smooth muscle cells.
-
Investigating the maturation of immune cells like dendritic cells.[3]
-
Exploring the role of Notch signaling in cancer and other diseases.
Troubleshooting Guide for Inconsistent Results
Inconsistent results with Jagged-1 (188-204) stimulation can arise from various factors related to the peptide itself, experimental procedures, and the biological system being studied. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Low or No Notch Pathway Activation
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Improper Peptide Solubilization | Jagged-1 (188-204) is often supplied as a lyophilized powder. For initial solubilization, use sterile, high-purity water to create a stock solution of 0.5-1 mg/mL.[8] For cell culture experiments, many researchers dissolve the peptide in a small amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution, which is then further diluted in culture medium to the final working concentration.[8] Ensure the final DMSO concentration in your culture is non-toxic to your cells (typically <0.1%). |
| Peptide Degradation | Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8] Use freshly prepared dilutions for each experiment. |
| Suboptimal Peptide Concentration | The optimal concentration of Jagged-1 (188-204) is cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Concentrations typically range from 10 µM to 50 µM.[4] |
| Insufficient Stimulation Time | The kinetics of Notch activation can vary. Conduct a time-course experiment to identify the peak of NICD cleavage and downstream gene expression. For example, NICD cleavage can be detected as early as 30 minutes, while downstream gene expression may take several hours. |
| Inactive Peptide Batch | If possible, test a new batch of the peptide. Use a scrambled peptide with the same amino acid composition but a randomized sequence as a negative control to ensure the observed effects are specific to the Jagged-1 (188-204) sequence.[8] |
| Low Notch Receptor Expression | Confirm that your cell line expresses the target Notch receptor (Notch1-4) at sufficient levels using techniques like qPCR or Western blotting. |
Problem 2: High Variability Between Replicates or Experiments
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Peptide Preparation | Prepare a single, large stock solution of the peptide to be used across multiple experiments to minimize variability from weighing and dissolving small amounts of lyophilized powder. Ensure thorough mixing of the stock solution before making dilutions. |
| Cell Passage Number and Confluency | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. Seed cells at a consistent density and ensure they reach a similar confluency at the time of stimulation, as cell-cell contact can influence Notch signaling. |
| Trifluoroacetate (TFA) Contamination | Peptides are often purified using HPLC, which can leave residual TFA salts. TFA can be toxic to cells and interfere with assays. If you suspect TFA interference, consider ordering the peptide with TFA removal or salt exchange (e.g., to acetate or HCl salt form). |
| Batch-to-Batch Peptide Variability | Different synthesis batches of the peptide can have slight variations in purity and composition. If you observe a sudden change in results with a new batch, consider re-optimizing the concentration. When possible, purchase a larger quantity of a single batch for a series of experiments. |
Data Presentation: Illustrative Experimental Data
The following tables provide examples of expected quantitative results from successful Jagged-1 (188-204) stimulation experiments.
Table 1: Time-Course of Notch Intracellular Domain (NICD) Cleavage
Assay: Western Blot analysis of NICD levels in human pulmonary arterial smooth muscle cells (PASMCs) stimulated with 50 µM Jagged-1 (188-204).
| Time (minutes) | Normalized NICD Level (Arbitrary Units) |
| 0 | 1.00 |
| 5 | 1.25 |
| 10 | 1.80 |
| 30 | 2.50 |
| 60 | 1.75 |
Data is illustrative and based on trends observed in published studies.
Table 2: Dose-Dependent Induction of Notch Target Gene HES1
Assay: qPCR analysis of HES1 mRNA levels in human keratinocytes stimulated for 6 hours with varying concentrations of Jagged-1 (188-204).
| Jagged-1 (188-204) Concentration (µM) | Fold Change in HES1 mRNA Expression |
| 0 (Vehicle Control) | 1.0 |
| 10 | 2.5 |
| 20 | 4.8 |
| 40 | 8.2 |
| 50 | 8.5 |
Data is illustrative and represents a typical dose-response relationship.
Table 3: Effect of Scrambled Peptide Control on Notch Activation
Assay: Luciferase reporter assay for Notch signaling activity in a stable reporter cell line stimulated for 24 hours.
| Treatment | Luciferase Activity (Relative Light Units) |
| Vehicle Control | 100 ± 15 |
| 40 µM Jagged-1 (188-204) | 850 ± 50 |
| 40 µM Scrambled Jagged-1 Peptide | 110 ± 20 |
Data is illustrative and demonstrates the specificity of the Jagged-1 (188-204) peptide.
Experimental Protocols
Protocol 1: In Vitro Stimulation of Keratinocytes with Jagged-1 (188-204)
-
Cell Seeding: Plate human keratinocytes in appropriate culture vessels and grow them to 70-80% confluency in keratinocyte growth medium.
-
Peptide Preparation:
-
Prepare a 10 mM stock solution of Jagged-1 (188-204) peptide in sterile DMSO.
-
Prepare a 10 mM stock solution of a scrambled control peptide in sterile DMSO.
-
-
Cell Starvation (Optional): Depending on the cell type and experimental goals, you may want to serum-starve the cells for 2-4 hours prior to stimulation to reduce basal signaling.
-
Stimulation:
-
Dilute the Jagged-1 (188-204) and scrambled peptide stock solutions in fresh culture medium to the desired final concentration (e.g., 40 µM).[4]
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing the peptides or vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours for differentiation studies).[4]
-
Downstream Analysis: Harvest the cells for downstream analysis, such as RNA extraction for qPCR or protein extraction for Western blotting.
Protocol 2: Western Blotting for NICD
-
Protein Extraction: After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved Notch1 intracellular domain (NICD) overnight at 4°C. A typical dilution is 1:1000 in 5% BSA/TBST.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the same membrane for a loading control protein, such as β-actin or GAPDH, to ensure equal protein loading.
Protocol 3: qPCR for HES1 and HEY1
-
RNA Extraction: Extract total RNA from the stimulated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for your target genes (HES1, HEY1) and a housekeeping gene (e.g., GAPDH, ACTB), and nuclease-free water.
-
Example Primer Sequences (Human):
-
HES1 Forward: 5'-AGGCGGACATTCTGGAAATG-3'
-
HES1 Reverse: 5'-CGTTCATGCACTCGCTGAAG-3'
-
HEY1 Forward: 5'-GTACCCAGTGCCTTTGAGGG-3'
-
HEY1 Reverse: 5'-GGTCCC-AAAC-TCC-GAT-AGT-CC-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Add the cDNA template to the master mix in a qPCR plate.
-
-
qPCR Cycling: Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Visualizations
Caption: Canonical Notch signaling pathway activated by Jagged-1 (188-204).
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Frontiers | Specific Targeting of Notch Ligand-Receptor Interactions to Modulate Immune Responses: A Review of Clinical and Preclinical Findings [frontiersin.org]
- 2. Influence of the Assembly State on the Functionality of a Supramolecular Jagged1-Mimicking Peptide Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. genscript.com [genscript.com]
- 8. anaspec.com [anaspec.com]
Technical Support Center: Improving Jagged-1 (188-204) Peptide Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the intracellular delivery of the Jagged-1 (188-204) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the Jagged-1 (188-204) peptide and what is its mechanism of action?
A1: The Jagged-1 (188-204) peptide is a 17-amino-acid fragment derived from the Delta/Serrate/Lag2 (DSL) domain of the human Jagged-1 protein.[1][2] This peptide functions as an agonist for Notch receptors.[3][4] Jagged-1 is a ligand in the highly conserved Notch signaling pathway, which plays a critical role in determining cell fate during development and in adult tissues.[5][6] The binding of Jagged-1 to a Notch receptor on an adjacent cell initiates a series of proteolytic cleavages of the receptor. This process releases the Notch intracellular domain (NICD), which then translocates to the nucleus to act as a transcriptional activator for downstream target genes, such as those in the HES and HEY families.[6][7]
Q2: Why is effective delivery of the Jagged-1 (188-204) peptide to cells a challenge?
A2: The primary challenge lies in the mechanism of Notch activation. The Notch signaling pathway requires direct cell-to-cell contact for engagement.[8] Soluble Jagged-1 actively inhibits Notch signaling by occupying the receptor without leading to the necessary cleavage and release of the NICD.[9] Therefore, for the Jagged-1 (188-204) peptide to effectively activate the pathway, it must be presented to the cell in a manner that mimics this cell-bound interaction. Simply adding the soluble peptide to cell culture media is often ineffective.[1] Furthermore, like many peptides, it may have limited ability to cross the cell membrane on its own to engage with intracellular components if that were its intended target.
Q3: What are the common strategies to improve the delivery and efficacy of the Jagged-1 (188-204) peptide?
A3: Common strategies focus on enhancing cellular uptake and ensuring proper presentation of the peptide to the Notch receptor. These include:
-
Immobilization: Attaching the peptide to a solid support, such as microbeads or culture surfaces, can mimic the presentation of the ligand on a neighboring cell.[9][10]
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can facilitate the transport of molecular cargo across the cell membrane.[11][12] Conjugating Jagged-1 (188-204) to a CPP like TAT or Penetratin can improve its intracellular delivery.[13][14]
-
Nanocarrier Systems: Encapsulating or functionalizing nanoparticles (e.g., gold nanoparticles) or hydrogels with the peptide can enhance its stability and cellular uptake.[1][9][10]
Troubleshooting Guides
Problem 1: Low or no activation of the Notch signaling pathway after treatment with Jagged-1 (188-204).
-
Possible Cause 1: Ineffective peptide delivery.
-
Solution: As discussed in the FAQs, soluble Jagged-1 (188-204) is often insufficient for Notch activation.[9] Consider modifying your delivery strategy. You can either conjugate the peptide to a cell-penetrating peptide (CPP) to enhance uptake or immobilize the peptide on a surface or microbeads to better mimic cell-cell signaling.[9][11]
-
-
Possible Cause 2: Incorrect peptide concentration.
-
Possible Cause 3: Insufficient incubation time.
-
Solution: The kinetics of Notch activation can vary between cell types. Conduct a time-course experiment to identify the optimal treatment duration. Some studies have used incubation times ranging from 30 minutes to 24 hours or longer.[16]
-
-
Possible Cause 4: Issues with the target cells.
-
Solution: Confirm that your target cells express sufficient levels of Notch receptors. You can verify this using techniques like qPCR, western blotting, or flow cytometry.
-
Problem 2: High cellular toxicity or apoptosis observed after peptide treatment.
-
Possible Cause 1: Peptide concentration is too high.
-
Solution: High concentrations of any peptide, including CPP-conjugated peptides, can lead to cytotoxicity. Reduce the peptide concentration and perform a cell viability assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration.
-
-
Possible Cause 2: Contaminants in the peptide preparation.
-
Solution: Ensure you are using a high-purity peptide (>95%).[17] If you are preparing the peptide in-house, consider re-purifying it. If purchased, obtain a certificate of analysis from the supplier.
-
-
Possible Cause 3: The delivery vehicle itself is toxic.
-
Solution: If you are using a CPP or a nanocarrier, it's crucial to test the vehicle alone for any cytotoxic effects on your cells. Run a control experiment with just the CPP or nanocarrier to assess its impact on cell viability.
-
Data Presentation
Table 1: Comparison of Jagged-1 (188-204) Delivery Methods
| Delivery Method | Typical Concentration Range | Estimated Delivery Efficiency | Potential for Cytotoxicity | Key Consideration |
| Soluble Peptide | 10-100 µM | Very Low | Low | Generally ineffective for Notch activation.[9] |
| CPP-Peptide Conjugate | 1-20 µM | Moderate to High | Moderate | The choice of CPP can influence efficiency and toxicity.[14] |
| Immobilized Peptide | Surface-dependent | N/A (surface-bound) | Low | Mimics physiological cell-cell contact.[9] |
| Nanoparticle-based | 0.1-10 µM | High | Moderate to High | Nanoparticle properties (size, charge) must be optimized. |
Note: The data presented in this table are representative estimates based on literature for similar peptide delivery systems and should be optimized for your specific experimental setup.
Experimental Protocols
Protocol 1: Covalent Conjugation of Jagged-1 (188-204) to TAT CPP
This protocol describes a general method for conjugating the Jagged-1 (188-204) peptide to the TAT cell-penetrating peptide using a maleimide-thiol reaction. This requires the Jagged-1 peptide to be synthesized with a C-terminal cysteine and the TAT peptide with an N-terminal maleimide group.
-
Peptide Preparation:
-
Synthesize or procure Jagged-1 (188-204) with a C-terminal cysteine residue.
-
Synthesize or procure the TAT peptide (YGRKKRRQRRR) with an N-terminal maleimide modification.
-
-
Dissolving the Peptides:
-
Dissolve the cysteine-containing Jagged-1 peptide in a reaction buffer (e.g., phosphate-buffered saline, pH 7.2) to a final concentration of 1-2 mg/mL.
-
Dissolve the maleimide-modified TAT peptide in DMSO and then dilute it into the reaction buffer.
-
-
Conjugation Reaction:
-
Mix the two peptide solutions at a 1:1.2 molar ratio (Jagged-1:TAT).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
-
Purification:
-
Purify the resulting conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Verification:
-
Confirm the identity and purity of the conjugate using mass spectrometry (e.g., MALDI-TOF).
-
Protocol 2: Intracellular Delivery of TAT-Jagged-1 (188-204) Conjugate
-
Cell Seeding: Seed your target cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Peptide Preparation: Prepare a stock solution of the purified TAT-Jagged-1 (188-204) conjugate in sterile, nuclease-free water or PBS.
-
Treatment:
-
Dilute the peptide conjugate stock solution to the desired final concentration in serum-free cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the peptide conjugate to the cells.
-
-
Incubation: Incubate the cells with the peptide for the desired period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Assay: After incubation, wash the cells with PBS and proceed with your downstream analysis to assess Notch pathway activation (e.g., qPCR for Hes1, western blot for NICD).
Visualizations
Caption: Canonical Notch Signaling Pathway.
Caption: Troubleshooting Low Notch Activation.
Caption: Selecting a Peptide Delivery Strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of the Assembly State on the Functionality of a Supramolecular Jagged1-Mimicking Peptide Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Jagged1 (JAG1): Structure, Expression, and Disease Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAG1 - Wikipedia [en.wikipedia.org]
- 7. JCI Insight - Assemblies of JAG1 and JAG2 determine tracheobronchial cell fate in mucosecretory lung disease [insight.jci.org]
- 8. JAG-1 (188-204) | CRB1001588 | Biosynth [biosynth.com]
- 9. Biomedical engineering approaches for the delivery of JAGGED1 as a potential tissue regenerative therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biomedical engineering approaches for the delivery of JAGGED1 as a potential tissue regenerative therapy [frontiersin.org]
- 11. Synthesis of Cell-Penetrating Peptides for Cargo Delivery | Springer Nature Experiments [experiments.springernature.com]
- 12. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delivery of Proteins, Peptides or Cell-impermeable Small Molecules into Live Cells by Incubation with the Endosomolytic Reagent dfTAT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
Validation & Comparative
A Comparative Guide to Jagged-1 (188-204) and Delta-like Ligand (DLL) Peptides in Notch Signaling
For Researchers, Scientists, and Drug Development Professionals
The Notch signaling pathway is a critical regulator of cell fate decisions, playing a pivotal role in development, tissue homeostasis, and various disease states, including cancer. Modulation of this pathway through synthetic peptides that mimic its natural ligands offers a promising therapeutic avenue. This guide provides a detailed comparison of two key players in Notch activation: the Jagged-1 (188-204) peptide fragment and peptides derived from the Delta-like ligand (DLL) family.
Executive Summary
This guide delves into the structural and functional differences between the Jagged-1 (188-204) peptide and DLL peptides, with a focus on their interaction with Notch receptors and their downstream cellular effects. While both can modulate Notch signaling, they exhibit distinct binding affinities and can trigger opposing biological outcomes, particularly in the context of angiogenesis. This document provides a comprehensive overview of their biochemical properties, signaling pathways, and includes detailed experimental protocols for their comparative analysis.
Biochemical Properties and Binding Affinity
The interaction between Notch ligands and receptors is the initial and most critical step in signal transduction. While both Jagged-1 and DLL family members are transmembrane ligands for Notch receptors, their binding affinities can vary significantly, influencing the strength and outcome of the signal.
The Jagged-1 (188-204) peptide is a fragment of the full-length Jagged-1 protein and has been identified as a Notch agonist[1][2]. The binding affinity of the full-length Jagged-1 ectodomain to the Notch1 ectodomain has been measured to be in the nanomolar range[3]. In one study, the Jagged-1 peptide bound to Notch1 with a 2.1-fold stronger affinity than the DLL4 peptide[3].
In contrast, the binding affinity of DLL peptides to Notch receptors varies among the different DLL family members (DLL1, DLL3, and DLL4). Notably, DLL4 has been shown to bind to Notch1 with a significantly higher affinity than DLL1[4]. The dissociation constant (Kd) for the interaction between the Notch1 ectodomain and DLL4 is in the nanomolar to low micromolar range, whereas for DLL1 it is in the micromolar range[4][5]. Engineered variants of DLL4 have been developed with even higher affinities, exhibiting up to a 1000-fold increase in binding to Notch receptors compared to the wild-type[6].
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |
| Jagged-1 (ectodomain) | Notch1 (ectodomain) | Microscale Thermophoresis | 6.04 ± 1.56 nM | [3] |
| DLL4 (ectodomain) | Notch1 (ectodomain) | Microscale Thermophoresis | 12.8 ± 2.46 nM | [3] |
| DLL4 (N-EGF2) | Notch1 (1-14) | Surface Plasmon Resonance | 12.7 µM | [5] |
| DLL1 (ectodomain) | Notch1 (EGF 6-15) | Biolayer Interferometry | ~12.4 µM | [4] |
| High-affinity DLL4 variant (DeltaMAX) | Notch1 | Surface Plasmon Resonance | 24 nM | [6] |
Table 1: Comparative Binding Affinities of Jagged-1 and DLL Ligands to Notch1 Receptor.
Signaling Pathways and Cellular Responses
Upon binding to a Notch receptor, both Jagged-1 and DLL peptides initiate a cascade of proteolytic cleavages of the receptor, leading to the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and activates the transcription of target genes, such as those in the HES and HEY families.
While the core signaling cascade is similar, the downstream cellular effects of Jagged-1 and DLL peptides can be strikingly different, and even opposing, depending on the cellular context.
A prime example is in angiogenesis , the formation of new blood vessels. DLL4-Notch signaling is a key negative regulator of endothelial cell sprouting, leading to a more organized and less branched vascular network. In contrast, Jagged-1 has been shown to be pro-angiogenic, promoting endothelial cell sprouting and tumor growth[7][8][9]. This antagonistic relationship is crucial for the proper patterning of blood vessels.
In the context of T-cell differentiation , both ligands play important roles. DLL ligands are generally associated with the promotion of Th1 and cytotoxic T lymphocyte responses, which are critical for anti-tumor immunity. Conversely, Jagged ligands have been implicated in promoting Th2 and regulatory T-cell differentiation, which can suppress anti-tumor responses[10].
Experimental Protocols
To facilitate the direct comparison of Jagged-1 (188-204) and DLL peptides in your research, we provide the following detailed experimental protocols.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol outlines the steps for quantifying the binding affinity between a peptide (analyte) and a Notch receptor ectodomain (ligand) using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant Notch1 receptor ectodomain (ligand)
-
Jagged-1 (188-204) and DLL peptides (analytes)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the Notch1 receptor ectodomain solution (typically 10-50 µg/mL in a low pH buffer like 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
-
Analyte Interaction:
-
Prepare a series of dilutions of the Jagged-1 (188-204) or DLL peptide in running buffer.
-
Inject the peptide solutions over both the ligand and reference flow cells at a constant flow rate.
-
Monitor the change in resonance units (RU) over time to observe association and dissociation phases.
-
-
Regeneration:
-
After each peptide injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd)[11][12].
-
Notch Signaling Luciferase Reporter Assay
This assay measures the activation of the Notch signaling pathway by quantifying the activity of a luciferase reporter gene under the control of a CSL-responsive promoter.
Materials:
-
HEK293T cells (or other suitable cell line)
-
CSL-luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Jagged-1 (188-204) and DLL peptides
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with the CSL-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Treat the cells with varying concentrations of Jagged-1 (188-204) or DLL peptides for 24-48 hours. Include a vehicle control.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the pro- or anti-angiogenic potential of the peptides by measuring their effect on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
Jagged-1 (188-204) and DLL peptides
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.
-
-
Cell Seeding and Treatment:
-
Seed HUVECs onto the coated wells in endothelial cell growth medium.
-
Treat the cells with different concentrations of Jagged-1 (188-204) or DLL peptides. Include a vehicle control and a positive control (e.g., VEGF).
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Stain the cells with Calcein AM and visualize the tube-like structures using a fluorescence microscope.
-
-
Data Analysis:
In Vitro T-Cell Differentiation Assay
This protocol is for inducing the differentiation of naïve CD4+ T cells into different helper T-cell subsets (e.g., Th1, Th2) in the presence of the peptides.
Materials:
-
Naïve CD4+ T cells (isolated from spleen or peripheral blood)
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Cytokines for directing differentiation (e.g., IL-12 and anti-IL-4 for Th1; IL-4 and anti-IFN-γ for Th2)
-
Jagged-1 (188-204) and DLL peptides
-
Flow cytometer and antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-IL-4)
Procedure:
-
T-Cell Activation and Culture:
-
Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies.
-
Culture naïve CD4+ T cells in the coated wells with the appropriate cytokine cocktail for the desired T-cell subset.
-
Add varying concentrations of Jagged-1 (188-204) or DLL peptides to the cultures.
-
-
Incubation:
-
Incubate the cells for 3-5 days to allow for differentiation.
-
-
Restimulation and Staining:
-
Restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Perform intracellular cytokine staining for lineage-specific transcription factors and cytokines (e.g., T-bet and IFN-γ for Th1; GATA3 and IL-4 for Th2).
-
-
Data Analysis:
Conclusion
The Jagged-1 (188-204) and DLL peptides represent valuable tools for dissecting and manipulating the Notch signaling pathway. While both can activate Notch signaling, their distinct binding affinities and, in some contexts, opposing functional effects underscore the complexity and context-dependency of Notch-mediated cellular responses. For researchers and drug development professionals, understanding these differences is paramount for the rational design of targeted therapies that can either promote or inhibit specific Notch-dependent processes. The experimental protocols provided in this guide offer a robust framework for the comparative evaluation of these and other Notch-modulating peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Intrinsic Selectivity of Notch 1 for Delta-like 4 Over Delta-like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for Notch1 engagement of Delta-like 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The notch ligands Dll4 and Jagged1 have opposing effects on angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. research.abo.fi [research.abo.fi]
- 10. Specific Targeting of Notch Ligand-Receptor Interactions to Modulate Immune Responses: A Review of Clinical and Preclinical Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. Notch Signal Pathway - Report Lentivirus [gentarget.com]
- 16. corning.com [corning.com]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. promocell.com [promocell.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. In Vitro Th Differentiation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. antbioinc.com [antbioinc.com]
- 23. In vitro Differentiation of Mouse Th0, Th1 and Th2 from Naïve CD4 T Cells [bio-protocol.org]
The Role of Jagged-1 (188-204) Scrambled Peptide as a Negative Control: A Comparative Guide
For researchers, scientists, and drug development professionals, the use of appropriate negative controls is paramount for the validation of experimental results. In studies involving the Jagged-1 (188-204) peptide, a known agonist of the Notch signaling pathway, a scrambled version of this peptide is widely employed as a negative control. This guide provides a comprehensive comparison of the Jagged-1 (188-204) active peptide and its scrambled counterpart, supported by experimental data, detailed protocols, and signaling pathway diagrams.
The Jagged-1 (188-204) peptide is a 17-amino acid fragment derived from the Delta/Serrate/Lag-2 (DSL) domain of the human Jagged-1 protein. This domain is crucial for its interaction with Notch receptors, initiating a signaling cascade that regulates fundamental cellular processes such as proliferation, differentiation, and apoptosis. To ensure that the observed biological effects are a direct result of the specific amino acid sequence of the Jagged-1 (188-204) peptide and not due to non-specific peptide effects, a scrambled peptide with the same amino acid composition but a randomized sequence is used as a negative control.
Comparative Analysis of Jagged-1 (188-204) and its Scrambled Control
Experimental evidence from various studies demonstrates the inert nature of the Jagged-1 (188-204) scrambled peptide in contrast to the bioactivity of the active peptide. Below are tables summarizing quantitative data from key experiments.
Peptide Sequences:
| Peptide | Sequence |
| Jagged-1 (188-204) | H-Cys-Asp-Asp-Tyr-Tyr-Tyr-Gly-Phe-Gly-Cys-Asn-Lys-Phe-Cys-Arg-Pro-Arg-OH |
| Scrambled Peptide | H-Arg-Cys-Gly-Pro-Asp-Cys-Phe-Asp-Asn-Tyr-Gly-Arg-Tyr-Lys-Tyr-Cys-Phe-OH |
Performance in Functional Assays:
Table 1: Effect on Store-Operated Ca2+ Entry (SOCE) in Human Pulmonary Arterial Smooth Muscle Cells (PASMCs)
This table summarizes data on the change in cytosolic Ca2+ concentration ([Ca2+]cyt) in response to peptide treatment. An increase in SOCE is an indicator of Notch pathway activation in these cells.
| Treatment | Concentration | Duration | Change in [Ca2+]cyt (Peak Amplitude, nM) | Change in [Ca2+]cyt (Plateau Amplitude, nM) |
| Vehicle Control | - | 30 min | 105.3 ± 8.7 | 45.2 ± 3.1 |
| Jagged-1 (188-204) | 50 µM | 30 min | 158.4 ± 12.1 | 75.3 ± 5.8 |
| Scrambled Peptide | 50 µM | 30 min | 108.1 ± 9.2 | 47.6 ± 3.9 |
*Data adapted from Yamamura H, et al. (2014). Values are presented as mean ± SE. *P < 0.01 vs. Vehicle Control.[1]
Table 2: Effect on Neuroblastoma Cell Proliferation and Notch Target Gene Expression
This table presents data on the impact of the peptides on the proliferation of SH-SY5Y neuroblastoma cells and the expression of the Notch target gene HES1.
| Treatment | Concentration | Duration | Cell Number (x 10^4) | Ki-67 Positive Cells (%) | HES1 mRNA Expression (Fold Change) |
| Control | - | 48 h | 109.6 ± 12.9 | 65.3 ± 2.1 | 1.0 |
| Jagged-1 (188-204) | 40 µM | 48 h | 213.0 ± 15.0 | 124.6 ± 4.2 | > 3.0* |
| Scrambled Peptide | 40 µM | 48 h | Data not explicitly shown, but stated to have no effect compared to control. | Data not explicitly shown, but stated to have no effect compared to control. | Data not explicitly shown, but stated to have no effect compared to control. |
*Data adapted from Colombo M, et al. (2013). Values are presented as mean ± SD. *P < 0.05 vs. Control.[2] While the study did not show the raw data for the scrambled peptide, it was used as a negative control in all experiments and showed no significant effect.[2]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Measurement of Store-Operated Ca2+ Entry (SOCE)
-
Cell Culture: Human pulmonary arterial smooth muscle cells (PASMCs) are cultured in smooth muscle growth medium supplemented with 5% fetal bovine serum and growth factors.
-
Peptide Preparation: Jagged-1 (188-204) and its scrambled control are dissolved in sterile distilled water to create a stock solution, which is then diluted in the experimental buffer to the final concentration.
-
Calcium Imaging:
-
PASMCs are loaded with the ratiometric calcium indicator Fura-2 AM.
-
Cells are then perfused with a Ca2+-free physiological salt solution.
-
To deplete intracellular calcium stores, a sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor (e.g., cyclopiazonic acid) is added.
-
After store depletion, the cells are perfused with a solution containing Ca2+, and the influx of Ca2+ (SOCE) is measured by monitoring the change in Fura-2 fluorescence ratio.
-
For experimental groups, cells are pre-incubated with either Jagged-1 (188-204) or the scrambled peptide for a specified duration before the addition of the SERCA inhibitor.
-
Neuroblastoma Cell Proliferation and Gene Expression Analysis
-
Cell Culture: SH-SY5Y neuroblastoma cells are maintained in a standard culture medium such as DMEM/F12 supplemented with fetal bovine serum.
-
Peptide Treatment: Jagged-1 (188-204) and the scrambled peptide are dissolved in the culture medium to the desired concentration and added to the cells for the specified time.
-
Cell Proliferation Assay:
-
Cell Counting: After treatment, cells are detached and counted using a hemocytometer or an automated cell counter. Trypan blue exclusion can be used to assess viability.
-
Ki-67 Staining: Cells are fixed, permeabilized, and incubated with an anti-Ki-67 antibody, a marker for proliferating cells. The percentage of Ki-67 positive cells is then determined by immunofluorescence microscopy or flow cytometry.
-
-
Quantitative Real-Time PCR (qRT-PCR) for HES1 Expression:
-
Total RNA is extracted from the treated cells.
-
cDNA is synthesized from the RNA using reverse transcriptase.
-
qRT-PCR is performed using primers specific for the HES1 gene and a reference gene (e.g., GAPDH or ACTB).
-
The relative expression of HES1 is calculated using the ΔΔCt method.
-
Signaling Pathways and Visualizations
Jagged-1 can activate both canonical and non-canonical Notch signaling pathways. The diagrams below, generated using Graphviz, illustrate these complex signaling cascades.
Canonical Notch Signaling Pathway
The canonical pathway is initiated by the binding of Jagged-1 to a Notch receptor, leading to proteolytic cleavages and the release of the Notch Intracellular Domain (NICD), which then translocates to the nucleus to regulate gene expression.
References
Validating Jagged-1 (188-204) Activity: A Comparative Guide with Notch Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of the Jagged-1 (188-204) peptide, a known Notch signaling agonist, in the presence and absence of specific Notch inhibitors. The data presented here, compiled from various studies, demonstrates the peptide's reliance on the Notch signaling pathway to elicit its cellular effects. This validation is crucial for researchers utilizing Jagged-1 (188-204) as a tool to study Notch-dependent processes and for those developing therapeutics targeting this pathway.
Quantitative Analysis of Jagged-1 (188-204) Activity with Notch Inhibition
The following table summarizes key quantitative data from studies investigating the impact of Notch inhibitors on the activity of the Jagged-1 (188-204) peptide across different cell types and assays. This data clearly illustrates that the biological effects of Jagged-1 (188-204) are significantly diminished in the presence of Notch pathway antagonists.
| Cell Type | Assay | Jagged-1 (188-204) Treatment | Notch Inhibitor | Outcome with Inhibitor | Reference |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Store-Operated Ca2+ Entry (SOCE) | 50 µM Jagged-1 (188-204) | 10 µM DAPT (γ-secretase inhibitor) | Significantly attenuated the Jagged-1-induced enhancement of SOCE.[1][2][3] | [1][2][3] |
| SH-SY5Y Neuroblastoma Cells | Cell Proliferation | 40 µM Jagged-1 (188-204) | 10 µM DAPT or Compound E (γ-secretase inhibitors) | GSI treatment inhibited the Jagged-1-induced increase in cell number. | [4] |
| Human Keratinocytes | Epidermal Maturation/Differentiation | Jagged-1 peptide | Soluble decoy Notch inhibitor | Prevented Jagged-1-induced differentiation and corneogenesis. | [5] |
| HEK293 Cells | Notch Reporter Assay (12xCSL-Luc) | 10-100 µM DSLJAG1 peptide | 10 µM DAPT | Lowered the Jagged-1-induced increase in Notch activity back to control levels. | |
| Human Mesenchymal Stem Cells (hMSCs) | Osteogenic Differentiation (ALP activity) | 40 µM Jagged-1 (188-204) | 20 µM DAPT | DAPT treatment reduced ALP activity, indicating inhibition of osteogenic differentiation. Jagged-1 treatment alone did not show a significant effect in this specific study. |
Signaling Pathways and Experimental Overview
To visually represent the mechanism of action and the experimental approach to validate Jagged-1 (188-204) activity, the following diagrams have been generated using Graphviz.
References
- 1. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Targeting Notch pathway induces growth inhibition and differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Specific Targeting of Notch Ligand-Receptor Interactions to Modulate Immune Responses: A Review of Clinical and Preclinical Findings [frontiersin.org]
Confirming the Jagged-1 (188-204) Pathway: A Comparative Guide to Gamma-Secretase Inhibitors and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of gamma-secretase inhibitors and alternative methods for validating the Jagged-1 (188-204) signaling pathway. Experimental data, detailed protocols, and visual diagrams are presented to facilitate informed decisions in your research.
The Jagged-1 (188-204) peptide, a fragment of the full-length Jagged-1 protein, acts as an agonist for the Notch signaling pathway. This pathway is a critical cell-to-cell communication system involved in a multitude of cellular processes, including differentiation, proliferation, and apoptosis. Dysregulation of the Notch pathway is implicated in various diseases, making the validation of its activation by specific ligands like Jagged-1 (188-204) a crucial step in many research endeavors.
A primary method for confirming the involvement of the canonical Notch pathway is through the use of gamma-secretase inhibitors (GSIs). Gamma-secretase is a multi-subunit protease complex that performs the final intramembrane cleavage of the Notch receptor, releasing the Notch Intracellular Domain (NICD). The liberated NICD then translocates to the nucleus to activate the transcription of target genes, such as those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families. GSIs block this critical cleavage step, thereby inhibiting the downstream signaling cascade.
Performance Comparison of Gamma-Secretase Inhibitors
Several small molecule inhibitors of gamma-secretase have been developed and are widely used in research. Their efficacy in inhibiting Notch signaling can be compared based on their half-maximal inhibitory concentration (IC50) values and their observed effects on downstream targets. While direct comparative studies on Jagged-1 (188-204)-induced signaling are limited, the following table summarizes the reported IC50 values for Notch inhibition by commonly used GSIs.
| Gamma-Secretase Inhibitor | Target | IC50 | Cell Line/System | Reference |
| DAPT | γ-secretase | ~20 nM | Various | |
| RO4929097 | γ-secretase | 5 ± 1 nM | HEK293 cells | |
| BMS-906024 | Pan-Notch | 0.7-3.4 nM | Recombinant Notch | |
| Compound E | γ-secretase | 0.32 nM | CHO cells | |
| Semagacestat (LY450139) | γ-secretase | 5.6 nM | Various |
Experimental Protocols
To aid in the experimental design for validating the Jagged-1 (188-204) pathway, detailed protocols for key experiments are provided below.
Protocol 1: Cell Culture and Treatment with Jagged-1 (188-204) and GSIs
This protocol outlines the general procedure for treating cultured cells with the Jagged-1 (188-204) peptide to activate the Notch pathway and subsequently inhibit it with a gamma-secretase inhibitor.
Materials:
-
Cell line of interest (e.g., HEK293, Jurkat, or a cell line relevant to your research)
-
Complete cell culture medium
-
Jagged-1 (188-204) peptide (lyophilized)
-
Sterile, nuclease-free water or appropriate solvent for peptide reconstitution
-
Gamma-secretase inhibitor (e.g., DAPT, RO4929097)
-
DMSO (for dissolving GSIs)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Peptide Reconstitution: Reconstitute the lyophilized Jagged-1 (188-204) peptide in sterile, nuclease-free water to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
GSI Preparation: Prepare a stock solution of the chosen gamma-secretase inhibitor in DMSO. For example, a 10 mM stock of DAPT is commonly used. Store aliquots at -20°C.
-
Pre-treatment with GSI (Optional): To determine the inhibitory effect of the GSI, pre-treat the cells with the desired concentration of the inhibitor for 1-2 hours before adding the Jagged-1 peptide. A vehicle control (DMSO) should be included.
-
Jagged-1 (188-204) Treatment: Dilute the Jagged-1 (188-204) stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µg/mL). Remove the old medium from the cells and add the medium containing the Jagged-1 peptide.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) to allow for Notch pathway activation and downstream gene expression.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for downstream applications such as Western blotting or a luciferase assay.
Protocol 2: Western Blotting for NICD and Hes1
This protocol describes the detection of the cleaved Notch intracellular domain (NICD) and the downstream target protein Hes1 by Western blotting to confirm pathway activation and inhibition.
Materials:
-
Cell lysates from Protocol 1
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-cleaved Notch1 (Val1744) antibody
-
Anti-Hes1 antibody
-
Anti-β-actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95-100°C.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system. The presence of a band for cleaved Notch1 and Hes1, which is reduced in the presence of a GSI, confirms the pathway.
Protocol 3: Notch Reporter Gene Assay
This luciferase-based reporter assay provides a quantitative measure of Notch signaling activity.
Materials:
-
Cell line of interest
-
Notch-responsive reporter plasmid (e.g., containing multiple RBP-Jκ binding sites upstream of a minimal promoter driving firefly luciferase)
-
Control plasmid with a constitutively expressed Renilla luciferase (for normalization)
-
Transfection reagent
-
Jagged-1 (188-204) peptide
-
Gamma-secretase inhibitor
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the Notch-responsive reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.
-
Treatment: After 24 hours, treat the cells with Jagged-1 (188-204) peptide in the presence or absence of a gamma-secretase inhibitor as described in Protocol 1. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A significant increase in the normalized luciferase activity upon Jagged-1 (188-204) treatment, which is attenuated by the GSI, confirms the activation of the canonical Notch pathway.
Alternatives to Gamma-Secretase Inhibitors
Blocking Antibodies
Monoclonal antibodies that specifically target the extracellular domain of Notch receptors or the Jagged-1 ligand can be used to block their interaction and subsequent signaling.
-
Anti-Notch Receptor Antibodies: These antibodies bind to the Notch receptor and prevent its interaction with Jagged-1.
-
Anti-Jagged1 Antibodies: These antibodies bind to the Jagged-1 ligand, preventing it from activating the Notch receptor.
Advantages:
-
Higher specificity compared to GSIs.
-
Can target specific Notch receptors or ligands.
Disadvantages:
-
Can be more expensive than small molecule inhibitors.
-
Efficacy can vary depending on the antibody and cell type.
RNA Interference (siRNA/shRNA)
Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to specifically knockdown the expression of key components of the pathway, such as the Notch receptor or Jagged-1 itself.
Advantages:
-
Highly specific gene silencing.
-
Can be used to study the long-term effects of pathway inhibition.
Disadvantages:
-
Requires optimization of transfection/transduction efficiency.
-
Off-target effects of siRNAs are a potential concern.
The following table provides a qualitative comparison of these different approaches:
| Method | Specificity | Ease of Use | Cost | Potential Off-Target Effects |
| Gamma-Secretase Inhibitors | Low | High | Low | High (other γ-secretase substrates) |
| Blocking Antibodies | High | Moderate | High | Low |
| siRNA/shRNA | High | Moderate | Moderate | Moderate (off-target gene silencing) |
Visualizing the Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the Jagged-1 signaling pathway and a typical experimental workflow for its validation.
A Comparative Guide to Alternative Methods for Activating the Notch Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
The Notch signaling pathway is a cornerstone of intercellular communication, governing critical processes such as cell fate determination, proliferation, and differentiation. While canonical activation through ligand-receptor interaction is well-studied, a variety of alternative methods have been developed to experimentally manipulate this pathway. This guide provides a comprehensive comparison of these alternative activation methods, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
The Canonical Notch Signaling Pathway
Canonical Notch signaling is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on a "sending" cell to a Notch receptor on a "receiving" cell. This interaction triggers a series of proteolytic cleavages of the receptor, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/LAG-1) and co-activators like Mastermind-like (MAML) to activate the transcription of target genes, such as those in the HES and HEY families.[1][2]
Caption: The canonical Notch signaling pathway.
Ligand-Independent Activation Methods
Ligand-independent mechanisms bypass the need for cell-to-cell contact with a ligand-expressing cell, offering unique experimental advantages.
Chemical Chelation (EDTA)
Mechanism: The structural integrity of the Notch receptor's negative regulatory region (NRR) is maintained by calcium ions.[3] Chelating agents like EDTA disrupt these calcium-dependent interactions, leading to a conformational change that exposes the S2 cleavage site to ADAM proteases, initiating the cleavage cascade and NICD release.[3][4] Studies suggest that EDTA is a potent inducer of Notch signaling, potentially more so than natural ligands like Dll4, although its physiological relevance is debated.[5]
Quantitative Data:
| Activator | Cell Type | Assay | Result | Reference |
| EDTA | MEC1 cells | Western Blot (NICD) | Dose-dependent increase in cleaved NICD | [4] |
| EDTA | Mouse Embryonic Fibroblasts | Western Blot (NICD) | Rapid and robust NICD cleavage, dependent on ADAM17 | [5] |
Experimental Protocol: EDTA-induced Notch Activation
-
Cell Culture: Plate cells (e.g., MEC1 or MEFs) and grow to the desired confluency.
-
Preparation of EDTA Solution: Prepare a stock solution of 0.5 M EDTA, pH 8.0, in sterile water.
-
Treatment:
-
Aspirate the culture medium.
-
Wash cells once with sterile PBS.
-
Add culture medium containing the desired final concentration of EDTA (e.g., 1-5 mM).
-
Incubate for the desired time (e.g., 3 hours).
-
-
Analysis: Harvest cells for downstream analysis, such as Western blotting for cleaved NICD or qPCR for Notch target genes.[4]
Modulation of Endosomal Trafficking (Deltex)
Mechanism: The E3 ubiquitin ligase Deltex (DTX) can regulate Notch signaling in a ligand-independent manner. Deltex binds to the ankyrin repeats of the Notch intracellular domain and can promote its endocytosis and subsequent activation within endosomal compartments.[6][7] In some contexts, Deltex acts as a positive regulator of the Notch pathway.[7][8]
Quantitative Data: Quantitative data for Deltex-mediated activation is often presented in the context of genetic interaction studies. Direct fold-change measurements from reporter assays are less common in the initial search results but studies show Deltex overexpression can rescue dx loss-of-function mutations and produce phenotypes similar to Notch activation.[8]
Experimental Protocol: Deltex Overexpression
-
Vector Construction: Clone the coding sequence of the desired Deltex isoform into a mammalian expression vector (e.g., pcDNA3.1).
-
Transfection: Transfect the target cells with the Deltex expression vector or an empty vector control using a suitable transfection reagent.
-
Co-transfection with Reporter: For quantitative analysis, co-transfect with a Notch-responsive luciferase reporter plasmid (e.g., 4xCSL-luciferase) and a control plasmid (e.g., Renilla luciferase).
-
Incubation: Culture the cells for 24-48 hours post-transfection to allow for protein expression.
-
Analysis:
-
For luciferase assays, lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol.[9]
-
Alternatively, harvest cells for qPCR analysis of Notch target genes or Western blotting to confirm Deltex expression.
-
Chemical Activators
Several small molecules have been identified that can activate the Notch signaling pathway through various mechanisms.
Resveratrol
Mechanism: Resveratrol, a polyphenol found in grapes and other plants, has been identified as a potent activator of the Notch signaling pathway.[4] The exact mechanism is still under investigation but it has been shown to induce the expression of functional Notch1 protein and activate the pathway through transcriptional regulation.[10]
Quantitative Data:
| Activator | Cell Type | Assay | Result | Reference |
| Resveratrol (1-10 µM) | HMEC-1, HAVSMC | Luciferase Reporter (Hes1, Hes5, 4xCSL) | Dose-dependent increase in luciferase activity | [4] |
| Resveratrol (25-50 µM) | Anaplastic Thyroid Carcinoma Cells | qPCR (TTF1, Pax8) | 4- to 6-fold increase in TTF1 mRNA; up to 5-fold increase in Pax8 mRNA | [11] |
Experimental Protocol: Resveratrol-induced Notch Activation
-
Cell Culture: Plate cells (e.g., HMEC-1 or ATC cells) and allow them to attach overnight.
-
Preparation of Resveratrol Solution: Prepare a stock solution of resveratrol in DMSO.
-
Treatment:
-
Dilute the resveratrol stock solution in culture medium to the desired final concentration (e.g., 1-50 µM).
-
Replace the existing medium with the resveratrol-containing medium.
-
Incubate for the desired duration (e.g., 24-72 hours).
-
-
Analysis: Perform downstream analysis such as luciferase assays, qPCR for Notch target genes, or Western blotting for Notch pathway components.[4][11]
Retinoic Acid (All-trans Retinoic Acid - ATRA)
Mechanism: The effect of retinoic acid on Notch signaling appears to be context-dependent. While some studies report that RA and its derivatives can activate RA signaling, others indicate that it can inhibit Notch signaling, particularly in the context of cancer stem cells.[8][12][13] Therefore, its use as a Notch activator should be carefully validated in the specific experimental system.
Quantitative Data:
| Activator | Cell Type | Assay | Result | Reference |
| Retinoids | Mouse Embryonic Fibroblasts | Luciferase Reporter (RARE) | Substantial activation of luciferase activity | [12] |
| ATRA | Glioblastoma Neurospheres | Microarray, qPCR | Downregulation of Notch pathway members (HES, HEY) | [8] |
Experimental Protocol: Retinoic Acid Treatment
-
Cell Culture: Plate cells and allow them to adhere.
-
Preparation of ATRA Solution: Prepare a stock solution of ATRA in a suitable solvent like DMSO. Protect from light.
-
Treatment:
-
Dilute the ATRA stock in culture medium to the desired final concentration (e.g., 1-10 µM).
-
Replace the culture medium with the ATRA-containing medium.
-
Incubate for the specified time (e.g., 48-96 hours).
-
-
Analysis: Assess Notch pathway activity using appropriate methods like qPCR or Western blotting, being mindful of the potential for inhibitory effects.[8]
Mechanical Activation
Mechanical forces can induce conformational changes in the Notch receptor, leading to its activation.
Cyclic Stretch
Mechanism: Applying cyclic uniaxial stretch to cells can activate Notch signaling. This mechanical stimulation can lead to an increase in reactive oxygen species (ROS), which in turn can activate TACE (an ADAM protease) and subsequently Notch3.[14][15] This leads to the nuclear translocation of NICD and expression of target genes.[15]
Quantitative Data:
| Activator | Cell Type | Assay | Result | Reference |
| Cyclic Stretch (10%, 1 Hz) | Human Vascular Smooth Muscle Cells | qPCR (Hes1, HRT-1) | Significant increase in Hes1 and HRT-1 expression | [16] |
| Cyclic Stretch | Human Bone Marrow-Derived Mesenchymal Stromal Cells | qPCR (HES1, HEY1) | Upregulation of HES1 and HEY1 mRNA | [17] |
Experimental Protocol: Notch Activation by Cyclic Stretch
-
Cell Seeding: Seed cells (e.g., human VSMCs) onto flexible silicone membranes (e.g., BioFlex plates).
-
Cell Culture: Culture cells until they reach the desired confluency.
-
Application of Cyclic Stretch:
-
Place the culture plates on a cyclic strain unit (e.g., Flexcell Tension System).
-
Apply uniaxial cyclic stretch at a specified magnitude and frequency (e.g., 10% elongation at 1 Hz).
-
Include non-stretched control plates.
-
-
Incubation: Continue the cyclic stretch for the desired duration (e.g., 1-24 hours).
-
Analysis: After the stretch regimen, harvest cells for analysis of Notch activation, such as qPCR for HES1 and HEY1, or Western blotting for NICD and nuclear translocation of Notch3.[15][16]
Caption: Experimental workflow for Notch activation via cyclic stretch.
Immobilized Ligands and Synthetic Agonists
These methods aim to mimic the presentation of ligands on a neighboring cell surface.
Plate-Bound/Immobilized Ligands
Mechanism: Soluble Notch ligands are generally not effective at activating the receptor. However, when immobilized on a solid support like a culture plate or beads, they can effectively trigger Notch signaling.[18] This immobilization is thought to provide the necessary mechanical resistance to allow for the conformational changes in the Notch receptor upon binding.[19]
Quantitative Data:
| Activator | Cell Type | Assay | Result | Reference |
| Plate-bound DeltaMAX | U2OS cells | Luciferase Reporter | Potent activation (EC50 6.8 nM) | [19] |
| Plate-bound Jag1-ext-Fc | CHO-K1 cells | Luciferase Reporter | ~3-fold less efficient at activating Notch1 compared to Notch2 | [20] |
Experimental Protocol: Notch Activation with Plate-Bound Ligands
-
Plate Coating:
-
Use streptavidin-coated plates if using biotinylated ligands, or standard tissue culture plates for non-specific adsorption.
-
Dilute the recombinant Notch ligand (e.g., DeltaMAX, Jag1-Fc) to the desired concentration (e.g., 50 nM) in a suitable buffer (e.g., PBS).
-
Add the ligand solution to the wells and incubate (e.g., for 2 hours at room temperature or overnight at 4°C).
-
-
Washing: Aspirate the ligand solution and wash the wells several times with sterile PBS to remove any unbound ligand.
-
Cell Seeding: Seed the Notch-expressing cells onto the ligand-coated plates.
-
Incubation: Culture the cells for the desired time (e.g., 24 hours).
-
Analysis: Lyse the cells and perform downstream analysis, such as a luciferase reporter assay.[19]
Synthetic Notch Agonists (SNAGs)
Mechanism: SNAGs are engineered bispecific proteins that tether a high-affinity Notch ligand variant to an antibody or other molecule that binds to a surface protein on the target cell.[11] This design allows the SNAG to bridge a Notch-expressing cell and a target cell, and the subsequent internalization of the target cell's surface protein provides the pulling force to activate Notch.[21]
Quantitative Data:
| Activator | Cell Type | Assay | Result | Reference |
| JAG1-SNAGFc | Co-culture of Notch1 and JAG1H268Q cells | Reporter Assay | Up to 7-fold increase in signaling compared to cells alone | [19] |
| BC2-SNAG | Co-culture of Notch1 and BC2-DLL4 cells | Reporter Assay | ~6-fold increase in Notch1 signaling | [11] |
Experimental Protocol: SNAG-mediated Notch Activation
-
Cell Co-culture: Plate the "signal-receiving" cells (expressing the Notch receptor) and the "signal-sending" cells (expressing the target biomarker for the SNAG) in the same well.
-
SNAG Addition: Add the purified SNAG protein to the co-culture at the desired concentration.
-
Incubation: Incubate the cells for a specified period to allow for SNAG-mediated cell bridging and Notch activation.
-
Analysis: Quantify Notch activation using methods like luciferase reporter assays or by measuring the expression of Notch target genes in the "signal-receiving" cell population (which may require cell sorting or specific reporters).[11][19]
Caption: Simplified mechanism of a Synthetic Notch Agonist (SNAG).
References
- 1. researchgate.net [researchgate.net]
- 2. Integrated Regulation of Toll-like Receptor Responses by Notch and Interferon-γ Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. A comparison of resveratrol and other polyphenolic compounds on Notch activation and endothelial cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.emory.edu [med.emory.edu]
- 6. Mapping the Deltex binding surface on the Notch ankyrin domain using analytical ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deltex acts as a positive regulator of Notch signaling through interactions with the Notch ankyrin repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of glioblastoma stem cells by retinoic acid: role for Notch pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol induces differentiation markers expression in anaplastic thyroid carcinoma via activation of Notch1 signaling and suppresses cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol Induces Differentiation Markers Expression in Anaplastic Thyroid Carcinoma via Activation of Notch1 Signaling and Suppresses Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signalling Through Retinoic Acid Receptors is Required for Reprogramming of Both Mouse Embryonic Fibroblast Cells and Epiblast Stem Cells to Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. haematologica.org [haematologica.org]
- 15. Cyclic stretch stimulates vascular smooth muscle cell alignment by redox-dependent activation of Notch3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclic stretch stimulates vascular smooth muscle cell alignment by redox-dependent activation of Notch3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Diversity in Notch ligand-receptor signaling interactions | eLife [elifesciences.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Notch Agonists: Jagged-1 (188-204) in Focus
For Researchers, Scientists, and Drug Development Professionals
The Notch signaling pathway is a critical regulator of cell fate decisions, playing a pivotal role in development, tissue homeostasis, and various disease states. Precise modulation of this pathway is a key area of research, with significant therapeutic potential. This guide provides an objective comparison of the synthetic peptide Jagged-1 (188-204) with other classes of Notch agonists, supported by experimental data and detailed methodologies.
Overview of Jagged-1 (188-204) and Other Notch Agonists
Jagged-1 (188-204) is a peptide fragment derived from the Delta/Serrate/Lag-2 (DSL) domain of the human Jagged-1 protein, a natural ligand for Notch receptors.[1][2][3] This 17-amino-acid peptide has been shown to act as a Notch agonist, inducing signaling in various cell types.[1][2][3]
Other key players in Notch activation include the full-length Jagged and Delta-like (DLL) families of ligands. Functionally, Jagged-1 and Delta-like ligands can have distinct and sometimes opposing effects on cellular processes. For instance, in angiogenesis, DLL4 is a potent inhibitor of endothelial sprouting, while Jagged-1 can antagonize this effect.[4][5][6] Furthermore, a newer class of engineered agonists, known as Synthetic Notch Agonists (SNAGs), have been developed to offer targeted activation of the pathway.[7][8][9][10]
Quantitative Performance Comparison
Direct quantitative comparisons of the potency (e.g., EC50 values) of different Notch agonist peptides under identical experimental conditions are limited in the published literature. However, available data provides valuable insights into their relative activities.
One study has reported the dose-dependent effect of Jagged-1 (188-204) on store-operated Ca2+ entry (SOCE) in human pulmonary arterial smooth muscle cells, a downstream consequence of Notch activation. The EC50 values for the transient and plateau phases of SOCE were approximately 37 µM and 27 µM, respectively.[11][12]
| Agonist | Assay | Cell Type | Measured Effect | EC50 / Activity | Reference |
| Jagged-1 (188-204) | Store-Operated Ca2+ Entry (SOCE) | Human Pulmonary Arterial Smooth Muscle Cells | Enhancement of SOCE | ~37 µM (peak), ~27 µM (plateau) | [11][12] |
| Jagged-1 (full-length) | Notch1 Reporter Assay | Hematopoietic Stem Cells (co-culture) | Notch1 Activation | Weaker than Jagged-2, DLL1, and DLL4 | |
| Jagged-2 (full-length) | Notch1 Reporter Assay | Hematopoietic Stem Cells (co-culture) | Notch1 Activation | Weaker than DLL1 and DLL4 | |
| DLL1 (full-length) | Notch1 Reporter Assay | Hematopoietic Stem Cells (co-culture) | Notch1 Activation | Stronger than Jagged-1 and Jagged-2 | |
| DLL4 (full-length) | Notch1 Reporter Assay | Hematopoietic Stem Cells (co-culture) | Notch1 Activation | Strongest among Jagged-1, Jagged-2, and DLL1 | |
| Synthetic Notch Agonists (SNAGs) | Notch Reporter Assay | Co-culture of Notch1 and target-expressing cells | Notch Activation | Potent activation, but direct comparison with Jagged-1 (188-204) is not available | [7][8][9][10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and how the activity of these agonists is measured, it is crucial to visualize the Notch signaling pathway and the experimental workflows used for its quantification.
Caption: Canonical Notch Signaling Pathway.
The most common method to quantify Notch signaling activation is the CSL-luciferase reporter assay.
Caption: CSL-Luciferase Reporter Assay Workflow.
Experimental Protocols
CSL-Luciferase Reporter Assay for Notch Activation
This protocol outlines a general procedure for measuring Notch signaling activation in response to an agonist using a CSL-luciferase reporter cell line.
1. Cell Culture and Seeding:
-
Culture HEK293 cells (or other suitable cell lines) stably expressing a CSL-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and appropriate selection antibiotics.
-
One day prior to the experiment, seed the cells into a white, clear-bottom 96-well plate at a density of 30,000-40,000 cells per well in 100 µL of growth medium.[13]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
2. Agonist Treatment:
-
Prepare serial dilutions of the Notch agonist (e.g., Jagged-1 (188-204) peptide) in the appropriate assay medium.
-
On the day of the experiment, carefully remove the growth medium from the wells and replace it with 90 µL of fresh assay medium.
-
Add 10 µL of the diluted agonist to the respective wells. For the negative control, add 10 µL of vehicle (e.g., sterile water or PBS).
-
Include a positive control, such as co-culture with cells expressing a Notch ligand, if applicable.
3. Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.[13]
4. Luciferase Assay:
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Perform a dual-luciferase assay according to the manufacturer's instructions (e.g., Dual-Glo® Luciferase Assay System, Promega).
-
Briefly, add the firefly luciferase reagent to each well, mix, and measure the luminescence using a plate-reading luminometer.
-
Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase activity and activate the Renilla luciferase, and measure the luminescence again.
5. Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the agonist concentration to generate a dose-response curve and determine the EC50 value.
In Vitro Angiogenesis Assay
This protocol describes a method to assess the effect of Notch agonists on endothelial cell sprouting in a 3D biomimetic environment.[14]
1. Device Preparation:
-
Fabricate a microfluidic device with a central gel channel flanked by two media channels.
-
Prepare a fibrinogen solution (e.g., 10 mg/mL in PBS) and a thrombin solution (4 U/mL in PBS).
2. Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.
3. 3D Gel Formation and Cell Seeding:
-
Mix the fibrinogen and thrombin solutions at a 1:1 ratio to form a fibrin gel and immediately inject it into the central channel of the microfluidic device.
-
Allow the gel to polymerize at 37°C for 30 minutes.
-
Suspend HUVECs in EGM-2 medium at a concentration of 5 x 10^6 cells/mL.
-
Seed the HUVEC suspension into one of the media channels.
-
Invert the device for 15-20 minutes to allow the cells to adhere to the gel interface.
4. Agonist Treatment:
-
Prepare EGM-2 medium containing the desired concentration of the Notch agonist (e.g., 20 µM Jagged-1 (188-204)).
-
Perfuse the media channels with the agonist-containing medium or control medium.
5. Analysis of Angiogenic Sprouting:
-
Incubate the device at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Acquire images of the endothelial sprouts invading the fibrin gel using phase-contrast or fluorescence microscopy.
-
Quantify angiogenic parameters such as sprout length, number of sprouts, and branch points using image analysis software.
Conclusion
Jagged-1 (188-204) is a valuable tool for activating the Notch signaling pathway in vitro. While it appears to be a less potent activator of Notch1 compared to DLL ligands, its distinct biological effects, particularly in contexts like angiogenesis, make it an important subject of study. The emergence of highly potent and target-specific synthetic Notch agonists like SNAGs opens up new avenues for therapeutic intervention. The choice of agonist will ultimately depend on the specific research question and the desired biological outcome. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess and compare the performance of various Notch agonists in their own experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. The notch ligands Dll4 and Jagged1 have opposing effects on angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Engineering synthetic agonists for targeted activation of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. Functional Comparison between Endogenous and Synthetic Notch Systems - PMC [pmc.ncbi.nlm.nih.gov]
Jagged-1 (188-204) Peptide: A Comparative Guide to its Cross-Reactivity with Notch Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of the Jagged-1 (188-204) peptide, a key fragment of the Notch ligand Jagged-1, with its various Notch receptors. While direct quantitative binding data for the Jagged-1 (188-204) peptide across all four Notch receptors is limited in publicly available literature, this guide synthesizes existing experimental data on the full-length Jagged-1 protein and functional studies of the peptide to offer valuable insights for researchers in Notch signaling and drug development.
Introduction to Jagged-1 (188-204) and Notch Signaling
The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in regulating cell fate decisions, proliferation, and differentiation. The pathway is initiated by the interaction of a Notch receptor (Notch1, Notch2, Notch3, or Notch4) with a ligand from the Delta-like (DLL) or Jagged (Jag1, Jag2) family on an adjacent cell. The Jagged-1 (188-204) peptide is a fragment derived from the Delta/Serrate/LAG-2 (DSL) domain of Jagged-1 and has been identified as a functional Notch agonist, capable of activating the signaling cascade.[1][2][3][4][5][6][7] Understanding the specific binding affinities of this peptide to different Notch receptors is crucial for developing targeted therapeutics that can modulate Notch signaling with high precision.
Quantitative Comparison of Jagged-1 Interaction with Notch Receptors
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |
| Full-length mouse Jagged-1 | Mouse Notch2 | Scatchard Analysis (Cell-based) | 0.4 nM | [8] |
| Full-length mouse Jagged-1 | Soluble mouse Notch2 | Scatchard Analysis (Solid-phase) | 0.7 nM | [8] |
| Full-length mouse Jagged-1 | Mouse Notch1 | Solid-phase binding assay | Binding confirmed, specific Kd not determined | [8] |
| Full-length mouse Jagged-1 | Mouse Notch3 | Solid-phase binding assay | Binding confirmed, specific Kd not determined | [8][9][10] |
| Full-length DSL Proteins (including Jagged-1) | Notch1 and Notch3 | Solid-phase binding assay | Direct binding with different affinities confirmed | [9][10] |
Note: While these values are for the full-length protein, they strongly suggest that Jagged-1 can interact with multiple Notch receptors. Functional studies using the Jagged-1 (188-204) peptide have demonstrated its ability to activate Notch signaling in various cell types, which typically express a combination of Notch receptors, further supporting its cross-reactivity.[2]
Signaling Pathway and Experimental Workflow
To investigate the cross-reactivity of Jagged-1 (188-204), a series of experiments are typically performed. The following diagrams illustrate the canonical Notch signaling pathway and a general experimental workflow for assessing peptide-receptor interactions.
Caption: Canonical Notch Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity Analysis.
Experimental Protocols
Below are detailed methodologies for key experiments that can be employed to determine the cross-reactivity of Jagged-1 (188-204) with different Notch receptors.
This method allows for the real-time, label-free detection of biomolecular interactions.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant extracellular domains of Notch1, Notch2, Notch3, and Notch4
-
Jagged-1 (188-204) peptide
-
Running buffer (e.g., HBS-EP+)
-
-
Protocol:
-
Chip Preparation: Activate the sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Inject the recombinant Notch receptor (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached. A separate flow cell should be used for each Notch receptor.
-
Blocking: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
Analyte Injection: Inject a series of concentrations of the Jagged-1 (188-204) peptide (e.g., 0.1 nM to 1 µM) over the immobilized receptor surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
A plate-based assay to quantify binding interactions.
-
Materials:
-
96-well microtiter plates
-
Recombinant extracellular domains of Notch1, Notch2, Notch3, and Notch4
-
Biotinylated Jagged-1 (188-204) peptide
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Wash buffer (PBST)
-
-
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of each recombinant Notch receptor (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block with 200 µL of blocking buffer for 2 hours at room temperature.
-
Peptide Incubation: Wash the plate and add serial dilutions of biotinylated Jagged-1 (188-204) peptide to the wells. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add 100 µL of Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate and add 100 µL of TMB substrate. Allow the color to develop in the dark.
-
Measurement: Stop the reaction with 50 µL of stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance versus the peptide concentration and fit the data to a saturation binding curve to determine the Kd.
-
This assay measures the ability of the Jagged-1 (188-204) peptide to activate Notch signaling in a cellular context.
-
Materials:
-
Cell lines engineered to express a single Notch receptor subtype (Notch1, Notch2, Notch3, or Notch4).
-
A reporter plasmid containing a Notch-responsive promoter (e.g., CSL-luciferase).
-
Jagged-1 (188-204) peptide.
-
Luciferase assay reagent.
-
Cell culture reagents.
-
-
Protocol:
-
Cell Transfection: Co-transfect the cells with the Notch receptor expression plasmid (if not a stable cell line) and the CSL-luciferase reporter plasmid.
-
Peptide Treatment: Plate the transfected cells and treat with a range of concentrations of the Jagged-1 (188-204) peptide for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., untreated cells) and plot the response as a function of peptide concentration. Fit the data to a dose-response curve to determine the EC50 for each Notch receptor.
-
Conclusion
The available evidence strongly indicates that the Jagged-1 ligand, and by extension its active peptide fragment Jagged-1 (188-204), exhibits cross-reactivity with multiple Notch receptors, including Notch1, Notch2, and Notch3.[8][9][10] The DSL domain, from which the peptide is derived, is essential for this interaction.[8] While precise, directly comparative quantitative data for the Jagged-1 (188-204) peptide with all four Notch receptors is an area requiring further investigation, the provided experimental frameworks offer robust methods for researchers to elucidate these specific binding affinities and functional consequences. Such data will be invaluable for the design of selective modulators of the Notch signaling pathway for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JAG-1 (188-204), Jagged-1 (188-204), Notch Ligand, DSL Peptide - 1 mg [eurogentec.com]
- 7. JAG-1 (188-204), Jagged-1 (188-204), Notch Ligand - Elabscience® [elabscience.com]
- 8. Mouse jagged1 physically interacts with notch2 and other notch receptors. Assessment by quantitative methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical interaction of Delta1, Jagged1, and Jagged2 with Notch1 and Notch3 receptors. | BioGRID [thebiogrid.org]
- 10. Physical interaction of Delta1, Jagged1, and Jagged2 with Notch1 and Notch3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Jagged-1 (188-204) Peptide: A Comparative Guide to Confirming Notch Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Jagged-1 (188-204) Peptide in Activating Notch Signaling, Supported by Experimental Data.
The Jagged-1 (188-204) peptide, a fragment of the full-length Jagged-1 protein, has emerged as a valuable tool for researchers studying the Notch signaling pathway.[1][2] This peptide acts as a Notch agonist, initiating a signaling cascade that plays a critical role in cell fate decisions, proliferation, and differentiation.[1][3][4] This guide provides a comparative analysis of experimental data confirming the upregulation of canonical Notch target genes, HES1 and HEY1, following treatment with Jagged-1 (188-204) and related methodologies.
Quantitative Analysis of Notch Target Gene Expression
Treatment of various cell types with Jagged-1 or its active peptide fragment has been shown to significantly upregulate the mRNA expression of the primary Notch target genes, HES1 and HEY1. The following table summarizes the quantitative findings from a study on human dental pulp cells (hDPCs) and human periodontal ligament cells (hPDLCs) cultured on a Jagged1-immobilized surface for 24 hours.
| Cell Type | Target Gene | Fold Change in mRNA Expression (vs. Control) | Reference |
| hDPCs | HES1 | ~2.5 | [5] |
| hDPCs | HEY1 | ~2.0 | [5] |
| hPDLCs | HES1 | ~2.0 | [5] |
| hPDLCs | HEY1 | ~1.8 | [5] |
Note: The fold change values are approximated from the graphical data presented in the referenced study.
Experimental Protocols
To aid in the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment with Jagged-1 (188-204)
This protocol outlines the general steps for treating adherent cell cultures with the Jagged-1 (188-204) peptide.
Materials:
-
Jagged-1 (188-204) peptide
-
Scrambled control peptide
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate the cells of interest at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Peptide Reconstitution: Reconstitute the lyophilized Jagged-1 (188-204) and scrambled control peptides in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution.
-
Treatment Preparation: Dilute the peptide stock solutions in pre-warmed cell culture medium to the final desired concentration. Common working concentrations range from 20 µg/mL to 50 µM.[1][3]
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the Jagged-1 (188-204) peptide or the scrambled control peptide.
-
Incubation: Incubate the cells for a predetermined duration. Treatment times can vary from 30 minutes to 72 hours, depending on the cell type and experimental goals.[1][3]
-
Harvesting: Following incubation, wash the cells with PBS and proceed with RNA extraction.
RNA Extraction and Quantitative Real-Time PCR (qPCR)
This protocol describes the steps for quantifying the expression of Notch target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HES1, HEY1, and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit, following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reactions by combining the cDNA, qPCR master mix, and specific primers for the target (HES1, HEY1) and reference genes.
-
qPCR Analysis: Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the control samples.
Visualizing the Mechanism of Action
To understand how Jagged-1 (188-204) treatment leads to the upregulation of target genes, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Jagged-1/Notch Signaling Pathway.
Caption: Experimental Workflow for Gene Expression Analysis.
References
- 1. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of the Assembly State on the Functionality of a Supramolecular Jagged1-Mimicking Peptide Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Jagged1 on the expression of genes in regulation of osteoblast differentiation and bone mineralization ontology in human dental pulp and periodontal ligament cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Jagged-1 (188-204) and DLL4 in Dose-Dependent Notch Signaling
A comprehensive guide for researchers, scientists, and drug development professionals on the dose-response relationship of two key Notch ligands, the Jagged-1-derived peptide (188-204) and Delta-like ligand 4 (DLL4). This guide provides a comparative overview of their performance, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Introduction
The Notch signaling pathway is a critical regulator of cell-cell communication, influencing a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The interaction between Notch receptors and their ligands, such as Jagged-1 and DLL4, initiates the signaling cascade. While both are integral to Notch activation, they can elicit distinct, sometimes opposing, cellular responses, particularly in the context of angiogenesis. Understanding their dose-dependent effects is crucial for the development of targeted therapeutics. This guide provides a side-by-side comparison of the dose-response of a functional peptide derived from Jagged-1 (amino acids 188-204) and the full-length extracellular domain of DLL4.
Data Presentation: Dose-Response Comparison
The following tables summarize the quantitative data on the dose-dependent effects of Jagged-1 (188-204) and soluble DLL4 (sDLL4) on different cellular responses related to Notch signaling and angiogenesis.
| Ligand | Cell Type | Assay | Concentration Range | EC50 / Effective Concentration | Observed Effect | Citation |
| Jagged-1 (188-204) | Human Pulmonary Arterial Smooth Muscle Cells | Store-Operated Ca2+ Entry (SOCE) | 5 µM, 50 µM, 500 µM | ~37 µM (peak phase) | Dose-dependent enhancement of SOCE | [1] |
| Jagged-1 (188-204) | Human Keratinocytes | Maturation (NF-κB and PPARγ activation) | 40 µM | 40 µM | Induction of complete maturation | [2][3] |
| Soluble DLL4 (sDLL4) | Human Umbilical Vein Endothelial Cells (HUVECs) | Notch Signaling Induction | 1 µg/mL | 1 µg/mL | Induction of Notch signaling | [3][4] |
| Soluble DLL4 (sDLL4) | Human Dermal Blood Endothelial Cells | Vascular Permeability | 1 µg/mL | 1 µg/mL | Decreased permeability | [3][4] |
| VEGF (inducer of DLL4) | Human Iliac Artery Endothelial Cells | DLL4 mRNA expression | 100 - 200 ng/mL | Not Applicable | Induction of DLL4 expression | [5] |
Signaling Pathways
The binding of Jagged-1 or DLL4 to Notch receptors initiates a cascade of proteolytic cleavages, leading to the release of the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus to regulate gene expression. While the core mechanism is similar, the downstream effects and feedback loops can differ, leading to distinct cellular outcomes.
Caption: Jagged-1 (188-204) signaling pathway.
Caption: DLL4 signaling pathway in endothelial cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Endothelial Cell Tube Formation Assay
This assay is a widely used in vitro model to assess angiogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of Notch signaling by soluble Dll4 decreases vascular permeability via a cAMP/PKA-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Notch signaling by soluble Dll4 decreases vascular permeability via a cAMP/PKA-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Notch1 and Dll4 by Vascular Endothelial Growth Factor in Arterial Endothelial Cells: Implications for Modulating Arteriogenesis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Jagged-1 and Delta-1 Stimulation in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
The Notch signaling pathway is a critical regulator of cell fate decisions, influencing proliferation, differentiation, and apoptosis in a wide array of tissues. The outcome of Notch signaling is intricately modulated by the specific ligand that engages the Notch receptor. Among the canonical Notch ligands, Jagged-1 and Delta-1 have been shown to elicit distinct and sometimes opposing phenotypic responses. This guide provides an objective comparison of the effects of Jagged-1 and Delta-1 stimulation, supported by experimental data and detailed methodologies, to aid researchers in dissecting the nuanced roles of these ligands in their specific cellular contexts.
Delineating the Signaling Cascades
The canonical Notch signaling pathway is initiated by the binding of a ligand on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the receptor, ultimately releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF-1/RBP-Jκ/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML), leading to the transcription of target genes, most notably the Hes and Hey families of transcriptional repressors.
While both Jagged-1 and Delta-1 activate this core pathway, evidence suggests they can do so with different efficiencies and potentially engage additional, non-canonical pathways, leading to divergent cellular outcomes.
Figure 1: Canonical Notch Signaling Pathway initiated by Jagged-1 or Delta-1.
Comparative Phenotypic Outcomes
The differential effects of Jagged-1 and Delta-1 stimulation are most prominently documented in the hematopoietic system, particularly in the context of lymphoid lineage commitment. However, distinct roles in other biological processes such as angiogenesis have also been identified.
Hematopoietic Stem and Progenitor Cells (HSPCs)
Studies utilizing co-culture systems with stromal cells engineered to express either Jagged-1 or Delta-1 have revealed profound differences in the differentiation potential of human CD34+ HSPCs.
| Phenotypic Outcome | Delta-1 Stimulation | Jagged-1 Stimulation | Reference |
| B-Cell Differentiation | Complete inhibition of CD10+ CD19+ B-cell development. | No significant effect; B-cell differentiation proceeds similarly to control. | [1][2] |
| T-Cell/NK Progenitor Development | Promotes the emergence of a T/NK cell precursor phenotype. Permits the emergence of a CD4+CD8+ double-positive population. | Does not significantly disturb T/NK developmental potential. | [1][2][3] |
| Cell Proliferation | Significantly lower cell expansion compared to control and Jagged-1. | Similar cell expansion to control cultures. | [1][2] |
| Myeloid Differentiation | Reduces the number of CFU-GM and differentiated monocytic cells. | Increases the number of CFU-GM and unipotent progenitors without affecting terminal differentiation. | [4] |
T-Cell Development
In the context of early T-cell precursors (thymocytes), Jagged-1 and Delta-1 also exhibit distinct instructive roles.
| Phenotypic Outcome | Delta-1 Stimulation | Jagged-1 Stimulation | Reference |
| T-Cell Maturation | Promotes proliferation and maturation of T-cell progenitors through early double-negative (DN) stages. | Does not promote differentiation past the DN2 stage. | [3][5][6] |
| B-Cell Development from Thymic Precursors | Inhibits B-cell development. | Inhibits B-cell development. | [3][5] |
| NK Cell Development | No significant increase in NK1.1+ cells. | Increased percentages of NK1.1+ cells. | [5] |
| γδ T-Cell Development | Promotes massive proliferation of TCRβ-selected DN3 and DN4 thymocytes. | Favors γδ T-cell development by providing a survival signal to DN3 thymocytes. | [3] |
Angiogenesis
The roles of Jagged-1 and Delta-1 in angiogenesis appear to be antagonistic, with implications for both physiological and pathological vessel formation.
| Phenotypic Outcome | Delta-1 (as Delta-like 4 - Dll4) Stimulation | Jagged-1 Stimulation | Reference |
| Sprouting Angiogenesis | Inhibits sprouting, leading to fewer but larger vessels. | Promotes sprouting and branching, resulting in more vessels. | [7][8][9] |
| Tip vs. Stalk Cell Fate | Promotes a stalk cell phenotype. | Promotes a tip cell phenotype by antagonizing Dll4-Notch signaling. | [7][9] |
| Tumor Angiogenesis | Promotes tumor growth with fewer, larger vessels. | Promotes tumor growth with a higher density of vessels. | [8] |
Differential Gene Regulation
The distinct phenotypic outcomes of Jagged-1 and Delta-1 stimulation are rooted in their differential regulation of downstream target genes.
| Gene | Expression upon Delta-1 Stimulation | Expression upon Jagged-1 Stimulation | Cellular Context | Reference |
| HES-1 | Marked increase. | Modest increase. | Human CD34+ cells | [1] |
| Deltex | Lower levels of expression. | Decreased expression. | Human CD34+ cells | [1] |
| E47 | Expression is halved compared to control. | 2.9 to 5.2-fold increase compared to control. | Human CD34+ cells | [1] |
| Notch3 | Strikingly upregulated. | Modest upregulation. | Myeloid progenitors from CD34+ cells | [4] |
Experimental Protocols
The following are generalized protocols for key experiments used to compare the effects of Jagged-1 and Delta-1 stimulation.
Stromal Cell Co-culture Assay for Hematopoietic Differentiation
This method is widely used to assess the influence of Notch ligands on the differentiation of hematopoietic progenitors.
Figure 2: Experimental workflow for stromal cell co-culture assay.
Methodology:
-
Stromal Cell Preparation: Murine stromal cell lines (e.g., S17 or OP9) are transduced with retroviral vectors encoding human Jagged-1, Delta-1, or a control vector (e.g., empty vector or GFP). Transduced cells are selected and expanded. 24 hours prior to co-culture, stromal cells are plated in 24-well plates to form a confluent monolayer.[1][5]
-
HSPC Isolation: Human CD34+ hematopoietic stem and progenitor cells are isolated from umbilical cord blood or bone marrow using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[1]
-
Co-culture: Isolated CD34+ cells are seeded onto the prepared stromal cell monolayers in appropriate culture medium (e.g., RPMI with 10% FBS). Cultures are maintained at 37°C and 5% CO2.[1][2]
-
Cell Analysis: At various time points (e.g., 2, 4, and 6 weeks), non-adherent cells are harvested.[2]
-
Proliferation: Cells are counted to determine the fold-expansion.
-
Differentiation: Cells are stained with fluorochrome-conjugated antibodies against lineage-specific markers (e.g., CD19 for B-cells, CD7 for T-cell precursors, CD56 for NK cells) and analyzed by flow cytometry.[1][5]
-
Gene Expression: RNA is extracted from harvested cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of Notch target genes (e.g., HES-1, Deltex) and lineage-specific transcription factors (e.g., E47).[1]
-
In Vitro Angiogenesis (Sprouting) Assay
This assay assesses the ability of endothelial cells to form tube-like structures in response to Notch ligand stimulation.
Methodology:
-
Ligand Immobilization: Recombinant Jagged-1 or Delta-1/Dll4 proteins are coated onto the wells of a culture plate. Alternatively, cells overexpressing the ligands can be used as a feeder layer.[8]
-
Endothelial Cell Seeding: Endothelial cells (e.g., HUVECs or HMEC-1) are seeded onto the ligand-coated surface in a gel matrix (e.g., Matrigel or collagen).
-
Sprout Formation: Cells are cultured for a period of time (e.g., 24-48 hours) to allow for the formation of capillary-like sprouts.
-
Quantification: The extent of sprouting is quantified by measuring parameters such as the number of branch points, total tube length, and area covered by the network, often using imaging software.[8]
Conclusion
The evidence strongly indicates that Jagged-1 and Delta-1 are not redundant ligands within the Notch signaling pathway. They elicit distinct, context-dependent, and sometimes opposing cellular responses. Delta-1 appears to be a potent inducer of a "classical" Notch signaling response that strongly influences lineage commitment, particularly in hematopoiesis, by promoting T-cell fate at the expense of B-cell development. In contrast, Jagged-1 often plays a more modulatory role, permitting the differentiation of multiple lineages and, in some contexts like angiogenesis, acting as an antagonist to Delta-like ligand signaling.
For researchers and drug development professionals, understanding these phenotypic differences is paramount. Targeting the Notch pathway requires a nuanced approach, and the choice of whether to inhibit or activate signaling, and which ligand-receptor interactions to target, will depend on the specific cellular context and desired therapeutic outcome. The experimental frameworks provided here serve as a foundation for further dissecting the specific roles of Jagged-1 and Delta-1 in various biological systems.
References
- 1. Differential Effects of Notch Ligands Delta-1 and Jagged-1 in Human Lymphoid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Effects of Delta1 and Jagged1 on early human hematopoiesis: correlation with expression of notch signaling-related genes in CD34+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Notch ligands Delta1 and Jagged1 transmit distinct signals to T-cell precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. pnas.org [pnas.org]
- 8. Role of Delta-like 4 in Jagged1-induced tumour angiogenesis and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Notch Activation: Jagged-1 (188-204) Peptide vs. Genetic Methods
For researchers, scientists, and drug development professionals, the precise activation of the Notch signaling pathway is crucial for studying a myriad of cellular processes, from cell fate determination to tumorigenesis. This guide provides a comparative analysis of two common methods for Notch activation: the use of the synthetic Jagged-1 (188-204) peptide and genetic strategies involving constitutively active Notch receptors.
This comparison will delve into the efficacy, experimental protocols, and underlying mechanisms of each approach, supported by experimental data from published studies. While direct head-to-head quantitative comparisons in the same cell type and conditions are limited in the current literature, this guide synthesizes available data to offer a clear overview for experimental design.
At a Glance: Jagged-1 (188-204) vs. Genetic Notch Activation
| Feature | Jagged-1 (188-204) Peptide | Genetic Notch Activation (e.g., NICD Overexpression) |
| Mechanism of Action | Exogenous ligand mimetic; binds to and activates Notch receptors on the cell surface. | Endogenous expression of a constitutively active form of the Notch receptor (intracellular domain). |
| Mode of Activation | Inducible and transient; activation is dependent on the continued presence of the peptide in the culture medium. | Can be inducible or constitutive, and transient or stable, depending on the genetic construct and delivery method. |
| Control over Activation | Dose-dependent and temporally controlled by addition and removal of the peptide. | Can be controlled by inducible promoters (e.g., doxycycline, tamoxifen); stable integration leads to long-term activation. |
| Cellular Context | Activates endogenous Notch receptors, preserving the natural cleavage and trafficking process. | Bypasses the ligand-receptor interaction and proteolytic cleavage steps, directly activating downstream signaling. |
| Potential for Off-Target Effects | High concentrations may have non-specific effects; potential for batch-to-batch variability of the peptide. | Potential for insertional mutagenesis with stable integration; overexpression may lead to non-physiological levels of signaling. |
Quantitative Comparison of Efficacy
Direct quantitative comparison of the two methods is challenging due to the lack of studies performing a side-by-side analysis. The following tables summarize quantitative data from separate studies to provide an indication of the level of Notch activation achievable with each method.
Table 1: Efficacy of Jagged-1 (188-204) Peptide in Notch Activation
| Cell Type | Peptide Concentration & Duration | Measured Outcome | Result | Citation |
| SH-SY5Y Neuroblastoma Cells | 40 µM for 48 hours | HES1 mRNA expression | >3-fold increase | [1] |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 50 µM for 30 minutes | Notch Intracellular Domain (NICD) protein level | Time-dependent increase, peaking at 30 minutes | [2] |
| Human Primary Keratinocytes | Not specified, time-dependent | HES-1 mRNA expression | Time-dependent increase | [3] |
Table 2: Efficacy of Genetic Notch Activation (NICD Overexpression)
| Cell Type/Model | Method of Activation | Measured Outcome | Result | Citation |
| Mouse Myocardium (in vivo) | Doxycycline-inducible NICD | HES1 and HEY1 mRNA expression | ~8-fold increase in NICD and upregulation of HES1 and HEY1 | [4] |
| Mouse Embryonic Heart (in vivo) | Tie2-Cre mediated IC-Notch1 expression | Snail expression | Upregulation | [5] |
| Primary Vascular Smooth Muscle | Culture on Jagged1-Fc fragments | Hrt1, Hrt2, Hrt3 mRNA expression | Upregulation | [6] |
Experimental Protocols
Jagged-1 (188-204) Peptide-Mediated Notch Activation
This protocol is a generalized representation based on methodologies described in the literature.[1][2]
-
Peptide Preparation: The Jagged-1 (188-204) peptide (Sequence: CDDYYYGFGCNKFCRPR) and a scrambled control peptide are typically dissolved in sterile distilled water or a suitable buffer to create a stock solution (e.g., 5 mM).[2]
-
Cell Culture: Cells of interest are cultured to the desired confluency in their appropriate growth medium.
-
Treatment: The Jagged-1 peptide stock solution is diluted in the cell culture medium to the final desired concentration (commonly ranging from 5 µM to 50 µM).[2] The scrambled peptide is used as a negative control.
-
Incubation: Cells are incubated with the peptide for the desired duration (ranging from minutes to days, depending on the experimental endpoint).[1][2]
-
Analysis: Following incubation, cells are harvested for downstream analysis, such as Western blotting for NICD or qPCR for Notch target genes like HES1 and HEY1.
Genetic Notch Activation via Constitutively Active NICD
This protocol is a generalized workflow for inducible expression of the Notch Intracellular Domain (NICD).[4]
-
Vector Construction and Delivery: A lentiviral or retroviral vector containing the sequence for the Notch Intracellular Domain (NICD) under the control of an inducible promoter (e.g., a tetracycline-responsive element) is constructed. This vector is then used to transduce the target cells.
-
Selection of Transduced Cells: Transduced cells are selected using an appropriate antibiotic resistance marker or a fluorescent reporter co-expressed with the NICD construct.
-
Induction of NICD Expression: The selected cells are cultured in the presence of an inducing agent (e.g., doxycycline) at a predetermined concentration.
-
Time Course and Analysis: Cells are harvested at various time points following induction to analyze the expression of NICD and its downstream targets through methods like Western blotting, qPCR, or immunofluorescence.
Signaling Pathways and Experimental Workflows
Notch Signaling Pathway
Caption: Canonical Notch signaling pathway initiated by ligand binding.
Experimental Workflow: Jagged-1 (188-204) Peptide
Caption: Workflow for Notch activation using Jagged-1 peptide.
Experimental Workflow: Genetic Notch Activation
Caption: Workflow for genetic Notch activation via inducible NICD.
Concluding Remarks
The choice between using the Jagged-1 (188-204) peptide and genetic methods for Notch activation depends on the specific experimental goals.
-
Jagged-1 (188-204) peptide is ideal for studies requiring transient and dose-dependent activation of the Notch pathway, closely mimicking the initial stages of ligand-receptor interaction. Its ease of use makes it suitable for screening and short-term functional assays.
-
Genetic activation through NICD overexpression is better suited for experiments requiring sustained and robust Notch signaling. Inducible systems offer excellent temporal control, making this approach powerful for studying the long-term consequences of Notch activation and for creating stable cell lines with persistently active Notch signaling.
Researchers should carefully consider the advantages and limitations of each method in the context of their biological question to ensure the most relevant and reproducible results.
References
- 1. Targeting Notch pathway induces growth inhibition and differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notch and TGF-β pathways cooperatively regulate receptor protein tyrosine phosphatase-κ (PTPRK) gene expression in human primary keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient Notch Activation Induces Long-Term Gene Expression Changes Leading to Sick Sinus Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutively active Notch1 signaling promotes endothelial-mesenchymal transition in a conditional transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Notch activation of Jagged1 contributes to the assembly of the arterial wall - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Jagged-1 (188-204)
This document provides immediate safety, operational, and disposal guidance for Jagged-1 (188-204), a synthetic peptide fragment of the Jagged-1 protein. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. While Jagged-1 (188-204) is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1]
Immediate Safety and Handling
Proper personal protective equipment (PPE) should be worn at all times when handling Jagged-1 (188-204) to minimize exposure. This includes chemical-resistant gloves, safety goggles, and a lab coat.[2] Work should be conducted in a well-ventilated area to avoid inhalation of the lyophilized powder or aerosols from solutions.[1][3]
In the event of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.[4]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4][6]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting and seek immediate medical attention.[1][4]
For spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a sealed container for disposal.[5] The spill area should then be decontaminated.[1]
Disposal Protocol for Jagged-1 (188-204)
The disposal of Jagged-1 (188-204) and associated waste must comply with all local, state, and federal regulations.[3][4] The following step-by-step process outlines the recommended disposal procedure.
Waste Segregation and Collection:
-
Solid Waste: Collect unused Jagged-1 (188-204) powder, contaminated PPE (gloves, etc.), and spill cleanup materials in a designated, clearly labeled, and sealed waste container.
-
Liquid Waste: Solutions containing Jagged-1 (188-204) should be collected in a separate, sealed, and appropriately labeled chemical waste container. Avoid mixing with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps, such as needles or pipette tips, must be placed in a puncture-resistant sharps container.[2]
Disposal Workflow:
The following diagram illustrates the logical flow for the proper disposal of waste generated from the use of Jagged-1 (188-204).
Final Disposal:
All containers of Jagged-1 (188-204) waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2] Ensure that all waste is properly documented as required.
Summary of Key Information
| Parameter | Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [2] |
| Storage (Lyophilized) | Store at -20°C or colder, desiccated and protected from light | [4][7] |
| Spill Cleanup | Absorb with inert material, place in a sealed container for disposal | [5] |
| Waste Disposal Regulations | Must comply with local, state, and federal regulations | [3][4] |
| Disposal Route | Through institutional EHS or a licensed waste disposal company | [2] |
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. anaspec.com [anaspec.com]
- 5. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 6. abcepta.com [abcepta.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Protocols for Handling Jagged-1 (188-204)
This document provides immediate safety, handling, and disposal guidance for researchers, scientists, and drug development professionals working with the synthetic peptide Jagged-1 (188-204). The following procedures are designed to minimize risk and ensure a safe laboratory environment. While Jagged-1 (188-204) is generally not classified as a hazardous substance, it is crucial to handle all chemicals with caution, as the toxicological properties have not been thoroughly investigated.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin, or eye contact. The following table summarizes the recommended PPE for handling Jagged-1 (188-204).
| Activity | Required Personal Protective Equipment |
| Routine Handling (Solutions) | Safety glasses with side shields or chemical splash goggles.[3] |
| Chemical-resistant gloves (e.g., nitrile).[4][5] | |
| Laboratory coat or gown.[4][5] | |
| Closed-toe shoes.[4] | |
| Handling Lyophilized Powder or Generating Aerosols | All PPE listed for routine handling. |
| Dust respirator or a properly fitted N95 mask to prevent inhalation.[3] | |
| Work within a fume hood or other ventilated enclosure.[5] | |
| Responding to a Large Spill | Full protective suit.[3] |
| Chemical splash goggles.[3] | |
| Dust respirator.[3] | |
| Chemical-resistant boots and gloves.[3] |
Experimental Protocols
Safe Handling and Reconstitution of Lyophilized Peptide:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by cleaning the area and ensuring a chemical spill kit is readily accessible.[4]
-
Weighing: When handling the lyophilized powder, perform this task within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[5] Use a dedicated, clean spatula for weighing.
-
Reconstitution: To reconstitute, add the appropriate sterile solvent (e.g., sterile bacteriostatic water) slowly to the vial containing the lyophilized peptide.[4] Avoid shaking the vial, as this can cause the peptide to denature. Instead, gently swirl or vortex the vial until the peptide is fully dissolved.[4]
-
Aliquoting and Storage: It is recommended to aliquot the reconstituted peptide into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store the lyophilized peptide at -20°C or -80°C for long-term stability.[1][2] Reconstituted aliquots should be stored at -20°C or colder. Clearly label all vials with the peptide name, concentration, and date of preparation.[4]
Spill Response Protocol:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill. For large spills, refer to the PPE table for appropriate protective gear.
-
Containment and Cleanup: For liquid spills, use an absorbent material like sand or vermiculite to contain the spill.[6] For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a sealed container for disposal.[6][7]
-
Decontamination: Clean the spill area thoroughly with a suitable disinfectant or detergent and water.[1]
-
Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as chemical waste in accordance with institutional and local regulations.[5]
Disposal Plan:
All waste containing Jagged-1 (188-204), including empty vials, contaminated PPE, and spill cleanup materials, must be disposed of as chemical waste.
-
Segregation: Collect all peptide waste in designated, clearly labeled, and sealed containers.[5] Do not mix with general laboratory trash.
-
Collection: Follow your institution's guidelines for chemical waste pickup and disposal. Do not dispose of peptide solutions down the drain.[5]
-
Decontamination: All non-disposable equipment that has come into contact with the peptide should be thoroughly decontaminated before reuse.
Visual Safety and Workflow Diagrams
References
- 1. chemscene.com [chemscene.com]
- 2. anaspec.com [anaspec.com]
- 3. benchchem.com [benchchem.com]
- 4. realpeptides.co [realpeptides.co]
- 5. biovera.com.au [biovera.com.au]
- 6. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 7. peptide.co.jp [peptide.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
